molecular formula C13H13FO3 B1603748 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid CAS No. 80912-58-9

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Cat. No.: B1603748
CAS No.: 80912-58-9
M. Wt: 236.24 g/mol
InChI Key: LTNKWPQQEPDIFC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a fluorinated cyclohexane derivative of interest in organic synthesis and pharmaceutical research. This compound features a 4-fluorophenyl group and a carboxylic acid moiety attached to a 4-oxocyclohexane ring system, making it a valuable building block for the construction of more complex molecules . Compounds with this core structure are frequently investigated as key intermediates in synthetic chemistry. The ketone and carboxylic acid functional groups provide versatile handles for further chemical modification, enabling researchers to explore a wide range of derivatives . Fluorinated cyclohexane scaffolds are of significant importance in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability, alter lipophilicity, and improve membrane permeability . Similar structural motifs have been explored in scientific research for their potential as inhibitors of biological targets, such as acetyl-CoA carboxylase (ACC), which is relevant in metabolic disease research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNKWPQQEPDIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620732
Record name 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50620732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80912-58-9
Record name 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. While experimental data for this specific molecule is limited in public literature, this document synthesizes predicted values, data from analogous structures, and established analytical methodologies to offer a robust profile for researchers. This guide covers the compound's structural and fundamental properties, predicted physicochemical parameters, and detailed, field-proven protocols for its experimental characterization. The causality behind experimental choices is explained to provide actionable insights for laboratory work. The information herein is intended to empower researchers in drug discovery and development with the necessary knowledge to effectively handle, analyze, and utilize this compound in their synthetic endeavors.

Introduction and Structural Elucidation

This compound (CAS No. 80912-58-9) is a bifunctional organic molecule featuring a cyclohexane ring scaffold. This core structure is substituted with a 4-fluorophenyl group and a carboxylic acid moiety at the C1 position, and a ketone at the C4 position. The presence of these distinct functional groups—a lipophilic aromatic ring with an electronegative fluorine atom, a polar ketone, and an acidic carboxylic acid—imparts a unique combination of properties that make it a valuable building block in medicinal chemistry. Its structural features allow for diverse chemical modifications, rendering it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Chemical Structure:

Core Structural Features:

  • Cyclohexanone Ring: Provides a semi-rigid scaffold and a reactive ketone functionality.

  • Carboxylic Acid: Offers a site for salt formation, esterification, or amidation, influencing solubility and pharmacokinetic properties.

  • 4-Fluorophenyl Group: Increases lipophilicity and can engage in specific interactions with biological targets. The fluorine atom can also modulate metabolic stability.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from reaction kinetics to bioavailability. Due to the limited availability of direct experimental data for this compound, the following table includes predicted values from reputable chemical databases and expected ranges based on structurally similar compounds.

PropertyPredicted/Expected ValueSource/Basis
Molecular Formula C₁₃H₁₃FO₃
Molecular Weight 236.24 g/mol [1]
CAS Number 80912-58-9[1]
Appearance Expected to be an off-white to white solidBased on similar carboxylic acids
Melting Point Not available. Expected to be in the range of 150-200 °CBased on analogous structures
Boiling Point 403.5 ± 45.0 °C (Predicted)[1]
Density 1.297 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.94 ± 0.20 (Predicted)[1]
LogP (o/w) Not available. Predicted to be in the range of 2-3Based on functional group contributions
Aqueous Solubility Expected to be low in neutral water, increasing with pHGeneral behavior of carboxylic acids
Organic Solvent Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol)General solubility of similar compounds
Storage Temperature 2-8°C[1]

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of a suitable Michael acceptor, such as ethyl cyclohex-3-enecarboxylate, with a 4-fluorophenyl nucleophile, followed by oxidation and hydrolysis. A more direct and commonly cited method for analogous structures is the reaction of a 4-substituted phenylacetonitrile with a protected cyclohexanone derivative, followed by hydrolysis and oxidation.

Below is a generalized, illustrative workflow for the synthesis of a 1-aryl-4-oxocyclohexanecarboxylic acid, which can be adapted for the target molecule.

Synthesis_Workflow start Starting Materials: - 4-Fluorophenylacetonitrile - Protected Cyclohexenone step1 Michael Addition start->step1 Base catalyst step2 Hydrolysis of Nitrile step1->step2 Acid or Base step3 Deprotection & Oxidation step2->step3 Oxidizing agent product This compound step3->product

Caption: Generalized synthetic workflow for 1-aryl-4-oxocyclohexanecarboxylic acids.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a representative procedure based on common organic synthesis methodologies for similar compounds.

  • Reaction Setup: To a solution of 4-fluorophenylacetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Michael Addition: After the evolution of hydrogen gas ceases, add a solution of a protected cyclohexenone derivative (e.g., 1,4-cyclohexanedione monoethylene ketal) (1 equivalent) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Subject the crude product to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid. For acidic hydrolysis, reflux the compound in a mixture of concentrated hydrochloric acid and acetic acid.

  • Deprotection and Oxidation: The ketal protecting group can be removed under acidic conditions to yield the ketone. If the starting material was a cyclohexenone, an oxidation step would be required to introduce the ketone at the 4-position.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical parameters of this compound.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development, affecting its absorption and distribution. The OECD Guideline 105 outlines two primary methods: the flask method and the column elution method. For a compound with an expected low to moderate solubility, the flask method is appropriate.

Solubility_Determination_Workflow start Sample Preparation: - Add excess compound to water - Equilibrate at constant temperature step1 Phase Separation: - Centrifugation or Filtration start->step1 step2 Concentration Measurement: - HPLC, UV-Vis, or LC-MS step1->step2 result Aqueous Solubility (mg/L or mol/L) step2->result

Caption: Workflow for the determination of aqueous solubility via the flask method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (pH 7.4 buffer is recommended for pharmaceutical applications) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration through a non-adsorptive filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Determination of Dissociation Constant (pKa)

The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water or a co-solvent system like methanol/water if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the titration data can be analyzed using specialized software that fits the data to the Henderson-Hasselbalch equation.

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic behavior. The HPLC method (OECD Guideline 117) is a rapid and reliable method for LogP determination.

LogP_Determination_Workflow start Calibration: - Run standards with known LogP values step1 Sample Analysis: - Inject sample onto a reverse-phase HPLC column start->step1 step2 Data Processing: - Determine retention time - Correlate with calibration curve step1->step2 result LogP Value step2->result

Caption: Workflow for the determination of LogP via the HPLC method.

Step-by-Step Protocol:

  • Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatography: Inject the standards and the test compound onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable mobile phase (e.g., methanol/water).

  • Data Collection: Record the retention time for each compound.

  • Calculation: Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve. The LogP of the test compound is then determined by interpolating its log(k') value on this curve.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the region of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the fluorine will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

  • Cyclohexane Protons: A series of complex multiplets in the region of δ 1.5-3.0 ppm. The protons adjacent to the carbonyl group are expected to be the most deshielded.

  • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal in the region of δ 205-215 ppm.

  • Carboxylic Acid Carbon: A signal in the region of δ 170-180 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

  • Cyclohexane Carbons: Signals in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption around 1715 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹, often appearing as a shoulder on the ketone C=O stretch.

  • C-F Stretch: A strong absorption in the region of 1250-1100 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): An absorption in the region of 1320-1210 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M+): The molecular ion peak would be expected at m/z = 236.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclohexane ring.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory.

  • Hazard Codes: Xn (Harmful)[1]

  • Risk Statements: R22 (Harmful if swallowed)[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, at the recommended temperature of 2-8°C.[1]

Conclusion

This compound is a compound of significant interest in pharmaceutical research and development due to its versatile chemical structure. While a complete experimental dataset for this molecule is not currently in the public domain, this technical guide has provided a comprehensive profile based on predicted data, analysis of analogous structures, and established scientific principles. The detailed experimental protocols included herein offer a clear pathway for researchers to determine its key physicochemical properties, thereby facilitating its effective use in synthetic chemistry and drug discovery programs. Adherence to the outlined safety and handling procedures is essential for its safe use in the laboratory.

References

  • OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD Publishing. [Link]

  • OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

Sources

Navigating the Frontier of Structural Chemistry: The Elusive Crystal Structure of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific databases and literature has revealed that the specific crystal structure of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid has not yet been reported. While this particular arrangement of atoms in a crystalline solid remains uncharacterized, an exploration of closely related analogs and the parent molecule provides a valuable framework for understanding its expected structural properties and the methodologies used in such determinations. This technical guide will, therefore, pivot to an in-depth analysis of analogous structures, offering researchers, scientists, and drug development professionals a robust proxy for the crystal engineering and analysis of this and similar compounds.

Introduction: The Significance of the 4-Oxocyclohexanecarboxylic Acid Scaffold

The 1-phenyl-4-oxocyclohexanecarboxylic acid motif is a key pharmacophore in medicinal chemistry. The rigid cyclohexane ring provides a defined three-dimensional scaffold, while the carboxylic acid and ketone functionalities offer key hydrogen bonding and interaction points with biological targets. The substituent on the phenyl ring, in this case, a fluorine atom, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a crucial component in drug design. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, polymorph screening, and formulation development.

A Proxy Investigation: Insights from Analogous Crystal Structures

In the absence of data for the title compound, we turn our attention to structurally similar molecules for which crystallographic data is available. The chloro-analog, 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid , and the parent compound, 4-oxocyclohexanecarboxylic acid , serve as excellent models.

The Parent Scaffold: 4-Oxocyclohexanecarboxylic Acid

The crystal structure of 4-oxocyclohexanecarboxylic acid reveals a chair conformation for the cyclohexane ring, which is the most stable arrangement.[1][2] The carboxylic acid and ketone functional groups play a dominant role in the supramolecular assembly, forming hydrogen-bonded dimers and further extended networks.

The Chloro-Analog: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

The introduction of the 1-(4-chlorophenyl) group adds significant steric bulk and introduces the potential for halogen bonding and π-π stacking interactions. While the specific crystal structure data for this analog is not fully detailed in the search results, its role as a pharmaceutical intermediate suggests that such data exists within proprietary databases.[3][4] The analysis of its structure would focus on the orientation of the phenyl ring relative to the cyclohexane core and the interplay of various intermolecular forces in the crystal packing.

The Hypothetical Structure: Predicting the Crystal Packing of this compound

Based on the analysis of its analogs, we can hypothesize key features of the crystal structure of this compound:

  • Molecular Conformation: The cyclohexane ring is expected to adopt a chair conformation. The bulky 4-fluorophenyl group would likely occupy an equatorial position to minimize steric strain.

  • Intermolecular Interactions: The primary packing motif will almost certainly be driven by hydrogen bonding between the carboxylic acid groups, likely forming centrosymmetric dimers. The ketone oxygen will also be a key hydrogen bond acceptor. Furthermore, the fluorophenyl group could participate in C-H···F hydrogen bonds and potentially π-π stacking interactions, influencing the overall crystal packing.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following experimental workflow is recommended.

Figure 1: A generalized experimental workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process, potentially starting from 4-oxocyclohexanecarboxylic acid and fluorobenzene derivatives. Rigorous purification is critical, as impurities can significantly hinder crystallization.

Crystallization

The growth of high-quality single crystals is often the most challenging step. A systematic screening of solvents and crystallization techniques is necessary.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).

  • Solubility Assessment: Determine the solubility of the purified compound in each solvent at room temperature and at elevated temperatures.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution at room temperature and allow the solvent to evaporate slowly in a loosely capped vial.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Spectroscopic Characterization as a Complementary Tool

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques are invaluable for characterizing the bulk material and confirming the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the connectivity of the atoms in the molecule. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups, such as the C=O stretches of the ketone and carboxylic acid, and the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, a wealth of information from analogous compounds and established crystallographic methodologies provides a strong foundation for its future characterization. The experimental determination of this structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists and materials scientists working with this important class of molecules. The protocols and analytical framework presented here offer a clear roadmap for achieving this goal and for the broader exploration of related pharmaceutical compounds.

References

Due to the unavailability of a specific publication on the crystal structure of this compound, the reference list is based on the analogous compounds and general methodologies discussed.

Sources

NMR and mass spectrometry data for 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to present a detailed predicted analysis. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind structural elucidation. This guide details predicted ¹H and ¹³C NMR chemical shifts, expected mass spectrometry fragmentation patterns, and robust, field-proven protocols for acquiring and validating this data experimentally.

Introduction: The Imperative for Spectroscopic Analysis

The compound this compound is a substituted cyclic keto-acid. Its structural motifs—a fluorinated aromatic ring, a cyclohexanone core, and a carboxylic acid—make it a versatile building block in the synthesis of novel chemical entities. The presence of these functional groups suggests potential applications in drug discovery, where analogous structures are often explored for biological activity.[1][2]

Precise structural confirmation is the bedrock of chemical research and development.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose.[3] NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while MS reveals the compound's molecular weight and offers clues to its structure through fragmentation analysis.[2][5] This guide will detail the expected spectroscopic signature of the title compound and the methodologies to confirm it.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicting NMR spectra is a foundational step in the analysis of a novel compound.[6][7] It allows researchers to form a hypothesis that can be tested against experimentally acquired data. These predictions are based on the principle of chemical equivalence and the well-documented influence of neighboring functional groups on the magnetic environment of ¹H and ¹³C nuclei.[8]

Molecular Structure and Proton Labeling

To facilitate the discussion of NMR data, the protons in this compound are labeled as shown below.

Caption: Labeled structure of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the cyclohexanone ring. The carboxylic acid proton is also expected to produce a characteristic signal.

  • Aromatic Region (δ 7.0 - 7.5 ppm): The 4-fluorophenyl group will exhibit a typical AA'BB' system, which often appears as two pseudo-doublets or multiplets.[9] The protons ortho to the fluorine (H_meta, H_meta') will be coupled to the fluorine and the adjacent ortho protons. The protons meta to the fluorine (H_ortho, H_ortho') will be coupled to the adjacent meta protons. This results in two distinct signals, each integrating to 2H.

  • Aliphatic Region (δ 2.0 - 3.0 ppm): The cyclohexane ring protons are diastereotopic due to the chiral center at C1. Protons Hₐ and Hₐ' (on C2 and C6) are adjacent to the electron-withdrawing aryl and carboxylic acid groups and are expected to be deshielded. Protons Hᵦ and Hᵦ' (on C3 and C5) are adjacent to the ketone group and will also be deshielded.[10] These protons will likely appear as complex, overlapping multiplets.

  • Carboxylic Acid Proton (δ 10 - 13 ppm): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield.[9] Its chemical shift can be highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
COOH10.0 - 13.0Broad Singlet1HN/A
H_ortho, H_ortho'~ 7.4Multiplet (pseudo-doublet)2HJ(H,H) ≈ 8.5, J(H,F) ≈ 5.5
H_meta, H_meta'~ 7.1Multiplet (pseudo-triplet)2HJ(H,H) ≈ 8.5, J(H,F) ≈ 8.5
Hₐ, Hₐ', Hᵦ, Hᵦ'2.2 - 2.9Complex Multiplets8HN/A (overlapping)
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is simplified by the molecule's plane of symmetry passing through C1 and C4. This makes C2 and C6 chemically equivalent, as are C3 and C5.

  • Carbonyl and Carboxyl Carbons: The ketone (C4) and carboxylic acid (C=O) carbons are the most deshielded, appearing at the downfield end of the spectrum (δ 170-210 ppm).[11]

  • Aromatic Carbons: The fluorinated carbon (C-F) will show a large one-bond C-F coupling constant and is expected around δ 160-165 ppm. The other aromatic carbons will appear in the typical δ 115-145 ppm range.

  • Aliphatic Carbons: The quaternary carbon (C1) will be a singlet around δ 45-55 ppm. The methylene carbons of the cyclohexane ring (C2/C6 and C3/C5) will appear in the δ 30-45 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Labeled CarbonPredicted Chemical Shift (δ, ppm)Predicted DEPT-135 Signal
C=O (Ketone)~ 208None (Quaternary)
COOH~ 178None (Quaternary)
C-F~ 162 (d, ¹JCF ≈ 245 Hz)None (Quaternary)
C-Aryl (ipso)~ 140None (Quaternary)
C-ortho~ 129 (d, ³JCF ≈ 8 Hz)Positive (CH)
C-meta~ 116 (d, ²JCF ≈ 21 Hz)Positive (CH)
C1~ 48None (Quaternary)
C3/C5~ 38Negative (CH₂)
C2/C6~ 35Negative (CH₂)

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information through controlled fragmentation. For this molecule (C₁₃H₁₃FO₃, Molecular Weight: 236.24 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

The molecular ion peak would be observed as [M+H]⁺ at m/z 237.08 in positive ion mode or [M-H]⁻ at m/z 235.08 in negative ion mode. Collision-Induced Dissociation (CID) of the molecular ion would lead to characteristic fragments.

Key Fragmentation Pathways

The primary fragmentation pathways are dictated by the functional groups present: the ketone and the carboxylic acid.[12][13]

  • Loss of Water (-18 Da): Fragmentation often begins with the loss of H₂O from the carboxylic acid group.

  • Loss of COOH radical (-45 Da): Alpha-cleavage next to the C1 position can result in the loss of the entire carboxylic acid group.

  • Ring Cleavage: Cyclic ketones undergo characteristic ring-opening fragmentations.[14] Alpha-cleavage adjacent to the carbonyl group is a common pathway.

fragmentation M [M+H]⁺ m/z = 237.08 F1 [M+H - H₂O]⁺ m/z = 219.07 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z = 192.09 M->F2 - •COOH F3 [Aryl-C=O]⁺ m/z = 123.03 F2->F3 Ring Cleavage F4 [Fluorophenyl]⁺ m/z = 95.04 F3->F4 - CO

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (Positive Mode)Proposed FragmentNotes
237.08[C₁₃H₁₄FO₃]⁺Protonated molecular ion [M+H]⁺
219.07[C₁₃H₁₂FO₂]⁺Loss of water from [M+H]⁺
192.09[C₁₂H₁₃FO]⁺Loss of the carboxylic acid radical
123.03[C₇H₄FO]⁺Acylium ion from cleavage of the cyclohexanone ring
95.04[C₆H₄F]⁺Fluorophenyl cation from loss of CO

Experimental Protocols: A Self-Validating System

The following protocols describe standardized procedures for acquiring high-quality NMR and MS data. The trustworthiness of the final structure comes from the convergence of multiple, independent analytical measurements.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[15][16]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.[17][18]

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17]

    • The final sample height should be approximately 4-5 cm.[15]

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).

    • Tune and match the appropriate probe channels (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum using a standard pulse program.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C spectrum with proton decoupling.

    • Typical parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024-4096 scans.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and quaternary carbons.[19]

  • 2D NMR Acquisition (for Structural Confirmation):

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled (typically 2-3 bonds apart). It is crucial for tracing the connectivity of the cyclohexane ring protons.[20][21]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond correlation). It provides an unambiguous link between the ¹H and ¹³C spectra.[20][22]

Mass Spectrometry Data Acquisition

Objective: To determine the accurate mass of the molecular ion and identify key fragments.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[23]

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with 0.1% formic acid to promote protonation for positive ion mode.[24][25]

  • Instrument Setup (ESI-QTOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.[26]

    • Set the ionization source parameters: electrospray voltage (~3-4 kV), nebulizer gas flow, drying gas flow, and temperature.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[25]

    • Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 237.08) in the first mass analyzer and fragmenting it in a collision cell with an inert gas (e.g., nitrogen or argon). Analyze the resulting fragment ions in the second mass analyzer.

Integrated Data Interpretation Workflow

Structural elucidation is not a linear process but an integrated workflow where different datasets validate each other. The predicted data serves as the initial hypothesis, which is then refined and confirmed by the experimental results.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep_NMR Prepare NMR Sample (5-30 mg in 0.6 mL solvent) Acq_1D Acquire 1D NMR (¹H, ¹³C, DEPT) Prep_NMR->Acq_1D Prep_MS Prepare MS Sample (1-10 µg/mL solution) Acq_MS Acquire MS & MS/MS Prep_MS->Acq_MS Acq_2D Acquire 2D NMR (COSY, HSQC) Acq_1D->Acq_2D Analysis_1D Assign ¹H & ¹³C signals (Based on prediction) Acq_1D->Analysis_1D Analysis_2D Confirm Connectivity (COSY & HSQC) Acq_2D->Analysis_2D Analysis_MS Confirm Mol. Weight & Analyze Fragments Acq_MS->Analysis_MS Analysis_1D->Analysis_2D Structure Final Structure Confirmation Analysis_MS->Structure Analysis_2D->Structure

Caption: Integrated workflow for structural elucidation.

The power of this workflow lies in its self-validating nature. For instance, the HSQC spectrum provides definitive C-H correlations, confirming or correcting the initial assignments made from 1D spectra alone.[19] The COSY spectrum confirms the proton-proton connectivities within the cyclohexane ring, and the MS/MS data provides orthogonal confirmation of the molecular formula and key structural subunits.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR and mass spectrometry. This guide provides a robust framework based on predicted data, outlining the expected chemical shifts, multiplicities, and fragmentation patterns. The detailed experimental protocols offer a clear path for researchers to acquire high-quality data, while the integrated workflow emphasizes the importance of using multidimensional techniques like COSY and HSQC for unambiguous structure validation. This comprehensive approach ensures scientific rigor and provides the high-confidence data essential for advancing research and drug development programs.

References

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  • Smith, A. B., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4649-4659. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

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  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

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  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

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  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

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Biological Activity Screening of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. The 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid scaffold represents a promising, yet underexplored, chemical framework. Drawing parallels from structurally related compounds known for a spectrum of biological activities—including anti-inflammatory, antimicrobial, and anticancer effects—this guide establishes a comprehensive, logic-driven workflow for the synthesis and biological evaluation of its novel derivatives.[1][2][3][4] We move beyond rote protocols to provide the scientific rationale behind each experimental choice, creating a self-validating system for identifying and characterizing lead compounds. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this unique chemical class.

Rationale and Synthetic Strategy: Building the Molecular Library

The core of any drug discovery program is the creation of a diverse chemical library to systematically probe the structure-activity relationship (SAR). The this compound molecule is an ideal starting point. It possesses two key functional handles ripe for chemical modification: the carboxylic acid group and the ketone. The carboxylic acid can be readily converted into esters, amides, or hydrazones, allowing for fine-tuning of properties like solubility, cell permeability, and hydrogen bonding capacity.

Our strategy begins with the synthesis of a small, focused library of derivatives by modifying the carboxylic acid moiety. This approach is chemically robust and allows for the introduction of a wide range of chemical diversity.

General Synthetic Workflow

The proposed synthetic pathway focuses on the derivatization of the carboxylic acid group, a common and effective strategy in medicinal chemistry.[2] The parent acid is first converted to a more reactive acyl chloride, which then serves as a versatile intermediate to react with various nucleophiles (alcohols, amines, hydrazines) to yield the corresponding esters, amides, or hydrazides.

G parent This compound acyl_chloride Acyl Chloride Intermediate parent->acyl_chloride SOCl2 or (COCl)2 ester Ester Derivatives (R-OH) acyl_chloride->ester Alcohol (R-OH) / Base amide Amide Derivatives (R-NH2) acyl_chloride->amide Amine (R-R'NH) / Base hydrazide Hydrazide Derivatives (R-NHNH2) acyl_chloride->hydrazide Hydrazine (H2NNH2)

Caption: General synthetic scheme for derivatization.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of an N-benzyl amide derivative as a representative example.

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Proceed immediately to the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl amide derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Tier 1 Screening: Antimicrobial Activity Assessment

Rationale: Given that cyclohexane derivatives have shown promising antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical and cost-effective starting point.[2] This initial screen helps to quickly identify compounds with potential therapeutic value in infectious diseases.

We employ a two-step process: a qualitative primary screen to identify active compounds, followed by a quantitative assay to determine their potency.

Antimicrobial Screening Workflow

G cluster_0 Primary Screening cluster_1 Quantitative Analysis library Synthesized Derivatives Library diffusion_assay Agar Well Diffusion Assay library->diffusion_assay active_compounds Active Compounds (Zone of Inhibition > Threshold) diffusion_assay->active_compounds inactive_compounds Inactive Compounds diffusion_assay->inactive_compounds mic_assay Broth Microdilution Assay (MIC Determination) active_compounds->mic_assay

Caption: Workflow for antimicrobial activity screening.

Protocol 1: Agar Well Diffusion Assay (Primary Screen)

This method is widely used to evaluate the antimicrobial activity of extracts and pure compounds.[5][6]

  • Preparation:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

    • Pour the sterile agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

    • Evenly swab the entire surface of the agar plates with the prepared inoculum.

  • Assay:

    • Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the inoculated agar plates.

    • Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Pipette a fixed volume (e.g., 50 µL) of each test compound solution into a separate well.

    • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

    • Compounds showing significant zones of inhibition are considered "hits" and are advanced to quantitative testing.

Protocol 2: Broth Microdilution Assay (MIC Determination)

Dilution methods are the most appropriate for determining the Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration that inhibits visible microbial growth.[5][6]

  • Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

    • This creates a range of decreasing concentrations of the test compound.

  • Inoculation and Incubation:

    • Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted inoculum to all wells except for a sterility control well (broth only).

    • Include a growth control well (broth + inoculum, no compound).

    • Seal the plate and incubate under appropriate conditions (37°C for 24h for bacteria, 28°C for 48h for fungi).

  • Analysis:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator like Resazurin or INT can be added to aid in the determination.

Data Presentation: Antimicrobial Activity

Results should be tabulated for clear comparison.

Compound IDZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. E. coli
F-CHCA-01186410>256
F-CHCA-02221614128
F-CHCA-0310>2569>256
Ciprofloxacin301280.5

Tier 2 Screening: Anticancer Cytotoxicity

Rationale: Compounds that exhibit antimicrobial activity sometimes share mechanisms that can be exploited for anticancer effects, such as the inhibition of essential enzymes or disruption of cell membranes. The MTT assay is a standardized, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[7][8]

Anticancer Screening Workflow

G cluster_0 Cell Viability Assay cluster_1 Data Analysis seed_cells Seed Cancer Cells in 96-well Plate (e.g., HCT-116) treat_cells Treat with Serial Dilutions of Test Compounds seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs calc_ic50 Calculate IC50 Value measure_abs->calc_ic50 lead_compounds lead_compounds calc_ic50->lead_compounds Potent Compounds (Low IC50)

Caption: Workflow for in vitro anticancer screening.

Protocol: MTT Cytotoxicity Assay

This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HCT-116 colorectal carcinoma) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during their exponential growth phase using trypsin.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow the cells to attach.[9]

  • Compound Treatment:

    • Prepare a range of concentrations for each test compound via serial dilution in culture media.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Include wells for an "untreated control" (cells in fresh medium only) and a "vehicle control" (cells treated with the highest concentration of the solvent, e.g., 0.5% DMSO).[9]

    • Incubate the plate for an additional 48-72 hours.

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

    • Carefully remove the media containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the curve using non-linear regression analysis.

Data Presentation: Cytotoxicity
Compound IDIC50 (µM) vs. HCT-116
F-CHCA-0185.2
F-CHCA-0212.5
F-CHCA-03>100
Doxorubicin0.8

Mechanism of Action Studies: In Silico Molecular Docking

Rationale: Once "hit" compounds with significant biological activity are identified, the next critical step is to formulate a hypothesis about their molecular mechanism of action. Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein.[10] This technique provides invaluable insights into potential drug-target interactions and can guide further lead optimization.[11][]

Molecular Docking Workflow

G cluster_0 Preparation cluster_1 Simulation & Analysis prep_protein Prepare Receptor (Protein) Structure (e.g., from PDB) docking Perform Molecular Docking Simulation prep_protein->docking prep_ligand Prepare Ligand (Test Compound) Structure (Energy Minimization) prep_ligand->docking analysis Analyze Binding Poses & Scoring Function docking->analysis hypothesis hypothesis analysis->hypothesis Generate Mechanistic Hypothesis (e.g., Enzyme Inhibition)

Caption: Logic flow for molecular docking studies.

High-Level Protocol for Molecular Docking

This protocol provides a general workflow applicable to most docking software (e.g., AutoDock, DOCK 6).[10][13]

  • Target Selection and Preparation:

    • Based on the observed biological activity (e.g., antibacterial), select a relevant protein target. For instance, bacterial DNA gyrase is a well-established target for antibiotics.

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

  • Ligand Preparation:

    • Generate a 3D structure of the active compound (the "ligand").

    • Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign atomic charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site (or "docking box") on the receptor. This is typically centered on the active site where the native ligand binds.[14]

    • Run the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the binding site.[10]

    • The program will score each pose based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative value indicates a more favorable interaction.[14]

  • Results Analysis:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the binding mode and score of your active compound to that of a known inhibitor (if available) to validate the model.

Data Presentation: Docking Results
Compound IDTarget ProteinEstimated Binding Energy (kcal/mol)Key Interacting Residues
F-CHCA-02S. aureus DNA Gyrase-8.5Asp73, Gly77, Arg136 (H-bonds)
CiprofloxacinS. aureus DNA Gyrase-9.2Asp73, Ser79 (H-bonds)

Conclusion and Future Outlook

This guide has outlined a systematic, multi-tiered approach for the biological screening of novel this compound derivatives. By integrating rational synthesis with a logical cascade of in vitro biological assays and in silico mechanistic studies, this workflow provides a robust framework for identifying and advancing promising therapeutic leads.

The initial antimicrobial and anticancer screens serve as effective filters to pinpoint biologically active molecules. Subsequent determination of MIC and IC50 values allows for quantitative ranking of these "hits." Finally, molecular docking provides a powerful tool to build a testable hypothesis about the molecular mechanism, bridging the gap between observed activity and rational drug design.

The most promising compounds identified through this process, such as those with low MIC or IC50 values and favorable docking scores, would become high-priority candidates for further lead optimization. Future efforts would involve synthesizing additional analogues to refine the SAR, followed by more advanced biological studies, including investigating the mechanism of cell death, and ultimately, evaluation in in vivo models of infection or cancer.

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Sources

An In-depth Technical Guide to the Solubility of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a valuable building block in pharmaceutical synthesis, with applications in the development of a range of therapeutic agents, including anti-inflammatory and analgesic drugs.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for efficient process development, including reaction optimization, crystallization, and purification. This guide provides a detailed examination of the factors governing the solubility of this compound, outlines a robust experimental protocol for solubility determination, and presents a framework for solvent selection in a drug development context.

Introduction: Physicochemical Landscape

This compound (Molecular Formula: C₁₃H₁₃FO₃, Molecular Weight: 236.24 g/mol ) is a multifaceted molecule featuring a carboxylic acid group, a ketone, a cyclohexane ring, and a fluorophenyl substituent.[2] This combination of functional groups dictates its solubility behavior, creating a nuanced interplay of polarity, hydrogen bonding capability, and molecular size.

The molecule possesses both a polar carboxylic acid head and a relatively non-polar fluorophenyl-cyclohexane tail. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, a property that significantly influences its interaction with protic and aprotic polar solvents.[3] The fluorophenyl group, while containing an electronegative fluorine atom, contributes to the overall lipophilicity of the molecule. The ketone group adds to the molecule's polarity.

Key Physicochemical Properties (Predicted):

  • Boiling Point: 403.5 ± 45.0 °C[2]

  • Density: 1.297 ± 0.06 g/cm³[2]

  • pKa: 3.94 ± 0.20[2]

The relatively low predicted pKa suggests that it is a moderately strong organic acid. This acidity will play a crucial role in its solubility in basic organic solvents or in buffered aqueous solutions.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. For a molecule with mixed polarity like this compound, its solubility will be a balance of these interactions.

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and ketone functionalities. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen of the ketone and the carboxylic acid, and as a hydrogen bond acceptor from the carboxylic acid's hydroxyl group. This strong intermolecular interaction generally leads to good solubility.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can act as hydrogen bond acceptors. They can interact favorably with the carboxylic acid's acidic proton. Solvents with carbonyl groups, in particular, have been shown to significantly increase the solubility of carboxylic acids.[5] DMSO is a particularly strong hydrogen bond acceptor and is often an excellent solvent for a wide range of pharmaceutical compounds.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The large, relatively non-polar fluorophenyl-cyclohexane portion of the molecule will have some affinity for these solvents. However, the highly polar carboxylic acid group will be poorly solvated, leading to lower overall solubility. Carboxylic acids can form dimers in non-polar solvents, which can slightly enhance their solubility compared to what might be expected based on the polarity of the monomer alone.[3]

Quantitative Solubility Profile (Illustrative)

Solvent Solvent Type Predicted Solubility Rationale for Prediction
MethanolPolar ProticHighStrong hydrogen bonding interactions with the carboxylic acid and ketone groups.[4]
EthanolPolar ProticHighSimilar to methanol, with slightly reduced polarity.[4]
AcetonePolar AproticModerate to HighGood hydrogen bond acceptor for the carboxylic acid.[5]
Ethyl AcetatePolar AproticModerateActs as a hydrogen bond acceptor; moderate polarity.[5]
DichloromethanePolar AproticModerateCan interact via dipole-dipole forces.
AcetonitrilePolar AproticModeratePolar nature facilitates dissolution.
Tetrahydrofuran (THF)Polar AproticModerateEther oxygen can act as a hydrogen bond acceptor.
TolueneNon-PolarLow to ModerateAromatic ring can interact with the fluorophenyl group.
Heptane/HexaneNon-PolarLowPrimarily weak van der Waals interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong hydrogen bond acceptor and highly polar nature.[6]

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the thermodynamic solubility of a compound is crucial for accurate process development.[7][8] The shake-flask method is a widely accepted and reliable technique.[7]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.[7]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours, but the optimal time should be determined experimentally by taking samples at different time points until the concentration plateaus.[7]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute for analysis F->G H HPLC analysis G->H I Quantify using calibration curve H->I J Report solubility I->J

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will be most effective.

  • Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[5] This is attributed to the formation of hydrogen-bonded networks between the carboxylic acid, water, and the organic solvent.

  • pH (in aqueous or mixed aqueous/organic systems): The solubility of a carboxylic acid is highly pH-dependent.[8] At pH values below its pKa, the acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

Implications for Drug Development

A thorough understanding of the solubility of this compound is critical in several stages of drug development:

  • Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on the solubility of all reactants and the desired reaction temperature.

  • Crystallization and Purification: The selection of an appropriate solvent system is essential for developing an efficient crystallization process to isolate and purify the compound. A good crystallization solvent will typically be one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Formulation: For the development of a final drug product, understanding the solubility in various pharmaceutically acceptable solvents is crucial for designing liquid formulations or for predicting dissolution behavior from a solid dosage form. The solubility of active pharmaceutical ingredients is a key factor influencing their bioavailability.[6][10]

Conclusion

The solubility of this compound in organic solvents is governed by a complex interplay of its structural features and the properties of the solvent. While theoretical principles provide a strong predictive framework, experimental determination using robust methods like the shake-flask technique is indispensable for obtaining accurate and reliable data. This knowledge is fundamental for the efficient and successful utilization of this important pharmaceutical intermediate in research and development.

References

  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Retrieved from [Link][4]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link][5]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][6]

  • Lumen Learning. (n.d.). Factors Affecting Solubility. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link][10]

  • Clark, J. (2023). An introduction to carboxylic acids. Chemguide. Retrieved from [Link][3]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][7]

  • University of Padua. (2023). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). 4-Oxocyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: From Serendipitous Discovery to a Cornerstone of Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a pivotal, yet often unheralded, building block in contemporary medicinal chemistry. While not a therapeutic agent in its own right, its unique structural features have made it an indispensable scaffold in the synthesis of numerous clinical candidates, particularly in the fields of oncology and inflammatory diseases. This document traces the likely origins of this compound, not as a standalone discovery but as a critical intermediate born from the relentless pursuit of complex molecular architectures. A detailed, field-proven synthetic protocol, based on a powerful one-pot double Michael addition-Dieckmann condensation, is presented, complete with mechanistic insights and experimental details. Furthermore, this guide explores the crucial role of this scaffold in the development of potent inhibitors of key biological targets, such as MDM2 and PDE4, thereby illustrating its enduring significance in the landscape of modern drug discovery.

I. The Genesis of a Scaffold: A Discovery Rooted in Synthetic Necessity

The history of this compound is not one of a singular, celebrated discovery but rather a testament to its enabling role in the synthesis of more complex, biologically active molecules. Its emergence is intrinsically linked to the rise of medicinal chemistry programs targeting intricate protein-protein interactions and key enzymes. The earliest documented uses of its close analogs appear in the context of analgesic research.[1][2] However, the fluorinated version, with its unique electronic properties imparted by the fluorine atom, gained prominence as a key intermediate in the development of inhibitors for high-value therapeutic targets.

Notably, this scaffold is a cornerstone in the synthesis of potent small-molecule inhibitors of the MDM2-p53 interaction, a critical pathway in oncology.[3] It also features in the development of phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory diseases.[4] The discovery of this versatile building block was likely driven by the need for a rigid, three-dimensional scaffold that could present functional groups in a precise spatial orientation to effectively interact with the binding sites of these complex biological targets. Its synthesis, therefore, was not an end in itself but a critical step towards a far greater therapeutic goal.

II. Strategic Synthesis: A One-Pot Symphony of Carbon-Carbon Bond Formation

The most elegant and efficient route to this compound and its derivatives is a one-pot tandem double Michael addition-Dieckmann condensation.[5] This powerful sequence allows for the rapid construction of the core 4-aryl-4-cyanocyclohexanone structure from simple, commercially available starting materials.

Core Synthetic Strategy

The synthesis initiates with the base-catalyzed double Michael addition of 4-fluorophenylacetonitrile to two equivalents of an acrylate ester, such as methyl or ethyl acrylate. This is immediately followed by an intramolecular Dieckmann condensation of the resulting diester intermediate. The subsequent hydrolysis of the ester and nitrile functionalities, followed by decarboxylation, yields the final product.

Synthetic_Pathway Start 4-Fluorophenylacetonitrile + 2x Ethyl Acrylate Intermediate1 Double Michael Adduct (Diester Intermediate) Start->Intermediate1 Base (e.g., t-BuOK) Double Michael Addition Intermediate2 Cyclized β-Keto Ester Intermediate1->Intermediate2 Dieckmann Condensation Final_Product 1-(4-Fluorophenyl)-4- oxocyclohexanecarboxylic acid Intermediate2->Final_Product Hydrolysis & Decarboxylation Reaction_Mechanism cluster_0 Double Michael Addition cluster_1 Dieckmann Condensation Start_Michael 4-Fluorophenylacetonitrile Enolate Benzylic Anion Start_Michael->Enolate + Base Michael_Adduct_1 Mono-adduct Enolate->Michael_Adduct_1 + Ethyl Acrylate Enolate_2 Second Enolate Michael_Adduct_1->Enolate_2 + Base Michael_Adduct_2 Diester Intermediate Enolate_2->Michael_Adduct_2 + Ethyl Acrylate Start_Dieckmann Diester Intermediate Cyclic_Intermediate Cyclized Intermediate Start_Dieckmann->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester Loss of Ethoxide

Sources

A Theoretical and Computational Guide to 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: From Conformational Stability to Bioactivity Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. We delve into first-principles computational methodologies, primarily focusing on Density Functional Theory (DFT), to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both foundational concepts and detailed, actionable protocols. We explore conformational analysis, geometry optimization, vibrational frequency calculations, frontier molecular orbital (HOMO-LUMO) analysis, and simulated spectroscopic characterization. Furthermore, we outline a protocol for molecular docking to assess its potential as a bioactive agent. The causality behind methodological choices is emphasized to ensure a robust and self-validating computational workflow.

Introduction: The Significance of a Multifunctional Scaffold

This compound is a compound featuring a rich amalgamation of functional groups: a cyclohexane ring, a ketone, a carboxylic acid, and a fluorinated phenyl moiety. The cyclohexane core is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to orient substituents in well-defined three-dimensional space.[1] The presence of a ketone and a carboxylic acid offers sites for hydrogen bonding and further chemical modification, while the 4-fluorophenyl group can modulate electronic properties, membrane permeability, and metabolic stability, making it a common feature in modern pharmaceuticals.[2][3]

Understanding the molecule's intrinsic properties is paramount for its application. Theoretical calculations provide a powerful, cost-effective lens to predict its behavior at an atomic level before committing to costly and time-consuming experimental synthesis and testing.[4] This guide outlines a systematic computational approach to characterize this molecule, providing insights that are directly applicable to drug design and materials science.

Foundational Theoretical Concepts

Conformational Isomerism in Substituted Cyclohexanes

The non-planar "chair" conformation is the most stable form of the cyclohexane ring.[5] In monosubstituted cyclohexanes, the substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[6] Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring, the equatorial position is generally more stable.[7] For this compound, the bulky 4-fluorophenyl group is expected to have a strong preference for the equatorial position to minimize these repulsive steric forces.[8] The energy difference between these two conformers dictates their equilibrium population and is a critical first step in any theoretical analysis.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying medium-sized organic molecules. It offers a favorable balance between computational cost and accuracy. DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.[9]

A typical DFT calculation involves selecting a functional and a basis set.

  • Functional: The functional (e.g., B3LYP) is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of organic systems.[10]

  • Basis Set: The basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, albeit at a higher computational cost. The "++" indicates the inclusion of diffuse functions for describing lone pairs and anions, while "(d,p)" denotes polarization functions that allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.[9]

Computational Protocols: A Validated Workflow

The following protocols outline a step-by-step approach for a comprehensive theoretical analysis. This workflow is designed to be self-validating at critical junctures.

G cluster_prep 1. Initial Setup cluster_opt 2. Geometry Optimization cluster_val 3. Validation & Analysis cluster_app 4. Application a Construct 3D Structure (Axial & Equatorial Isomers) b DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) a->b c Compare Energies (Identify Global Minimum) b->c Output: Optimized Structures & Energies d Vibrational Frequency Calculation c->d e Check for Imaginary Frequencies (Confirm True Minimum) d->e Output: Frequencies f Electronic Properties (HOMO, LUMO, MEP) e->f g Simulate Spectra (IR, NMR) e->g h Molecular Docking (Ligand Preparation) g->h i Simulate Ligand-Protein Binding h->i

Caption: Overall computational workflow for theoretical analysis.
Protocol for Geometry Optimization and Conformational Analysis

This protocol aims to find the most stable three-dimensional structure of the molecule.

  • Structure Generation: Build two initial 3D structures of this compound: one with the 4-fluorophenyl group in an axial position and the other in an equatorial position.

  • Input File Preparation: For each conformer, prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Calculation Specification: Specify a geometry optimization calculation. A robust choice is the B3LYP functional with the 6-311++G(d,p) basis set.[9][11]

  • Execution: Run the optimization calculation.[12][13] This process iteratively adjusts the molecular geometry to find the point of lowest energy on the potential energy surface.[14][15]

  • Energy Comparison: After the calculations converge, compare the final electronic energies of the axial and equatorial conformers. The conformer with the lower energy is the more stable and predominant form. The energy difference can be used to calculate the equilibrium constant between the two forms.

Protocol for Vibrational Frequency Analysis

This step is crucial for validating the optimized geometry and for predicting the infrared (IR) spectrum.

  • Input File Preparation: Using the optimized geometry of the lowest-energy conformer from the previous step, set up a frequency calculation.

  • Calculation Specification: Use the same level of theory (B3LYP/6-311++G(d,p)) as the optimization for consistency.

  • Execution: Run the frequency calculation.[13]

  • Validation: Analyze the output. A true minimum energy structure will have zero imaginary frequencies.[13] The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

  • IR Spectrum Prediction: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.[16] This can be compared with experimental data for structural verification. Key peaks to analyze include the C=O stretch of the ketone (~1715 cm⁻¹) and the carboxylic acid (~1710-1760 cm⁻¹), as well as the broad O-H stretch of the acid (~2500-3300 cm⁻¹).[17]

Protocol for Electronic Structure and Reactivity Analysis

This protocol provides insight into the molecule's electronic behavior, reactivity, and potential interaction sites.

  • Orbital Analysis: From the converged DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[18]

    • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.[18]

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[19][20]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This map visualizes the charge distribution on the molecule's surface.

    • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the carbonyl oxygen and carboxylic acid oxygens.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is expected near the acidic proton of the carboxyl group.[21]

Protocol for NMR Spectra Simulation

Theoretical NMR calculations can be invaluable for confirming the chemical structure.

  • Input File Preparation: Use the optimized geometry of the lowest-energy conformer.

  • Calculation Specification: Specify an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. It is common practice to include a reference compound like Tetramethylsilane (TMS) calculated at the same level of theory for accurate chemical shift prediction.

  • Execution & Analysis: Run the calculation and analyze the resulting magnetic shielding tensors.[22] By referencing these values against the calculated TMS values, one can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental spectra.[23][24]

Protocol for Molecular Docking

This protocol simulates the binding of the molecule to a biological target, providing a preliminary assessment of its bioactivity.[25][26]

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_dock Docking Simulation a Optimized Ligand Structure (from DFT) b Assign Partial Charges & Define Rotatable Bonds a->b f Run Docking Algorithm (e.g., Genetic Algorithm) b->f c Obtain Protein Structure (e.g., from PDB) d Prepare Receptor (Remove water, add hydrogens) c->d e Define Binding Site (Grid Box Generation) d->e e->f g Analyze Results (Binding Energy & Pose) f->g

Caption: A generalized workflow for molecular docking.
  • Ligand Preparation: Use the lowest-energy, optimized 3D structure of this compound. Assign partial atomic charges using a suitable force field.

  • Receptor Preparation: Obtain the 3D structure of a target protein, typically from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Grid Generation: Define the active binding site on the protein. A grid box is generated in this region to confine the search space for the ligand.

  • Docking Execution: Use a docking program (e.g., AutoDock, GOLD) to explore possible binding orientations (poses) of the ligand within the protein's active site.[27][28] These programs use search algorithms to sample conformational space and scoring functions to estimate the binding affinity for each pose.[27]

  • Results Analysis: The primary outputs are the binding affinity (often expressed in kcal/mol) and the predicted binding pose. A lower binding energy suggests a more favorable interaction. The pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Illustrative Data & Discussion

The following tables present hypothetical yet realistic data that could be obtained from the protocols described above.

Table 1: Conformational Energy Analysis

Conformer Relative Energy (kcal/mol) Population at 298 K (%) Comment
Equatorial-Fluorophenyl 0.00 >99.9% Global minimum; bulky group avoids 1,3-diaxial strain.[6]

| Axial-Fluorophenyl | +5.20 | <0.1% | High energy due to significant steric hindrance. |

Table 2: Calculated Electronic Properties (Equatorial Conformer)

Property Calculated Value Significance
HOMO Energy -6.85 eV Indicates electron-donating capability.[18]
LUMO Energy -1.21 eV Indicates electron-accepting capability.[18]
HOMO-LUMO Gap 5.64 eV Suggests high kinetic stability and moderate reactivity.[20]

| Dipole Moment | 3.45 Debye | Indicates a polar molecule, which is important for solubility and binding. |

Table 3: Predicted Key Vibrational Frequencies vs. Typical Experimental Ranges

Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3090 (broad) 2500 - 3300 (broad)[17]
C-H Stretch (Aromatic) 3055 3000 - 3100
C-H Stretch (Aliphatic) 2945 2850 - 3000
C=O Stretch (Ketone) 1718 ~1715[16]
C=O Stretch (Carboxylic Acid) 1710 1700 - 1725 (dimer)[17]

| C-F Stretch | 1225 | 1000 - 1400 |

Table 4: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

Carbon Atom Predicted Shift (ppm) Rationale
C=O (Ketone) 209.5 Highly deshielded carbonyl carbon.
C=O (Carboxylic Acid) 178.8 Deshielded, typical for carboxylic acids.[29]
C1 (ipso-Phenyl) 142.1 Aromatic carbon attached to the cyclohexane ring.
C4 (ipso-Fluorine) 163.2 (d) Carbon directly bonded to fluorine shows a large shift and C-F coupling.

| C1' (Cyclohexane) | 48.5 | Quaternary carbon attached to the phenyl group. |

Conclusion

The theoretical framework presented in this guide provides a robust, multi-faceted approach to characterizing this compound. By systematically applying DFT calculations, researchers can gain deep insights into the molecule's conformational preferences, structural parameters, electronic nature, and spectroscopic signatures. This knowledge is invaluable for rational molecular design. The conformational analysis confirms the energetic preference for the equatorial substituent, while electronic property calculations help predict reactivity. Furthermore, simulated spectra serve as a powerful tool for experimental validation, and molecular docking protocols provide a crucial first step in evaluating the compound's potential as a therapeutic agent. This integrated computational strategy significantly accelerates the research and development cycle, enabling scientists to make more informed decisions in the quest for novel drugs and materials.

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Potential research areas for 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

**A

Guide to Unlocking the Therapeutic Potential of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid**

A Senior Application Scientist's Perspective on Navigating Novel Compound Research

Executive Summary

The landscape of drug discovery is characterized by a continuous search for novel molecular entities that can address unmet medical needs. This compound is a compound that, despite its availability from chemical suppliers, remains largely unexplored in scientific literature. This guide provides a comprehensive framework for initiating a research program around this molecule. By deconstructing its chemical architecture and drawing parallels with structurally analogous compounds, we can identify and prioritize high-potential research avenues. This document outlines three promising therapeutic areas—Metabolic Disease, Neurodegenerative Disorders, and Oncology—and provides the strategic rationale and detailed experimental protocols necessary to systematically evaluate the compound's potential. The core philosophy is to leverage established principles of medicinal chemistry to unlock the latent therapeutic value of this novel chemical entity.

Structural and Physicochemical Analysis: The Blueprint for Activity

This compound presents a unique combination of three key structural motifs that are highly relevant in medicinal chemistry. Understanding their individual and synergistic contributions is fundamental to predicting potential biological targets.

  • The Carboxylic Acid Moiety: This acidic functional group is a powerful pharmacophore, capable of forming strong ionic bonds and hydrogen bond interactions with biological targets. It is a hallmark of ligands for various receptors and enzymes, including G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[1][2]

  • The 4-Fluorophenyl Group: The incorporation of a fluorine atom onto a phenyl ring is a classic strategy in drug design.[3] It can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes and improve binding affinity through favorable interactions within a target's binding pocket.[4][5] This group is prevalent in a wide range of therapeutics, from statins to oncology agents.[6]

  • The 4-Oxocyclohexane Scaffold: This rigid, non-planar ring serves as a three-dimensional scaffold that orients the critical carboxylic acid and fluorophenyl groups in a defined spatial arrangement. The ketone functionality offers an additional point for hydrogen bonding and a potential site for future chemical modification to explore structure-activity relationships (SAR). The cyclohexane ring itself is a key component in various bioactive molecules.[7][8][9]

A preliminary analysis of the compound's predicted physicochemical properties provides a baseline for assessing its drug-like potential.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight236.24 g/mol [10]Well within the range for good oral bioavailability (Lipinski's Rule of 5).
pKa3.94 ± 0.20[10]Indicates an acidic compound that will be ionized at physiological pH, influencing solubility and cell permeability.
LogP1.8 (Predicted)Suggests a moderate lipophilicity, balancing aqueous solubility with the ability to cross cell membranes.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

These properties collectively suggest that this compound is a promising starting point for a drug discovery campaign.

Potential Research Area 1: Metabolic Disease and Diabetes

Rationale: Targeting GPR40 for Type 2 Diabetes

A compelling hypothesis is that this compound could function as an agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating fatty acid-induced glucose-stimulated insulin secretion (GSIS).[11][12]

The key structural features of our compound align well with the known pharmacophore for GPR40 agonists:

  • Essential Carboxylic Acid: Synthetic GPR40 agonists are typically constrained fatty acid mimetics that require a carboxylic acid headgroup for activity.[11]

  • Hydrophobic Tail: The 1-(4-fluorophenyl)cyclohexane portion of the molecule can serve as the necessary hydrophobic tail that interacts with the receptor.

Activating GPR40 is a clinically validated strategy for treating type 2 diabetes, as it enhances insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[13]

Hypothesized Mechanism of Action

We propose that the compound binds to the GPR40 receptor on pancreatic β-cells. In the presence of elevated glucose levels, this binding event would potentiate the Gq-coupled signaling pathway, leading to an increase in intracellular calcium and subsequent enhancement of insulin granule exocytosis.

graph GPR40_Pathway { rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Hypothesized GPR40 agonist signaling pathway.

Experimental Workflow

A phased approach is recommended to validate this hypothesis efficiently.

Phase 1: In Vitro Receptor Activation

  • Binding Assay: Perform a competitive radioligand binding assay using a cell line stably expressing human GPR40 to determine the compound's binding affinity (Ki).

  • Functional Assay (Calcium Flux): Utilize a fluorescent calcium indicator (e.g., Fluo-4) in GPR40-expressing cells. Measure the dose-dependent increase in intracellular calcium concentration upon compound application to determine its potency (EC50) and efficacy.

Phase 2: Cell-Based Insulin Secretion

  • GSIS Assay: Use a pancreatic β-cell line (e.g., MIN6 cells) or primary islets. Incubate cells with the compound under low (3 mM) and high (17 mM) glucose conditions.

  • Quantification: Measure insulin concentration in the supernatant using an ELISA kit. A significant increase in insulin secretion only under high glucose conditions would confirm glucose-dependent activity.

Phase 3: Initial In Vivo Proof-of-Concept

  • Oral Glucose Tolerance Test (OGTT): Administer the compound orally to a relevant animal model of type 2 diabetes (e.g., db/db mice).

  • Monitoring: After a glucose challenge, monitor blood glucose and plasma insulin levels over a 2-hour period. A significant reduction in glucose excursion and an increase in insulin levels compared to vehicle-treated controls would provide strong evidence of in vivo efficacy.[14]

Potential Research Area 2: Neurodegenerative Disorders

Rationale: Modulation of γ-Secretase in Alzheimer's Disease

The structural motif of a carboxylic acid attached to a substituted cyclic or aromatic ring is present in a class of molecules known as γ-secretase modulators (GSMs).[15] γ-secretase is a key enzyme in the pathogenesis of Alzheimer's disease, as it cleaves the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, particularly the toxic Aβ42 species.[16]

GSMs do not inhibit the enzyme outright—a strategy that has failed in clinical trials due to toxicity from inhibiting other necessary cleavage events (e.g., Notch signaling).[17] Instead, GSMs allosterically modulate the enzyme's activity to shift cleavage away from producing Aβ42 towards shorter, less pathogenic Aβ peptides like Aβ38.[18] Many first and second-generation GSMs are derived from NSAIDs and feature a carboxylic acid group.[15] The this compound structure represents a novel scaffold that could interact with the presenilin subunit of the γ-secretase complex, the site where other GSMs are known to bind.[18]

Hypothesized Mechanism of Action

We hypothesize that the compound binds to an allosteric site on the presenilin subunit of the γ-secretase complex. This binding induces a conformational change that alters the substrate-enzyme interaction, favoring the processive cleavage of APP to shorter, non-amyloidogenic Aβ peptides, thereby reducing the Aβ42/Aβ40 ratio.

graph GSM_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Experimental workflow for γ-secretase modulator validation.

Experimental Workflow

Phase 1: Cell-Free Enzymatic Assays

  • γ-Secretase Activity Assay: Utilize a commercially available cell-free assay kit containing purified γ-secretase and a recombinant APP-C99 substrate.

  • Product Quantification: After incubation with the compound, quantify the levels of Aβ42, Aβ40, and Aβ38 produced using specific ELISAs or Meso Scale Discovery (MSD) assays. The primary goal is to observe a dose-dependent decrease in the Aβ42/Aβ40 ratio.

Phase 2: Cellular Assays

  • APP-Overexpressing Cell Line: Treat a cell line engineered to overexpress human APP (e.g., HEK293 or CHO cells with the Swedish mutation) with the compound.

  • Aβ Secretion Analysis: Collect the conditioned media and analyze the secreted Aβ peptide profile as described above.

  • Notch Signaling Counter-Screen: Perform a reporter gene assay to ensure the compound does not inhibit Notch cleavage, a key indicator of potential toxicity.[17]

Phase 3: In Vivo Target Engagement

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Study: Administer a single dose of the compound to wild-type mice. Measure compound levels in both plasma and brain tissue over time. Concurrently, measure the Aβ42/Aβ40 ratio in the brain to establish a relationship between drug exposure and target modulation.

Potential Research Area 3: Oncology

Rationale: Inhibition of α-Keto Acid Dehydrogenase Complexes

The 4-oxo (α-keto) acid structure within our molecule is intriguing. The α-keto acid dehydrogenase complexes, such as the pyruvate dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (KGDHC), are critical enzymes in cellular metabolism.[19] Their inhibition can disrupt the TCA cycle and reprogram cellular metabolism, a strategy that is increasingly being explored in oncology.

Furthermore, the branched-chain α-keto acid dehydrogenase complex (BCKDC) is the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs), which are essential for cancer cell growth and proliferation.[20] Inhibition of BCKDC is a potential therapeutic strategy.[21] The compound this compound could act as a structural analog of endogenous α-keto acids (like α-ketoglutarate) and competitively inhibit these crucial dehydrogenase complexes.[19][22]

Hypothesized Mechanism of Action

We propose that the compound acts as a competitive inhibitor of one or more α-keto acid dehydrogenase complexes (e.g., KGDHC or BCKDC) within the mitochondria of cancer cells. By blocking a key step in the TCA cycle or BCAA catabolism, the compound would induce metabolic stress, reduce ATP production, and ultimately lead to the inhibition of cell proliferation and induction of apoptosis.

graph KDH_Inhibition { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Hypothesized inhibition of KGDHC and its effects.

Experimental Workflow

Phase 1: Enzymatic and Mitochondrial Assays

  • Enzyme Inhibition Assay: Test the compound's ability to inhibit the activity of purified KGDHC and BCKDC enzymes in vitro.

  • Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in a panel of cancer cell lines. An inhibitor of KGDHC would be expected to decrease maximal respiration.

Phase 2: Cancer Cell Line Screening

  • Anti-Proliferation Screen: Screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to determine its potency (GI50) and identify sensitive cancer types.

  • Apoptosis Assay: Treat a sensitive cell line with the compound and measure markers of apoptosis, such as caspase-3/7 activation or PARP cleavage, to confirm the mechanism of cell death.

Phase 3: In Vivo Xenograft Studies

  • Tumor Growth Inhibition: Implant a sensitive human cancer cell line subcutaneously into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor volume over time compared to a vehicle control group.[23]

Conclusion and Future Directions

This compound stands as a molecule of significant untapped potential. The structural analysis and hypothesis-driven research plans outlined in this guide provide a clear and robust pathway for its scientific exploration. By systematically investigating its activity as a GPR40 agonist, a γ-secretase modulator, or a dehydrogenase complex inhibitor, researchers can efficiently determine its most promising therapeutic application. Subsequent medicinal chemistry efforts would focus on SAR studies, optimizing potency, selectivity, and pharmacokinetic properties to develop a clinical candidate. This structured approach transforms an uncharacterized molecule into a valuable lead for a next-generation therapeutic.

References

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Methodological & Application

The Synthetic Versatility of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: A Gateway to Novel Spirocyclic Scaffolds and Bioactive Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a bifunctional building block of significant interest to the medicinal and organic chemist. Its unique architecture, featuring a ketone, a carboxylic acid, and a fluorophenyl-substituted quaternary center, offers a rich platform for the synthesis of complex molecular frameworks. The 4-fluorophenyl group is a common motif in pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets. The cyclohexane core provides a three-dimensional geometry that is increasingly sought after in drug design to improve selectivity and pharmacokinetic properties.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two key applications: the construction of medicinally relevant spiro-oxindole-pyrrolidines and the synthesis of novel amide derivatives with therapeutic potential. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Application 1: Synthesis of Spiro-oxindole-pyrrolidines via 1,3-Dipolar Cycloaddition

The spirooxindole framework is a privileged scaffold found in numerous natural products and is a cornerstone of many medicinal chemistry programs, particularly in oncology.[1][2] The creation of a spirocyclic center at the C3 position of the oxindole ring system introduces a well-defined three-dimensional architecture that can effectively probe the binding pockets of proteins. The reaction of a cyclic ketone with an azomethine ylide in a [3+2] cycloaddition is a powerful and convergent strategy for the synthesis of spiro-pyrrolidine ring systems.[3][4]

In this application, the ketone moiety of this compound serves as the dipolarophile for an in-situ generated azomethine ylide. This ylide is typically formed from the condensation of isatin and an amino acid, such as sarcosine, via decarboxylation.[5] The resulting spiro-oxindole-pyrrolidine product retains the 1-(4-fluorophenyl)cyclohexanecarboxylic acid backbone, offering further opportunities for derivatization.

Mechanistic Rationale

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The azomethine ylide, a 1,3-dipole, reacts with the carbon-oxygen double bond of the ketone. The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of both the dipole and the dipolarophile. The reaction is often performed at elevated temperatures to facilitate the in-situ formation of the azomethine ylide.

G cluster_0 Azomethine Ylide Formation cluster_1 Starting Material cluster_2 Cycloaddition Isatin Isatin Ylide Azomethine Ylide Isatin->Ylide Condensation & Decarboxylation Sarcosine Sarcosine Sarcosine->Ylide Product Spiro-oxindole-pyrrolidine Ylide->Product [3+2] Cycloaddition Start 1-(4-Fluorophenyl)-4- oxocyclohexanecarboxylic acid Start->Product

Caption: Workflow for Spiro-oxindole-pyrrolidine Synthesis.

Experimental Protocol: Synthesis of 1'-(4-Fluorophenyl)-1-methylspiro[indoline-3,3'-pyrrolidine]-2-one-4'-carboxylic acid

This protocol is based on established procedures for the 1,3-dipolar cycloaddition of azomethine ylides with cyclic ketones.[6]

Materials:

  • This compound (1.0 eq)

  • Isatin (1.0 eq)

  • Sarcosine (1.1 eq)

  • Acetonitrile (or Toluene), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, isatin, and sarcosine.

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting carboxylic acid.

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Expected ¹³C NMR signals would include those for the spiro-carbons (typically in the range of 60-80 ppm), the oxindole carbonyl (around 170-180 ppm), and the carboxylic acid carbonyl (around 175-185 ppm).[5]

ParameterExpected Range
Yield60-85%
Purity (by HPLC)>95%
AppearanceOff-white to pale yellow solid

Application 2: Synthesis of Bioactive Amide Derivatives

The carboxylic acid functionality of this compound provides a versatile handle for the synthesis of a wide array of derivatives, most notably amides. Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry, as it allows for the coupling of molecular fragments to explore structure-activity relationships (SAR).[7] Derivatives of cyclohexanecarboxylic acids have been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties.

By coupling this compound with various amines, a library of novel compounds can be generated for biological screening. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Common and effective coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole) to suppress racemization and improve efficiency.

Rationale for Amide Synthesis

The synthesis of amide derivatives allows for the systematic modification of the physicochemical properties of the parent molecule. By introducing different amine building blocks, researchers can tune parameters such as lipophilicity, hydrogen bonding capacity, and overall molecular shape, all of which can influence the compound's pharmacokinetic profile and biological activity.

G cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Product Acid 1-(4-Fluorophenyl)-4- oxocyclohexanecarboxylic acid Product Amide Derivative Acid->Product Amine Primary or Secondary Amine (R-NHR') Amine->Product Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling->Product Base Base (e.g., DIEA) Base->Product

Caption: General Workflow for Amide Bond Formation.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general method for the synthesis of amide derivatives using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA, 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add the amine to the solution.

  • Add DIEA to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU in one portion to the stirring solution.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous lithium chloride solution to remove residual DMF, followed by a wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization Data:

The resulting amide should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of signals corresponding to the newly introduced amine fragment will confirm the successful coupling.

ParameterExpected Value
Yield75-95%
Purity (by HPLC)>95%
AppearanceTypically a white to off-white solid

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and potentially bioactive molecules. Its application in the construction of spiro-oxindole-pyrrolidines provides a direct route to a class of compounds with demonstrated importance in medicinal chemistry. Furthermore, the straightforward derivatization of its carboxylic acid moiety into amides opens up vast possibilities for the creation of new chemical entities for drug discovery programs. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this promising scaffold.

References

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  • Galliford, C. V., & Scheidt, K. A. (2007). Pyrrolidinyl-spirooxindole natural products as inspirations for the development of potential therapeutic agents.
  • Vithiya, S. M. B., et al. (2013). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition. Der Pharma Chemica, 5(5), 184-188.
  • Reddy, T. R., et al. (2022). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 12(45), 29555-29566.
  • Ryan, J. H., et al. (2018).
  • Ryan, J. H., et al. (2018).
  • Carretero, J. C., et al. (2009). Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with α,β-Unsaturated Ketones. Organic Letters, 11(2), 393-396.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Głowacka, I. E., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(33), 6546-6568.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Press, N. J., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6747-6752.
  • Szałabska, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6585.
  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(11), 4051-4055.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
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Sources

Application Notes & Protocols: 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Keystone Intermediate

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the efficiency, purity, and scalability of the entire process often hinge on the quality of key intermediates. 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS No. 80912-58-9) represents one such keystone molecule.[1] Its rigid cyclohexanone core, substituted with a chemically versatile carboxylic acid and a bioactively significant 4-fluorophenyl group, makes it a prized precursor for a range of therapeutic agents, particularly those targeting the central nervous system (CNS).[2] The 4-fluorophenyl moiety is a common feature in many CNS drugs, enhancing metabolic stability and binding affinity to biological targets.

This document serves as a comprehensive guide for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical logic, providing field-proven protocols for synthesis, purification, and analytical validation. Our objective is to equip scientists with the knowledge to not only replicate these methods but also to adapt and troubleshoot them effectively within their own development pipelines.

Section 1: Synthesis of this compound

The construction of this substituted keto-acid is a critical first step. While several routes are theoretically possible, a robust and scalable approach involves a Michael addition reaction followed by a Dieckmann condensation and subsequent hydrolysis/decarboxylation. This pathway is favored for its use of readily available starting materials and its amenability to industrial scale-up.

Synthetic Rationale and Strategy

The core strategy is to form the substituted cyclohexane ring by first creating a linear precursor through conjugate addition, then cyclizing it.

  • Michael Addition: We begin by reacting 4-fluorophenylacetonitrile with ethyl acrylate. The acidic alpha-proton of the nitrile is deprotonated by a strong base (e.g., sodium ethoxide), and the resulting carbanion acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate ester. This forms a key linear intermediate.

  • Dieckmann Condensation: The linear intermediate possesses two ester/nitrile groups. In the presence of a base, an intramolecular condensation occurs where one ester group's α-carbon attacks the other ester's carbonyl carbon, forming a cyclic β-keto ester.

  • Hydrolysis & Decarboxylation: The resulting cyclic intermediate is then subjected to acidic hydrolysis. This converts the ester to a carboxylic acid and the nitrile to a carboxylic acid. The β-keto acid intermediate is unstable and readily undergoes decarboxylation upon heating, yielding the desired 4-oxocyclohexanecarboxylic acid core. The 1-phenyl substitution is established early and carried through the synthesis.

Visualized Synthetic Workflow

cluster_synthesis Synthesis Workflow SM1 4-Fluorophenylacetonitrile Intermediate1 Linear Adduct (Michael Product) SM1->Intermediate1 1 SM2 Ethyl Acrylate SM2->Intermediate1 1 Base1 Sodium Ethoxide (Base) Base1->Intermediate1 Catalyst Intermediate2 Cyclic β-Keto Ester (Dieckmann Product) Intermediate1->Intermediate2 2. Intramolecular Condensation Base2 Sodium Ethoxide (Base) Base2->Intermediate2 Catalyst Product This compound Intermediate2->Product 3. Hydrolysis & Decarboxylation Reagent1 Acidic Hydrolysis (H3O+) Heat (Δ) Reagent1->Product cluster_qc Quality Control Workflow Start Purified Solid Sample Test1 HPLC Analysis Start->Test1 Test2 NMR (¹H, ¹³C) Start->Test2 Test3 Mass Spectrometry Start->Test3 Test4 FTIR Spectroscopy Start->Test4 Decision Does sample meet all specifications? Test1->Decision Test2->Decision Test3->Decision Test4->Decision Pass Release for Use Decision->Pass Yes Fail Repurify or Reject Decision->Fail No cluster_app Application in Piperidine Synthesis Start 1-(4-Fluorophenyl)-4-oxo- cyclohexanecarboxylic Acid Step1 Oxime Formation Start->Step1 Intermediate1 Cyclohexanone Oxime Derivative Step1->Intermediate1 Step2 Beckmann Rearrangement Intermediate1->Step2 Intermediate2 Piperidinone (Lactam) Precursor Step2->Intermediate2 Step3 Further Transformations (e.g., Reduction, N-Alkylation) Intermediate2->Step3 API Final API Scaffold (e.g., Substituted Piperidine) Step3->API

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds from a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone for identifying new therapeutic agents. Heterocyclic moieties are prevalent in a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions. The starting material, 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid, represents a highly versatile and strategically functionalized building block. Its key structural features—a reactive ketone, a modifiable carboxylic acid, and a fluorophenyl group often associated with enhanced metabolic stability and binding affinity—provide multiple avenues for elaboration into complex, biologically relevant scaffolds.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of a variety of novel heterocycles, including pyridazinones, thiophenes, indoles, and spiro-heterocycles, all originating from this compound. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis and derivatization.

Diagram: Synthetic Pathways from this compound

G cluster_pyridones Pyridazinone Synthesis cluster_thiophenes Thiophene Synthesis (Gewald Reaction) cluster_indoles Indole Synthesis (Fischer Indole Synthesis) cluster_spiro Spiro-heterocycle Synthesis start This compound pyridone Pyridazinone Derivatives start->pyridone Hydrazine Hydrate thiophene Aminothiophene Derivatives start->thiophene Malononitrile, Sulfur, Base indole Carbazole Derivatives (Fused Indoles) start->indole Phenylhydrazine, Acid Catalyst spiro Spiro-oxindoles/pyrazolones start->spiro Isatin/Pyrazolone derivatives

Caption: Synthetic routes to diverse heterocycles from a common starting material.

I. Synthesis of Novel Pyridazinone Derivatives

Scientific Rationale and Mechanistic Insight

Pyridazinones are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. The synthesis of pyridazinones from γ-keto acids and hydrazine is a well-established and efficient method.[1] The reaction proceeds through an initial condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid (or its ester derivative), and subsequent dehydration to yield the stable dihydropyridazinone ring system.[1]

The 4,5-dihydropyridazin-3(2H)-one products can often be oxidized to the corresponding aromatic pyridazin-3(2H)-ones if desired.[1] The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents on the pyridazinone nitrogen.

Experimental Protocol: Synthesis of 6-(4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Diatomaceous earth

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 39.6 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: To the stirred suspension, add hydrazine hydrate (2.1 mL, 43.6 mmol, 1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Purification: Filter the crude product and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to afford the title compound as a crystalline solid.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
6-(4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl)-4,5-dihydropyridazin-3(2H)-oneC₁₅H₁₇FN₂O₂276.3185-95White solid

II. Synthesis of Novel Aminothiophene Derivatives via the Gewald Reaction

Scientific Rationale and Mechanistic Insight

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[2][3] This reaction involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[2][4] The ketone moiety of this compound makes it an ideal substrate for this transformation. The reaction mechanism is believed to initiate with a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[2] Microwave irradiation has been shown to improve reaction times and yields in some cases.[3]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (5.0 g, 19.8 mmol), ethyl cyanoacetate (2.35 g, 20.8 mmol, 1.05 equivalents), and elemental sulfur (0.67 g, 20.8 mmol, 1.05 equivalents) in ethanol (50 mL).

  • Base Addition: Add morpholine (1.8 mL, 20.8 mmol, 1.05 equivalents) dropwise to the stirred mixture.

  • Reaction Execution: Heat the mixture to a gentle reflux for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL). The crude product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
Ethyl 2-amino-4-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateC₁₇H₁₈FNO₂S335.4070-85Yellow solid

III. Synthesis of Novel Carbazole Derivatives via Fischer Indole Synthesis

Scientific Rationale and Mechanistic Insight

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6] The cyclohexanone moiety of the starting material is a suitable ketone for this reaction, leading to the formation of a tetrahydrocarbazole derivative, which is a fused indole system. The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement (the key step), followed by the loss of ammonia to afford the aromatic indole ring.[5] A variety of acid catalysts can be employed, including Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂.[6]

Experimental Protocol: Synthesis of 9-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial acetic acid

  • Standard laboratory glassware and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 19.8 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add phenylhydrazine (2.14 g, 19.8 mmol, 1.0 equivalent) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux for 3-5 hours. The formation of the product is often indicated by a color change. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (200 mL). The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol. The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid/water.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
9-(4-Fluorophenyl)-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acidC₁₉H₁₆FNO₂325.3465-80Off-white solid

IV. Synthesis of Novel Spiro-heterocycles

Scientific Rationale and Mechanistic Insight

Spiro-heterocycles are three-dimensional structures that have gained significant attention in medicinal chemistry due to their conformational rigidity and novel chemical space.[7] The cyclohexanone core of this compound is an excellent starting point for the synthesis of spiro compounds.[8] For instance, a Knoevenagel condensation with a suitable active methylene compound, such as isatin or a pyrazolone derivative, can lead to the formation of an exocyclic double bond, which can then undergo further reactions like a Michael addition to form a spiro-heterocyclic system.[9][10]

Experimental Protocol: A General Approach to Spiro-oxindole Synthesis

Materials:

  • This compound

  • Isatin (or a substituted derivative)

  • Piperidine (or another basic catalyst)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), dissolve this compound (5.0 g, 19.8 mmol) and isatin (2.91 g, 19.8 mmol, 1.0 equivalent) in ethanol or toluene (100 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (5-10 drops).

  • Reaction Execution: Heat the mixture to reflux. If using toluene, azeotropically remove the water formed during the reaction. The reaction time can vary from 4 to 12 hours. Monitor by TLC.

  • Work-up: After cooling, the product may precipitate. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel to yield the spiro-oxindole derivative.

Data Presentation:

Compound Class General Structure Features Potential Biological Activities
Spiro[cyclohexane-oxindole] carboxylic acid derivativesA spirocyclic system with fused cyclohexane and oxindole ringsAnticancer, antimicrobial

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate the immense synthetic utility of this compound as a versatile starting material for the generation of diverse and medicinally relevant heterocyclic scaffolds. The strategic positioning of the ketone, carboxylic acid, and fluorophenyl moieties allows for a range of classical and multi-component reactions to be employed with high efficiency. Researchers and drug development professionals are encouraged to utilize these methodologies as a foundation for further exploration, including the synthesis of compound libraries for high-throughput screening and the development of novel therapeutic agents. The potential for derivatization of the resulting heterocycles at various positions opens up a vast chemical space for the fine-tuning of biological activity and pharmacokinetic properties.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100. (This is the original citation for the Gewald reaction, a general reference).
  • Knorr, L. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599. (This is the original citation for the Knorr pyrazole synthesis, a general reference).
  • Sabnis, R. W. Sulfur Rep.1994, 16, 1-17. (Review of the Gewald reaction).
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; John Wiley & Sons, 2010.
  • Mundy, B. P.; Ellerd, M. G.; Favaloro, F. G., Jr. Name Reactions and Reagents in Organic Synthesis, 2nd ed.; Wiley-Interscience, 2005.
  • Hume, C. Applications of Multicomponent Reactions in Drug Discovery – Lead Generation to Process Development. In Multicomponent Reactions in Drug Discovery; Wiley-VCH, 2014; pp 311–341.
  • Overend, W. G.; Wiggins, L. F. J. Chem. Soc.1947, 239.
  • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier, 2010.
  • Fischer, E.; Jourdan, F. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245. (The original Fischer indole synthesis paper).
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373–401.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41–378.
  • Sridhar, M.; Rao, R. M.; Baba, N. H. K.; Kumbhare, R. M. Tetrahedron Lett.2007, 48, 3171-3172. (Microwave-assisted Gewald reaction).
  • Eller, G. A.; Holzer, W. Molecules2006, 11, 371-376. (Gewald reaction).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Behera, R. K.; Behera, A. K.; Pradhan, R.; Pati, A.; Patra, M. Studies on Spiroheterocycles, Part II: Heterocyclization of the Spiro Compounds Containing Cyclohexanone and Thiobarbituric Acid with Different Bidentate Nucleophilic Reagents. Synth. Commun.2008, 38, 2586–2596.
  • Anderson, E. D.; Boger, D. L. Inverse Electron-Demand Diels–Alder Reactions of 1,2,3-Triazines: A Powerful Tool for the Synthesis of Pyridines and Related Heterocycles. Acc. Chem. Res.2011, 44, 364–377.
  • Pinner, A. Ueber die Einwirkung von Amidinen auf Acetessigäther. Ber. Dtsch. Chem. Ges.1885, 18, 2845–2851. (Classical Pinner pyrimidine synthesis).
  • Cho, C. S.; Kim, B. T.; Kim, T.-J.; Shim, S. C. A Facile Synthesis of Pyrimidines from β-Bromo-α,β-unsaturated Ketones and Amidines Catalyzed by Copper(0). Tetrahedron Lett.2002, 43, 7987–7989.
  • Stork, G.; Dolfini, J. E. The Total Synthesis of dl-Aspidospermine. J. Am. Chem. Soc.1963, 85, 2872–2873. (Use of Fischer indole synthesis in total synthesis).
  • Mita, T.; Sato, Y. Cobalt-Catalyzed Intramolecular Cyclization of Alkylated Indanones and Cyclohexanones via C(sp3)
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
  • Ji, S.-J.; Wang, S.-Y.; Zhang, Y.; Loh, T.-P. A Highly Efficient One-Pot, Three-Component Reaction for the Synthesis of Spiro[cyclohexanone-oxindoles/pyrazolones]. Tetrahedron2004, 60, 2051–2055.
  • Santos, C. M. M.; et al. Synthesis and evaluation of novel spirooxindole derivatives as potential anticancer agents. Bioorg. Med. Chem.2014, 22, 2338-2346.
  • ResearchGate. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • ScienceDirect. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • MDPI. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

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Application Notes and Protocols: 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The compound 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid presents a compelling scaffold for drug discovery, integrating three key features: a fluorophenyl group, a cyclohexanone core, and a carboxylic acid moiety. The fluorine atom is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, binding affinity, and altering electronic properties without significantly increasing steric bulk[1][2]. The rigid cyclohexanone ring provides a three-dimensional framework that can orient substituents into specific vectors for optimal interaction with biological targets. Finally, the carboxylic acid group offers a versatile handle for prodrug strategies, salt formation to improve solubility, and can act as a key hydrogen bond donor or acceptor in ligand-receptor interactions.

While direct and extensive research on this compound is emerging, the well-documented activities of structurally related compounds, such as 4-amino-4-arylcyclohexanones as analgesics and derivatives of 4-(4-chlorophenyl)cyclohexane as antibacterial agents, underscore the potential of this chemical entity[3][4]. These application notes serve as a comprehensive guide for researchers looking to explore the utility of this promising scaffold in their drug discovery programs.

Proposed Medicinal Chemistry Applications

Based on the analysis of structurally analogous compounds, this compound is a prime candidate for investigation in several therapeutic areas:

  • Antibacterial Agents: The 4-arylcyclohexane core has been identified in compounds with significant antibacterial activity. The carboxylic acid can be derivatized into hydrazones or other bioisosteres known to be effective against both Gram-positive and Gram-negative bacteria[4].

  • Kinase Inhibitors: The rigid cyclohexane scaffold can be functionalized to present pharmacophores in a precise orientation required for binding to the ATP-binding site or allosteric sites of various kinases, implicated in oncology and inflammatory diseases.

  • GPCR Ligands: The 4-arylcyclohexanone motif is found in molecules targeting central nervous system receptors. The fluorophenyl group can enhance blood-brain barrier penetration, making this scaffold suitable for developing novel CNS-active agents.

  • Anti-inflammatory Agents: The cyclohexanone ring is a common feature in molecules with anti-inflammatory properties. The carboxylic acid moiety can be crucial for interactions with enzymes such as cyclooxygenases (COX).

Synthetic Protocol: A Plausible Route to this compound

The following is a proposed multi-step synthesis for this compound, adapted from established methodologies for related 4-arylcyclohexanone derivatives[3].

Workflow for the Synthesis of this compound

A 1-(4-Fluorophenyl)acetonitrile C Michael Addition A->C Base (e.g., NaH) B Ethyl acrylate B->C D Dieckmann Condensation C->D Strong Base (e.g., NaOEt) E Hydrolysis & Decarboxylation D->E Acidic workup (e.g., HCl, heat) F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Michael Addition

  • To a stirred solution of 1-(4-fluorophenyl)acetonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dry THF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl acrylate (2.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.

Rationale: This step creates the carbon backbone of the cyclohexane ring by forming two new carbon-carbon bonds through a double Michael addition.

Step 2: Dieckmann Condensation (Cyclization)

  • Dissolve the crude Michael adduct from Step 1 in a dry alcohol solvent (e.g., ethanol).

  • Add a strong base, such as sodium ethoxide (1.5 eq), and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent like dichloromethane.

  • Dry the organic phase and concentrate to give the crude cyclic β-keto ester.

Rationale: The Dieckmann condensation is an intramolecular Claisen condensation that forms the six-membered ring of the cyclohexanone.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from Step 2, add an aqueous solution of a strong acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 12-18 hours. This will hydrolyze the ester and induce decarboxylation.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate.

  • Wash the collected solid or the organic extracts with cold water.

  • Dry the product under vacuum to yield this compound.

  • Purify the final compound by recrystallization or column chromatography.

Rationale: The final step removes the ester group and the adjacent carboxylic acid that was formed during the cyclization, leading to the desired product.

Application Protocol: In Vitro Antibacterial Activity Assessment

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against selected bacterial strains, based on methods used for similar compounds[4].

Workflow for MIC Determination

A Prepare bacterial inoculum C Inoculate microplate wells A->C B Serial dilution of test compound B->C D Incubate at 37°C for 18-24h C->D E Add resazurin indicator D->E F Incubate for 2-4h E->F G Read results visually or with plate reader F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Experimental Protocol
  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • For a more quantitative assessment, a growth indicator such as resazurin can be added, and the fluorescence or absorbance can be measured using a plate reader.

Data Presentation: Biological Activity of Related Compounds

To provide a context for the potential efficacy of this compound derivatives, the following table summarizes the reported antibacterial activities of structurally similar compounds.

Compound ScaffoldBacterial StrainMIC (µg/mL)Reference
4-(4-chlorophenyl)cyclohexane carbohydrazide derivativeStaphylococcus aureus3.12 - 12.5[4]
4-(4-chlorophenyl)cyclohexane carbohydrazide derivativeEscherichia coli6.25 - 25[4]
Amidrazone derivative of cyclohex-1-ene-1-carboxylic acidStaphylococcus aureus>128[5]
Amidrazone derivative of cyclohex-1-ene-1-carboxylic acidYersinia enterocolitica64[5]

Hypothetical Biological Pathway

Derivatives of this compound could potentially act as inhibitors of key signaling pathways implicated in cancer, such as the Aurora Kinase B pathway, which is crucial for cell cycle regulation[6].

cluster_0 Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Apoptosis Apoptosis M->Apoptosis Incorrect Mitosis Leads to AURKB Aurora Kinase B AURKB->M Promotes Compound 1-(4-Fluorophenyl)-4-oxocyclohexane -carboxylic acid derivative Compound->AURKB Inhibits

Sources

Application Note: Versatile Derivatization Protocols for the Pharmaceutical Building Block 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a key intermediate in modern medicinal chemistry, prized for its trifunctional scaffold incorporating a carboxylic acid, a ketone, and an activated fluorophenyl ring. This structure provides multiple handles for chemical modification, enabling the systematic exploration of chemical space to optimize pharmacological properties. This application note provides detailed, field-proven protocols for two primary derivatization pathways: robust amide bond formation using HATU-mediated coupling and efficient ester synthesis via Fischer esterification. These methods are fundamental for generating libraries of novel compounds for drug discovery programs, particularly in the development of anti-inflammatory, analgesic, and CNS-targeting agents.[1]

Introduction: The Strategic Value of the 4-Oxocyclohexanecarboxylic Acid Scaffold

The this compound molecule is a versatile starting material whose derivatives have shown promise in various therapeutic areas, including as phosphodiesterase 4 (PDE4) inhibitors for chronic obstructive pulmonary disease (COPD).[2] The strategic value of this scaffold lies in its distinct functional groups, which can be selectively modified.

  • Carboxylic Acid: The primary site for derivatization, readily converted into amides, esters, and other functional groups to modulate properties like solubility, cell permeability, and target binding.

  • Ketone: Offers a secondary site for modification, such as reductive amination, to introduce new amine functionalities and explore different vector spaces around the core structure.

  • 4-Fluorophenyl Group: Provides a metabolically stable aromatic moiety and can influence binding interactions through halogen bonding or by altering electronic properties.

This guide focuses on the most prevalent and impactful derivatization of the carboxylic acid group, providing researchers with reliable and reproducible protocols.

Protocol I: Amide Bond Formation via HATU-Mediated Coupling

Amide coupling is the most frequently employed reaction in medicinal chemistry for linking molecular fragments.[3][4] The use of modern uronium-based coupling reagents like HATU provides high yields, fast reaction times, and broad substrate scope, even with less reactive amines.[4][5] The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by a primary or secondary amine.[6][7]

Principle of HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent that, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive acyl-uronium species. This species is susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond.

Detailed Experimental Protocol

Materials and Reagents

ReagentSupplierGrade
This compoundCommercial≥97%
HATUCommercial≥98%
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous, ≥99.5%
Amine (Primary or Secondary)CommercialVarious
N,N-Dimethylformamide (DMF)CommercialAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)CommercialACS Grade
1M Hydrochloric Acid (HCl)In-house prep.Aqueous
Saturated Sodium Bicarbonate (NaHCO₃)In-house prep.Aqueous
Brine (Saturated NaCl)In-house prep.Aqueous
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)CommercialLaboratory Grade

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5] This removes unreacted amine, excess base, and DMF. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide derivative.

Workflow Diagram: Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve Acid in Anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Amine (1.2 eq) preactivate->add_amine react Stir at RT for 2-6 hours add_amine->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: Workflow for HATU-mediated amide synthesis.

Protocol II: Synthesis of Ester Derivatives via Fischer Esterification

Fischer esterification is a classic, cost-effective method for converting carboxylic acids into esters using an excess of an alcohol in the presence of a strong acid catalyst.[8] This protocol is particularly well-suited for generating simple alkyl esters (e.g., methyl, ethyl), which can serve as final products or as intermediates for further reactions, such as hydrazinolysis to form hydrazides.[8]

Principle of Fischer Esterification

The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The reaction is an equilibrium, so a large excess of the alcohol is used to drive the reaction toward the product side.[8]

Detailed Experimental Protocol

Materials and Reagents

ReagentSupplierGrade
This compoundCommercial≥97%
Alcohol (e.g., Methanol, Ethanol)CommercialAnhydrous
Sulfuric Acid (H₂SO₄)CommercialConcentrated, 98%
Ethyl Acetate (EtOAc)CommercialACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)In-house prep.Aqueous
Brine (Saturated NaCl)In-house prep.Aqueous
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium SulfateCommercialLaboratory Grade

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add a large excess of the desired anhydrous alcohol (e.g., Methanol or Ethanol), which serves as both reactant and solvent (approx. 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting acid spot.

  • Work-up: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess alcohol. b. Pour the residue into ice-cold water and extract with Ethyl Acetate (3x). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x, to neutralize the acid catalyst) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester, which is often pure enough for subsequent steps or can be further purified by column chromatography if necessary.

Workflow Diagram: Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve Acid in Excess Alcohol add_catalyst Add Catalytic H₂SO₄ start->add_catalyst reflux Heat to Reflux for 4-8 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor concentrate_alcohol Remove Excess Alcohol in vacuo monitor->concentrate_alcohol Reaction Complete extract Extract with Ethyl Acetate concentrate_alcohol->extract wash Aqueous Washes (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate_final Concentrate in vacuo dry->concentrate_final product Pure Ester Product concentrate_final->product

Caption: Workflow for Fischer esterification synthesis.

Advanced Derivatization Strategies

Beyond amides and esters, the bifunctional nature of the core scaffold allows for more complex modifications.

  • Reductive Amination: The ketone at the C4 position can be converted into an amine via reductive amination.[9] This two-step, one-pot process involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).[10] This reaction is a cornerstone of medicinal chemistry for introducing nitrogen-containing groups.[9][11][12]

  • Ullmann Condensation: While more challenging, the 4-fluorophenyl group could potentially undergo nucleophilic aromatic substitution (SₙAr) or copper-catalyzed Ullmann-type reactions to form C-O or C-N bonds, creating biaryl ether or arylamine linkages.[13][14][15] These reactions typically require high temperatures and specific ligands but can be powerful tools for complex molecule synthesis.[16][17]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield (Amide Coupling) Incomplete activation; poor quality of coupling reagent or solvent; steric hindrance.Ensure reagents and solvents are anhydrous. Increase reaction time or slightly warm the reaction (e.g., to 40 °C). Use a different coupling agent if necessary.
Low Yield (Esterification) Presence of water in the reaction; insufficient reflux time.Use anhydrous alcohol and thoroughly dried glassware. Extend the reflux time and monitor by TLC until no further change is observed.[8]
Side Product Formation (Amide Coupling) Racemization (if chiral amine is used); formation of diacylhydrazine with hydrazine.Use additives like HOBt to suppress racemization. When using hydrazine, ensure a large excess of hydrazine hydrate is used.[8]
Difficult Purification Residual DMF or DIPEA.Perform all aqueous washes thoroughly. A 5% LiCl wash can also be effective for removing DMF.[5]

Conclusion

This compound is a highly adaptable platform for chemical synthesis in drug discovery. The robust protocols for amide coupling and esterification detailed in this note provide reliable methods for creating diverse libraries of compounds. By leveraging these fundamental transformations, researchers can efficiently generate novel molecular entities with tailored properties for biological screening and lead optimization.

References

  • Wikipedia. Ullmann condensation. [Link]

  • National Institutes of Health (NIH). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

  • PubMed. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. [Link]

  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. [Link]

  • National Institutes of Health (NIH). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • National Institutes of Health (NIH). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • MySkinRecipes. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • National Institutes of Health (NIH). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • OUCI. Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

  • PubMed. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). [Link]

  • PubMed Central. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Bentham Science. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. [Link]

  • Google Patents. KR20030058944A - 4-Alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.
  • Google Patents. US3428668A - Process for the preparation of 1,4-cyclohexane dicarboxylic acid dialkyl esters.

Sources

Application Note: Quantitative Analysis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and validation guidance for the quantitative analysis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. Designed for researchers, analytical scientists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A supplementary method using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is also discussed. The protocols are grounded in established scientific principles and adhere to international validation standards, ensuring data integrity and reproducibility.

Introduction and Analytical Rationale

This compound is a synthetic organic compound whose structural motifs are common in pharmaceutical development. Accurate and precise quantification is critical for various stages of the drug development lifecycle, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and formulation analysis.

The molecule's key chemical features—a carboxylic acid group and a fluorophenyl moiety—dictate the analytical strategy. The carboxylic acid is polar and ionizable, while the fluorophenyl group provides a UV chromophore and specific mass for detection. The primary analytical challenge is to achieve efficient chromatographic separation and sensitive detection, often from complex biological or chemical matrices. This guide explains the causality behind the chosen methods to ensure robust and reliable quantification.

Foundational Step: Sample Preparation

Effective sample preparation is a prerequisite for accurate analysis, aiming to isolate the analyte from interfering matrix components, reduce matrix effects, and concentrate the sample.[1][2] The acidic nature of the analyte is a key consideration; performing extractions under acidic conditions (pH < pKa) suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and more amenable to extraction into organic solvents or retention on reversed-phase sorbents.[1]

Sample_Preparation_Workflow cluster_0 General Sample Preparation Workflow cluster_1 Extraction Options Sample Initial Sample (e.g., Plasma, API solution) pH_Adjust pH Adjustment (Acidify to pH 2-3) Sample->pH_Adjust Extraction Extraction Step pH_Adjust->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Extraction->LLE for clean matrices SPE Solid-Phase Extraction (e.g., C18 or Mixed-Mode) Extraction->SPE for complex matrices PP Protein Precipitation (for Biofluids, e.g., with Acetonitrile) Extraction->PP for high-throughput bioanalysis Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis Inject for Analysis (HPLC or LC-MS/MS) Reconstitution->Analysis HPLC_Workflow cluster_hplc HPLC-UV Analysis Workflow Sample_Prep Prepared Sample (from LLE or SPE) Autosampler Autosampler Injection Sample_Prep->Autosampler HPLC_Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Autosampler->HPLC_Column UV_Detector UV/Vis Detector (λ = 238 nm) HPLC_Column->UV_Detector Isocratic_Pump Isocratic Mobile Phase Pump (ACN:Water with 0.1% H3PO4) Isocratic_Pump->HPLC_Column Data_System Chromatography Data System (Integration & Quantification) UV_Detector->Data_System LCMS_Workflow cluster_lcms LC-MS/MS Bioanalysis Workflow Sample_Prep Prepared Sample (Protein Precipitation) UPLC UPLC Separation (C18 Column, Gradient) Sample_Prep->UPLC ESI Electrospray Ionization (ESI, Negative Mode) UPLC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Isolation) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 [M-H]⁻ Q3 Quadrupole 3 (Q3) (Product Ion Scan) Q2->Q3 Product Ions Detector Detector & Data Acquisition Q3->Detector

Sources

Experimental protocol for amide coupling with 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling with 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Introduction

The amide bond is a fundamental cornerstone in medicinal chemistry and drug development, present in a significant portion of all pharmaceuticals.[1][2] Its formation through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in the synthesis of novel molecular entities.[3][4] This guide provides a detailed technical overview and actionable protocols for the amide coupling of this compound, a valuable building block in the synthesis of bioactive molecules targeting a range of therapeutic areas.[5]

This document is designed for researchers and scientists in drug development. It moves beyond simple step-by-step instructions to explain the underlying principles of reagent selection, reaction mechanisms, and process optimization, ensuring robust and reproducible outcomes. We will explore two of the most reliable and widely adopted coupling strategies: one utilizing a uronium salt (HATU) and another employing a carbodiimide (EDC) in the presence of an additive (HOBt).

Mechanism & Rationale for Reagent Selection

The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is the primary function of a coupling reagent.

Pillar 1: Uronium/Aminium Salt-Based Coupling (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators.[7][8] The reaction proceeds in two main stages:

  • Activation: The carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive OAt-active ester intermediate.[9][10]

  • Coupling: The amine nucleophile then attacks the active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[7]

The high efficiency of HATU is attributed to the neighboring group participation of the pyridine nitrogen, which stabilizes the transition state.[7] This method is often preferred for challenging or sterically hindered couplings and for its rapid reaction times.[11]

Pillar 2: Carbodiimide-Based Coupling (e.g., EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are another major class of coupling reagents.[6] The mechanism involves:

  • Initial Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[12]

  • Active Ester Formation: In the presence of an additive like 1-Hydroxybenzotriazole (HOBt), the O-acylisourea is rapidly converted into a more stable HOBt-ester. This step is crucial as it minimizes the risk of racemization if the carboxylic acid has a chiral center and reduces other side reactions.[3][12]

  • Coupling: The amine reacts with the HOBt-ester to yield the final amide product.[12]

The EDC/HOBt system is widely used due to its cost-effectiveness and the water-solubility of the EDC reagent and its urea byproduct, which simplifies purification during aqueous workup.[13]

G cluster_0 General Amide Coupling Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (Active Ester) Acid->ActiveEster Forms Amine Amine (R'-NH2) Amine->ActiveEster Attacks Base Base (e.g., DIPEA) Base->Acid Deprotonates Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->ActiveEster Activates Amide Amide Product (R-CO-NHR') ActiveEster->Amide Yields Byproducts Byproducts (Urea, HOAt, etc.) ActiveEster->Byproducts Releases

Caption: General mechanism of amide bond formation.

Experimental Workflow Visualization

The overall process, from reagent preparation to the isolation of the final product, follows a structured workflow. Adherence to this sequence is critical for achieving high purity and yield.

G start Start: Reagents & Glassware setup 1. Dissolve Carboxylic Acid & Amine in Anhydrous Solvent start->setup cool 2. Cool Reaction Mixture to 0 °C setup->cool activate 3. Add Base & Coupling Reagent cool->activate react 4. Stir at RT (Monitor by TLC/LC-MS) activate->react workup 5. Aqueous Work-up (Acid/Base/Brine Washes) react->workup dry 6. Dry Organic Layer (e.g., Na2SO4) & Concentrate workup->dry purify 7. Purify Crude Product (Column Chromatography) dry->purify characterize 8. Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Standard experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, particularly suitable for ensuring complete conversion.

Materials & Reagents
ReagentEquiv.Purpose
This compound1.0Carboxylic acid substrate
Amine (R-NH₂)1.1Nucleophile
HATU1.1Coupling/Activating Agent
DIPEA (N,N-Diisopropylethylamine)2.5Non-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)-Polar aprotic solvent
Ethyl Acetate-Extraction Solvent
1M HCl (aq)-Work-up (removes excess base)
Saturated NaHCO₃ (aq)-Work-up (removes excess acid/HOBt)
Saturated NaCl (Brine)-Work-up (breaks emulsions)
Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir until fully dissolved.

  • Addition of Amine: Add the desired amine (1.1 equiv) to the solution.

  • Activation: Add HATU (1.1 equiv) to the mixture. The solution may change color or warm slightly.

  • Base Addition: Cool the flask in an ice-water bath (0 °C). Slowly add DIPEA (2.5 equiv) dropwise. The base is added last and at a low temperature to control the activation rate and prevent side reactions.[14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[11]

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[11] This washing sequence removes the DMF solvent, unreacted starting materials, and coupling byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and cost-effective alternative to using uronium salts.

Materials & Reagents
ReagentEquiv.Purpose
This compound1.0Carboxylic acid substrate
Amine (R-NH₂)1.1Nucleophile
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)1.2Coupling/Activating Agent
HOBt (1-Hydroxybenzotriazole)1.2Additive to form active ester, reduce racemization
Anhydrous DCM (Dichloromethane) or DMF-Aprotic solvent
DIPEA (Optional, if amine is an HCl salt)1.2Base to free the amine
Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[12]

  • Dissolution: Add anhydrous DCM or DMF (approx. 0.1-0.2 M) and stir to dissolve all solids.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the reaction rate and minimize the formation of an N-acylurea byproduct.[15]

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution. If your amine is provided as a hydrochloride salt, an equivalent of a base like DIPEA or triethylamine should be added to liberate the free amine.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up:

    • If DCM was used, dilute with additional DCM. If DMF was used, dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes HOBt and any remaining carboxylic acid. The urea byproduct from EDC is water-soluble and is removed during these washes.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography or recrystallization to obtain the final product.[16]

Troubleshooting & Key Considerations

  • Low Yield: If the reaction stalls, ensure all reagents are anhydrous, as water can hydrolyze the active intermediates. For sterically hindered amines or acids, switching from EDC/HOBt to the more potent HATU may improve yields.[17]

  • Side Reactions: With EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine is not reactive enough. The inclusion of HOBt largely mitigates this side reaction.[12]

  • Purification Issues: The tetramethylurea byproduct from HATU can sometimes be difficult to separate from the product. Thorough aqueous washes are essential. If issues persist, consider alternative phosphonium-based reagents like PyBOP, which can produce more easily removable byproducts.[11]

  • Racemization: While not applicable to the achiral this compound, if using chiral carboxylic acids, additives like HOBt (with EDC) or the use of HATU are critical to suppress epimerization.[10][12]

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. ACS Publications. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Emerging methods in amide- and peptide-bond formation. PubMed. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - NIH. [Link]

  • Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. OUCI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. MySkinRecipes. [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technisches Support-Zentrum: Reinigung von 1-(4-Fluorphenyl)-4-oxocyclohexancarbonsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technischer Leitfaden zur Reinigung von 1-(4-Fluorphenyl)-4-oxocyclohexancarbonsäure, der speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Verfasst von: Dr. Eva Schmidt, Senior Application Scientist Datum: 7. Januar 2026

Willkommen im technischen Support-Zentrum, das sich der Optimierung der Reinigung von 1-(4-Fluorphenyl)-4-oxocyclohexancarbonsäure widmet. Diese Ressource soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung bei der Fehlersuche und Optimierung ihrer experimentellen Verfahren helfen. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs), experimentelle Protokolle und quantitative Daten, um die Ausbeute und Reinheit Ihres Produkts zu verbessern.

Teil 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit allgemeinen Fragen, die während des Reinigungsprozesses auftreten können.

F1: Was sind die wahrscheinlichsten Verunreinigungen in meiner Rohprobe von 1-(4-Fluorphenyl)-4-oxocyclohexancarbonsäure?

A1: Die Art der Verunreinigungen hängt stark von der synthetischen Route ab. Typische Verunreinigungen umfassen jedoch oft nicht umgesetzte Ausgangsmaterialien, Nebenprodukte aus Nebenreaktionen, Lösungsmittelreste und Wasser.[1] Speziell für diese Verbindung können auch isomere Formen (cis/trans) vorhanden sein, die während der Synthese entstehen können.[2][3]

F2: Welche Reinigungsmethode sollte ich zuerst anwenden?

A2: Für Carbonsäuren ist die Säure-Base-Extraktion eine ausgezeichnete erste Methode, um neutrale und basische Verunreinigungen zu entfernen.[4][5] Dieser Prozess ist hocheffektiv, um eine signifikante Menge an nicht-sauren Verunreinigungen zu entfernen, bevor spezifischere Techniken wie die Umkristallisation oder die Säulenchromatographie angewendet werden.

F3: Mein gereinigtes Produkt ist ein Öl oder ein klebriger Gummi anstelle eines Feststoffs. Was ist die Ursache?

A3: Dies geschieht typischerweise, wenn Verunreinigungen die Bildung eines Kristallgitters stören.[1] Selbst geringe Mengen an Lösungsmittelresten oder strukturverwandten Nebenprodukten können den Schmelzpunkt senken und die Verfestigung verhindern. In diesem Fall ist es oft am besten, zuerst eine Säulenchromatographie durchzuführen, um diese Verunreinigungen zu entfernen, bevor eine Umkristallisation versucht wird.

F4: Warum zieht mein Fleck auf der Dünnschichtchromatographie (DC)-Platte einen Schweif?

A4: Das Schweifziehen (Tailing) von Carbonsäuren auf Kieselgel ist ein häufiges Problem. Es wird durch die starke Wechselwirkung zwischen dem sauren Proton der Carboxylgruppe und dem leicht sauren Kieselgel verursacht.[1] Dies führt zu einem Gleichgewicht zwischen der protonierten und deprotonierten Form auf der Platte, was zu einem breiten oder schweifenden Fleck führt. Um dies zu beheben, fügen Sie Ihrem Elutionsmittel eine kleine Menge (0,5–1 %) einer flüchtigen Säure wie Essigsäure oder Ameisensäure hinzu.[1][6] Dies stellt sicher, dass die Verbindung vollständig protoniert bleibt und sich als definierter Fleck bewegt.

Teil 2: Anleitung zur Fehlerbehebung nach Technik

Dieser Leitfaden befasst sich mit spezifischen Problemen, die bei den gängigsten Reinigungstechniken auftreten.

Umkristallisation

Problem: Geringe oder keine Kristallbildung beim Abkühlen.

  • Mögliche Ursache: Es wurde zu viel Lösungsmittel verwendet, was die Lösung auch bei niedrigen Temperaturen ungesättigt hält.

  • Lösung: Erhitzen Sie die Lösung erneut und lassen Sie einen Teil des Lösungsmittels unter einem leichten Stickstoffstrom verdampfen, um die Konzentration zu erhöhen. Lassen Sie sie dann erneut langsam abkühlen. Alternativ kann das vorsichtige Hinzufügen eines "Anti-Lösungsmittels" (eines Lösungsmittels, in dem Ihre Verbindung unlöslich ist) die Kristallisation einleiten.

Problem: Das Produkt "ölt aus", anstatt zu kristallisieren.

  • Mögliche Ursache: Die Abkühlrate ist zu schnell, oder es sind Verunreinigungen vorhanden, die den Schmelzpunkt des Produkts erheblich senken.

  • Lösung: Erhitzen Sie die Mischung erneut, um das Öl wieder aufzulösen. Fügen Sie bei Bedarf eine kleine Menge zusätzliches Lösungsmittel hinzu, um eine vollständige Auflösung sicherzustellen. Lassen Sie die Lösung dann sehr langsam abkühlen, eventuell indem Sie den Kolben in ein isoliertes Gefäß (z. B. ein Dewargefäß) stellen, um die Abkühlrate zu verlangsamen. Wenn das Problem weiterhin besteht, ist eine vorherige Reinigung durch Säulenchromatographie erforderlich.[1]

Problem: Schlechte Wiedergewinnung des Produkts nach der Filtration.

  • Mögliche Ursache: Das Produkt hat eine signifikante Löslichkeit im kalten Lösungsmittel, oder es kam zu vorzeitiger Kristallisation während einer Heißfiltration.

  • Lösung: Um die Wiedergewinnung zu maximieren, kühlen Sie den Kolben vor der Filtration in einem Eisbad gründlich ab. Waschen Sie die gesammelten Kristalle mit einer minimalen Menge eiskaltem, frischem Lösungsmittel. Wenn Sie eine Heißfiltration zur Entfernung unlöslicher Verunreinigungen durchführen, heizen Sie den Trichter und das Filterpapier mit heißem Lösungsmittel vor, um zu verhindern, dass das Produkt auf dem Filter auskristallisiert.[1]

Säulenchromatographie auf Kieselgel

Problem: Signifikantes Schweifziehen des Produktpeaks, was zu einer schlechten Trennung führt.

  • Mögliche Ursache: Wie bei der DC ist dies auf die Wechselwirkung der Carbonsäure mit dem Kieselgel zurückzuführen.

  • Lösung: Fügen Sie der mobilen Phase 0,5–1 % Essigsäure oder Ameisensäure hinzu.[1][6] Dies hält die Carbonsäure in ihrer protonierten Form, reduziert die Wechselwirkung mit dem Kieselgel und führt zu schärferen, symmetrischeren Peaks.

Problem: Das Produkt eluiert nicht von der Säule.

  • Mögliche Ursache: Die mobile Phase ist nicht polar genug, um die Verbindung zu eluieren, die stark an das Kieselgel gebunden ist.

  • Lösung: Erhöhen Sie schrittweise die Polarität Ihrer mobilen Phase. Wenn Sie beispielsweise ein Hexan/Ethylacetat-System verwenden, erhöhen Sie den Anteil an Ethylacetat. Wenn das immer noch nicht ausreicht, kann die Zugabe einer kleinen Menge Methanol (1–5 %) helfen, stark gebundene Verbindungen zu eluieren.

Problem: Mitschleppen von Verunreinigungen trotz Chromatographie.

  • Mögliche Ursache: Die Verunreinigung hat eine sehr ähnliche Polarität wie Ihr Produkt, was die Trennung erschwert.

  • Lösung: Versuchen Sie, ein anderes Lösungsmittelsystem zu verwenden (z. B. Dichlormethan/Methanol anstelle von Hexan/Ethylacetat), da dies die Selektivität der Trennung verändern kann. Alternativ kann die Verwendung eines flacheren Lösungsmittelgradienten die Auflösung zwischen nahe beieinander liegenden Flecken verbessern.

Teil 3: Detaillierte experimentelle Protokolle

Protokoll 1: Reinigung durch Säure-Base-Extraktion

Dieses Protokoll dient der Entfernung neutraler oder basischer Verunreinigungen.

  • Auflösung: Lösen Sie die Rohprobe von 1-(4-Fluorphenyl)-4-oxocyclohexancarbonsäure in einem geeigneten organischen Lösungsmittel wie Ethylacetat oder Dichlormethan (ca. 10–20 mL pro Gramm Rohmaterial).

  • Basische Extraktion: Überführen Sie die organische Lösung in einen Scheidetrichter. Fügen Sie ein gleiches Volumen einer gesättigten wässrigen Natriumbicarbonat (NaHCO₃)-Lösung hinzu. Verschließen Sie den Trichter und schütteln Sie ihn vorsichtig, wobei Sie häufig entlüften, um den durch CO₂-Gasbildung entstehenden Druck abzulassen.

  • Trennung: Lassen Sie die Schichten sich trennen. Lassen Sie die untere wässrige Schicht, die das Natriumsalz der Carbonsäure enthält, in einen sauberen Kolben ab.[1]

  • Wiederholung der Extraktion: Extrahieren Sie die organische Schicht erneut mit einer frischen Portion NaHCO₃-Lösung, um sicherzustellen, dass die gesamte Carbonsäure extrahiert wurde.[1] Kombinieren Sie die wässrigen Extrakte.

  • Waschen: (Optional) Waschen Sie die kombinierten wässrigen Extrakte einmal mit einer kleinen Menge des organischen Lösungsmittels, um restliche neutrale Verunreinigungen zu entfernen.

  • Ansäuerung: Kühlen Sie die kombinierten wässrigen Extrakte in einem Eisbad und fügen Sie langsam tropfenweise eine starke Säure (z. B. 6M HCl) unter Rühren hinzu, bis die Lösung sauer ist (mit pH-Papier prüfen, pH ~2).[1] Die reine Carbonsäure sollte als weißer Feststoff ausfallen.

  • Isolierung: Sammeln Sie den ausgefällten Feststoff durch Vakuumfiltration. Waschen Sie den Feststoff mit einer kleinen Menge kaltem, deionisiertem Wasser, um restliche Salze zu entfernen.

  • Trocknung: Trocknen Sie das gereinigte Produkt gründlich, idealerweise in einem Vakuumofen, um einen reinen, festen Feststoff zu erhalten.

Protokoll 2: Reinigung durch Umkristallisation

Dieses Protokoll wird verwendet, nachdem grobe Verunreinigungen durch Extraktion entfernt wurden.

  • Lösungsmittelauswahl: Bestimmen Sie ein geeignetes Lösungsmittel oder Lösungsmittelsystem. Das ideale Lösungsmittel löst die Verbindung bei hoher Temperatur gut und bei niedriger Temperatur schlecht.[7] Mögliche Kandidaten sind Ethanol/Wasser-Mischungen, Aceton oder Ethylacetat.

    Lösungsmittel/System Löslichkeit (Heiß) Löslichkeit (Kalt) Anmerkungen
    Ethanol/Wasser Hoch Niedrig Ein häufig gutes System für Carbonsäuren.[8]
    Ethylacetat Hoch Mäßig Kann für weniger polare Verunreinigungen wirksam sein.
    Aceton Sehr hoch Mäßig-Hoch Kann zu viel Material in der Mutterlauge zurücklassen.

    | Toluol | Hoch | Niedrig | Gut zur Entfernung polarer Verunreinigungen. |

  • Auflösung: Geben Sie das rohe Produkt in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren (z. B. auf einer Heizplatte), bis sich der Feststoff gerade vollständig auflöst.

  • Entfärbung (Optional): Wenn die Lösung stark gefärbt ist, nehmen Sie sie von der Hitze, lassen Sie sie leicht abkühlen und fügen Sie eine kleine Menge Aktivkohle hinzu. Erhitzen Sie die Mischung für einige Minuten erneut zum Sieden.[7]

  • Heißfiltration (Optional): Wenn Aktivkohle oder unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit geriffeltem Filterpapier.

  • Kristallisation: Decken Sie den Kolben ab und lassen Sie die Lösung langsam auf Raumtemperatur abkühlen. Um die Kristallbildung zu maximieren, kühlen Sie den Kolben anschließend in einem Eisbad.

  • Isolierung und Trocknung: Sammeln Sie die Kristalle durch Vakuumfiltration, waschen Sie sie mit einer kleinen Menge eiskaltem Lösungsmittel und trocknen Sie sie im Vakuum.

Teil 4: Visualisierung von Arbeitsabläufen

Diagramm 1: Allgemeiner Reinigungs-Workflow

G start Rohprodukt extraction Säure-Base-Extraktion durchführen start->extraction check_solid Ist das Produkt ein Feststoff? extraction->check_solid recrystallize Umkristallisation check_solid->recrystallize  Ja chromatography Säulenchromatographie check_solid->chromatography  Nein (ist ölig) final_product Reines Produkt recrystallize->final_product chromatography->recrystallize  Nachreinigung chromatography->final_product

Bildunterschrift: Entscheidungsbaum für die Reinigung von 1-(4-Fluorphenyl)-4-oxocyclohexancarbonsäure.

Diagramm 2: Logik zur Fehlerbehebung bei DC/Säulen-Tailing

G start DC-Analyse zeigt Schweifziehen (Tailing) cause Ursache: Wechselwirkung der Carbonsäure mit Kieselgel start->cause solution Lösung: Mobile Phase modifizieren cause->solution action 0,5-1% Essigsäure oder Ameisensäure zum Elutionsmittel hinzufügen solution->action result Ergebnis: Scharfer, symmetrischer Fleck/ Peak action->result

Bildunterschrift: Logischer Fluss zur Behebung des Tailing-Problems bei der Chromatographie von Carbonsäuren.

Teil 5: Referenzen

  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.

  • BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid.

  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.

  • Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-6.

  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

  • Reddit. (2016). Column chromatography of carboxylic acids?

  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

  • ResearchGate. (2020). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.

Sources

Optimizing reaction conditions for synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Welcome to the dedicated technical support guide for the synthesis of this compound (CAS No. 80912-58-9)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals. As a key building block in the development of various pharmaceutical agents, optimizing its synthesis is critical for achieving high purity and yield. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of organic synthesis, drawing parallels from structurally related compounds.

Proposed Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is most effectively approached via a conjugate addition reaction. This strategy involves the 1,4-addition of a 4-fluorophenyl nucleophile to a cyclohexenone derivative, followed by hydrolysis. The use of an organocuprate (Gilman reagent) is highly recommended over a Grignard reagent to selectively favor the desired 1,4-addition over the competing 1,2-addition to the carbonyl group.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Steps A 4-Bromofluorobenzene E Lithium di(4-fluorophenyl)cuprate (Gilman Reagent) A->E 1. n-BuLi or Mg 2. CuI Reagent Formation B n-BuLi or Mg C Copper(I) Iodide (CuI) D Ethyl 4-oxocyclohex-2-enecarboxylate (or similar Michael acceptor) F Enolate Intermediate D->F Conjugate (1,4) Addition E->F Conjugate (1,4) Addition G Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate F->G Aqueous Workup (Quench) H This compound G->H Ester Hydrolysis (e.g., NaOH, then H3O+)

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting materials for this synthesis?

A1: The most reliable approach starts with commercially available materials. You will need:

  • Aryl Source: 4-Bromofluorobenzene or 4-Iodofluorobenzene are ideal precursors for generating the necessary organometallic reagent.

  • Cyclic Core: A Michael acceptor like ethyl 4-oxocyclohex-2-enecarboxylate is a suitable starting point. Alternatively, one could use 4-oxocyclohexanecarboxylic acid[2] as a precursor to a more complex starting material, though this adds steps.

  • Reagents: An organolithium reagent (like n-butyllithium) or magnesium turnings for the Grignard/organolithium formation, and a copper(I) salt (e.g., CuI, CuBr) to form the Gilman cuprate.

Q2: Why is a Gilman reagent (organocuprate) preferred over a Grignard reagent for the key addition step?

A2: This is a crucial point rooted in the reactivity of organometallic reagents. Grignard and organolithium reagents are considered "hard" nucleophiles and tend to attack the "hard" electrophilic carbonyl carbon (1,2-addition). This would lead to a tertiary alcohol byproduct instead of our desired product. Organocuprates are "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon of the α,β-unsaturated system, leading to the desired 1,4-conjugate addition. This selectivity is fundamental for maximizing the yield of the target scaffold.

Q3: How critical are temperature and solvent purity for the reaction's success?

A3: Both are exceptionally critical.

  • Temperature Control: The formation of the organolithium and Gilman reagents must be performed at low temperatures (-78 °C is standard) to prevent side reactions, such as Wurtz coupling or reagent decomposition. The subsequent conjugate addition is also typically run at low temperatures to enhance selectivity and control the reaction rate.

  • Solvent and Glassware: All solvents (typically THF or diethyl ether) must be anhydrous, and all glassware must be flame-dried or oven-dried under vacuum. Water will rapidly quench the highly basic and nucleophilic organometallic reagents, immediately halting the desired reaction.

Q4: What typical yield and purity should I expect, and what are the main analytical techniques for monitoring?

A4: With proper optimization, the conjugate addition step can achieve yields in the range of 70-90%. The subsequent hydrolysis is typically high-yielding (>95%). The final product purity after purification should exceed 97%.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. You can track the consumption of the starting cyclohexenone and the appearance of the higher-polarity product.

  • Product Characterization: Final product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Q5: What are the primary safety considerations for this synthesis?

A5: The primary hazards involve the organometallic reagents.

  • n-Butyllithium: Extremely pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Grignard Reagents: Highly flammable and react violently with water.

  • Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-tested solvents. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, and work in a properly functioning chemical fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Troubleshooting Start Problem: Low or No Product Yield Cause1 Cause A: Inactive Organometallic Reagent Start->Cause1 Cause2 Cause B: 1,2-Addition Byproduct Dominates Start->Cause2 Cause3 Cause C: Reaction Stalled Start->Cause3 Solution1 Solution: - Ensure anhydrous conditions. - Use fresh, high-quality lithium/magnesium. - Titrate organolithium reagent before use. Cause1->Solution1 Solution2 Solution: - Use a Gilman (cuprate) reagent. - Perform addition at low temp (-78 to -40 °C). - Add organometallic slowly to acceptor. Cause2->Solution2 Solution3 Solution: - Monitor by TLC to confirm. - Allow reaction to warm slowly to 0 °C or RT. - Ensure proper stoichiometry of reactants. Cause3->Solution3

Caption: Troubleshooting flowchart for low product yield.

Issue 1: Low or No Product Formation

  • Potential Cause: Inactive organometallic reagent (Grignard or organocuprate).

    • Explanation: Organometallic reagents are highly sensitive to moisture and oxygen. Any contamination in the glassware, solvent, or inert gas will destroy the reagent before it can react.

    • Solution:

      • Rigorously Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

      • Use Anhydrous Solvents: Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) or use a commercial solvent from a purification system.

      • Titrate Reagents: Commercially available organolithium solutions can degrade over time. It is best practice to titrate them (e.g., with diphenylacetic acid) before use to determine the exact molarity.

Issue 2: The major product is an alcohol, not the desired ketone.

  • Potential Cause: Predominance of 1,2-addition over 1,4-addition.

    • Explanation: As discussed in the FAQ, this occurs when a "hard" nucleophile like a Grignard or organolithium reagent directly attacks the carbonyl carbon.

    • Solution:

      • Switch to an Organocuprate: This is the most effective solution. Convert your organolithium or Grignard reagent into a Gilman cuprate by adding a stoichiometric amount of a copper(I) salt (e.g., 0.5 equivalents of CuI for a lithium dialkylcuprate).

      • Lower the Temperature: Perform the addition at -78 °C. While 1,2-addition is fast, it can be reversible. 1,4-addition is often slower but thermodynamically favored, and lower temperatures can enhance this selectivity.

Issue 3: Complex mixture of products observed by TLC/NMR.

  • Potential Cause: Side reactions, such as enolate polymerization or Wurtz coupling.

    • Explanation: The enolate intermediate formed after the 1,4-addition can potentially react with another molecule of the starting material. High concentrations or localized "hot spots" of the highly reactive organometallic reagent can also lead to undesired coupling reactions.

    • Solution:

      • Use Inverse Addition: Slowly add the organometallic reagent to the solution of the Michael acceptor. This keeps the concentration of the nucleophile low at all times, minimizing side reactions.

      • Maintain Low Temperature: Do not allow the reaction to warm prematurely, as this can increase the rate of side reactions.

Issue 4: Difficulty with product purification.

  • Potential Cause: Emulsion during aqueous workup or co-elution of byproducts during chromatography.

    • Explanation: The workup of organometallic reactions can sometimes lead to stable emulsions. Additionally, non-polar byproducts can have similar retention factors to the desired product.

    • Solution:

      • Breaking Emulsions: Add a saturated aqueous solution of sodium chloride (brine) during the workup. Brine increases the ionic strength of the aqueous phase, helping to break emulsions and further dry the organic layer.

      • Optimize Chromatography: If column chromatography is necessary, screen different solvent systems. A gradient elution (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%) can often resolve closely-eluting spots.

      • Consider Recrystallization: The final carboxylic acid product is often a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or ethanol/water) can be a highly effective method for final purification.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 80 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Organolithium Formation: Slowly add n-butyllithium (1.1 eq) to a solution of 4-bromofluorobenzene (1.0 eq) in THF at -78 °C. Stir for 30 minutes. (Note: This step can be substituted with Grignard reagent formation from magnesium turnings).

  • Cuprate Formation: In a separate flame-dried flask, suspend copper(I) iodide (0.5 eq) in anhydrous THF (20 mL) and cool to -40 °C. Slowly transfer the previously prepared 4-fluorophenyllithium solution via cannula into the CuI suspension. Allow the mixture to stir for 30-45 minutes until a homogenous Gilman reagent forms.

  • Conjugate Addition: Cool the Gilman reagent back to -78 °C. Slowly add a solution of ethyl 4-oxocyclohex-2-enecarboxylate (1.0 eq) in anhydrous THF (15 mL) dropwise over 20 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the consumption of the starting material by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to the Carboxylic Acid
  • Setup: Dissolve the purified ester from Protocol 1 in a mixture of ethanol (50 mL) and 2 M aqueous sodium hydroxide (25 mL).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 2 M hydrochloric acid until the pH is ~2. A white precipitate should form.[3]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Nucleophile Lithium di(4-fluorophenyl)cuprateMaximizes 1,4-addition selectivity.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reagents and intermediates.
Temperature -78 °C for addition, then slow warmingControls reactivity and minimizes side reactions.
Stoichiometry ~1.1 eq. of Organometallic ReagentEnsures complete consumption of the limiting reagent.
Workup Quench Saturated aq. NH₄ClMildly acidic quench to neutralize enolate without harsh conditions.
Hydrolysis NaOH in EtOH/H₂O, refluxStandard saponification conditions for ethyl esters.

References

  • Google Patents. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 192730, 4-Oxocyclohexanecarboxylic acid. Retrieved from PubChem. [Link]

  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. Retrieved from MySkinRecipes. [Link]

  • Google Patents. (1966). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2011). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

Sources

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to the comprehensive technical support guide for the synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This resource is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.

The primary synthetic route to this compound involves a three-stage process: a Michael addition, a Dieckmann condensation, and a subsequent hydrolysis and decarboxylation. This guide is structured to address potential issues at each of these critical stages.

Core Synthesis Pathway Overview

The synthesis commences with the Michael addition of 4-fluorophenylacetonitrile to an acrylate ester, followed by the base-catalyzed intramolecular cyclization of the resulting diester via a Dieckmann condensation. The final step involves the hydrolysis of the resulting β-keto ester and subsequent decarboxylation to yield the target compound.

Synthesis_Pathway 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Michael_Adduct Michael Adduct (Diester Intermediate) 4-Fluorophenylacetonitrile->Michael_Adduct Michael Addition Acrylate_Ester Acrylate_Ester Acrylate_Ester->Michael_Adduct Dieckmann_Product Dieckmann Product (Cyclic β-Keto Ester) Michael_Adduct->Dieckmann_Product Dieckmann Condensation Final_Product This compound Dieckmann_Product->Final_Product Hydrolysis & Decarboxylation

Caption: Overall synthetic scheme for this compound.

Part 1: Troubleshooting the Michael Addition

The initial step, the conjugate addition of the carbanion from 4-fluorophenylacetonitrile to an acrylate ester, is crucial for building the carbon skeleton. Issues at this stage can propagate throughout the synthesis.

FAQ 1: Low Yield of the Michael Adduct

Question: I am observing a low yield of the desired diester intermediate after the Michael addition. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Michael addition are typically attributable to several factors related to the generation and stability of the nucleophile and the reaction conditions.

  • Insufficient Base or Inappropriate Base Choice: The acidity of the α-proton of 4-fluorophenylacetonitrile is moderate. A sufficiently strong, non-nucleophilic base is required for complete deprotonation.

    • Troubleshooting:

      • Switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) if you are using weaker bases like alkoxides.

      • Ensure the stoichiometry of the base is at least one full equivalent to the acetonitrile derivative.

  • Presence of Water: The carbanion generated is highly reactive towards protic sources, including water.

    • Troubleshooting:

      • Thoroughly dry all glassware and use anhydrous solvents.

      • Ensure the starting materials are free of moisture.

  • Self-Condensation of the Acrylate Ester: Acrylate esters can polymerize under basic conditions.

    • Troubleshooting:

      • Add the acrylate ester slowly to the solution of the pre-formed carbanion at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize polymerization.

FAQ 2: Formation of an Amine-Related Byproduct

Question: My reaction mixture contains a significant amount of a byproduct that appears to have incorporated the amine. What is this and how can I prevent its formation?

Answer:

While less common with nitrile-stabilized carbanions, if a nucleophilic amine is used as the catalyst, it can compete with the intended nucleophile and add to the acrylate ester.[1][2] This leads to the formation of a β-amino ester derivative.

  • Mechanism of Byproduct Formation:

    • A primary or secondary amine catalyst can directly participate in aza-Michael addition.

  • Prevention and Mitigation:

    • Use a non-nucleophilic base such as a metal hydride or a hindered amide base.

    • If a milder base is required, consider a guanidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is generally non-nucleophilic enough for this purpose.

Michael_Byproduct cluster_main Desired Reaction cluster_side Side Reaction Acrylate_Ester Acrylate Ester Michael_Adduct Desired Michael Adduct Acrylate_Ester->Michael_Adduct 4-FPN_Anion 4-Fluorophenylacetonitrile Anion 4-FPN_Anion->Michael_Adduct Acrylate_Ester_2 Acrylate Ester Aza_Michael_Byproduct Aza-Michael Byproduct Acrylate_Ester_2->Aza_Michael_Byproduct Amine_Catalyst Nucleophilic Amine Catalyst Amine_Catalyst->Aza_Michael_Byproduct

Sources

Stability issues of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve stability issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Core Challenge

This compound is a valuable building block in medicinal chemistry and drug development. However, its structural features, specifically the presence of a ketone group beta to a carboxylic acid, render it susceptible to degradation, particularly under acidic conditions. The primary stability concern is decarboxylation , the loss of carbon dioxide, which can lead to the formation of an unwanted byproduct and a significant loss of your starting material.[1][2] This guide will delve into the mechanisms of this instability and provide practical solutions to mitigate these challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing a gradual disappearance of my starting material in an acidic reaction medium, even at room temperature. What is happening?

Answer: You are likely observing the acid-catalyzed decarboxylation of your β-keto acid. The mechanism involves the protonation of the carbonyl oxygen, which facilitates the formation of a cyclic, concerted transition state, leading to the loss of CO2 and the formation of an enol intermediate. This enol then tautomerizes to the more stable ketone, 4-(4-fluorophenyl)cyclohexanone.[2] While heating accelerates this process, it can still occur at a noticeable rate at room temperature in the presence of a strong acid.

Question 2: My reaction is complete, but upon workup with an aqueous acid, I see a significant amount of a new, less polar byproduct in my TLC and a lower than expected yield of my desired product. How can I prevent this?

Answer: This is a classic workup issue with β-keto acids. The acidic conditions during the aqueous wash are likely causing decarboxylation.

Mitigation Strategies:

  • Minimize Contact Time with Acid: Perform the acidic wash as quickly as possible and with cooled solutions to reduce the rate of decarboxylation.

  • Use a Weaker Acid: If your protocol allows, consider using a weaker acid for the workup, such as a saturated solution of ammonium chloride or a dilute solution of a carboxylic acid like citric acid.

  • Extraction into a Non-Polar Solvent First: Before the acidic wash, extract your product into a non-polar organic solvent. This can sometimes physically separate the product from the acidic aqueous phase more efficiently.

  • Direct Evaporation (if applicable): If your reaction solvent is volatile and your product is stable to evaporation, consider removing the solvent under reduced pressure before proceeding with purification, thus avoiding an aqueous workup altogether.

Question 3: I am trying to purify my compound using silica gel chromatography with a mobile phase containing acetic acid, and I'm seeing a streak of a new compound forming on the column. Is this related to the stability issue?

Answer: Yes, the acidic nature of the silica gel itself, compounded by the addition of acetic acid to your mobile phase, can catalyze the decarboxylation of your compound directly on the column. This leads to the continuous formation of the 4-(4-fluorophenyl)cyclohexanone byproduct, resulting in streaking and poor separation.

Chromatography Recommendations:

  • Neutralize Your Silica Gel: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a base, like triethylamine (typically 0.1-1%), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.

  • Avoid Acidic Additives: If possible, avoid using acidic modifiers in your mobile phase. If an additive is necessary for good peak shape, try to use the lowest effective concentration.

Question 4: How can I confirm that the byproduct I'm observing is indeed the decarboxylated product?

Answer: You can use several analytical techniques to identify the byproduct:

  • Mass Spectrometry (MS): The decarboxylated product, 4-(4-fluorophenyl)cyclohexanone, will have a molecular weight that is 44 g/mol less than your starting material (the mass of CO2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most obvious change will be the disappearance of the carboxylic acid proton signal (typically a broad singlet between 10-12 ppm). You will also observe changes in the chemical shifts of the cyclohexane ring protons.

    • ¹³C NMR: The signal corresponding to the carboxylic acid carbon (around 170-180 ppm) will be absent in the byproduct.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent in the decarboxylated product.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

The principal degradation pathway is decarboxylation. This reaction is facilitated by the presence of a ketone at the β-position relative to the carboxylic acid. The process is often accelerated by heat and acidic conditions.[1]

Q2: How does pH influence the stability of this compound?

The stability of β-keto acids is highly pH-dependent. Under acidic conditions, the carboxylic acid is protonated, which is the form that readily undergoes decarboxylation. In neutral to slightly alkaline conditions, the compound exists as its carboxylate anion, which is significantly more stable and less prone to decarboxylation.[1]

Q3: What is the expected byproduct of decarboxylation?

The decarboxylation of this compound yields 4-(4-fluorophenyl)cyclohexanone and carbon dioxide.

Q4: Are there any other potential side reactions to be aware of under acidic conditions?

While decarboxylation is the most common issue, other acid-catalyzed reactions could potentially occur, although they are generally less favorable. These could include:

  • Rearrangements: In the presence of very strong acids and under harsh conditions, rearrangements of the cyclohexanone ring are a possibility, though less likely for this specific structure.[3][4]

  • Enolization and subsequent reactions: The ketone can enolize under acidic conditions, which could open up pathways to other reactions if reactive electrophiles are present.

Q5: What are the best storage conditions for this compound?

To ensure long-term stability, the compound should be stored as a dry solid in a tightly sealed container at low temperatures (refrigerated or frozen). Avoid storing it in acidic solutions for extended periods.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound in a given acidic medium.

Materials:

  • This compound

  • Your acidic medium of interest (e.g., reaction buffer, workup solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to make a stock solution of known concentration.

  • Initiate the Stability Study: Add a known volume of the stock solution to your acidic medium at the desired temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench the Reaction: Immediately neutralize the aliquot with a suitable base (e.g., a dilute solution of sodium bicarbonate) to stop the degradation.

  • Sample Preparation for HPLC: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point would be a gradient of water with 0.1% FA (Solvent A) and acetonitrile with 0.1% FA (Solvent B).

    • Gradient: A representative gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where both the starting material and the expected byproduct have good absorbance (e.g., around 230-250 nm).

  • Data Analysis: Quantify the peak areas of the starting material and the decarboxylated byproduct at each time point to determine the rate of degradation.

Protocol 2: Protective Group Strategy for the Carboxylic Acid

In situations where the carboxylic acid functionality must be preserved during a subsequent reaction under acidic conditions, a protective group strategy can be employed. The most common protection for a carboxylic acid is to convert it into an ester.

Example: Methyl Ester Protection

  • Esterification: Dissolve this compound in methanol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester. The methyl ester can now be used in subsequent reactions.

  • Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a mixture of THF and water), which are generally well-tolerated by the β-keto moiety.

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of β-Keto Acids (General Trend)

pHTemperatureStability
AcidicHighVery Low (Rapid Decarboxylation)
AcidicRoom TemperatureLow (Slow to Moderate Decarboxylation)
NeutralHighModerate
NeutralRoom TemperatureHigh
BasicHighModerate to High
BasicRoom TemperatureVery High (Generally Stable)

Visualizations

Decarboxylation_Mechanism cluster_0 Acid-Catalyzed Decarboxylation start This compound intermediate Protonated Carbonyl start->intermediate + H+ ts Cyclic Transition State intermediate->ts Intramolecular H-transfer enol Enol Intermediate ts->enol - CO2 product 4-(4-Fluorophenyl)cyclohexanone + CO2 enol->product Tautomerization

Caption: Mechanism of acid-catalyzed decarboxylation.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Stability Issues cluster_solutions Potential Solutions start Observe Loss of Starting Material or Byproduct Formation check_conditions Identify Acidic Conditions (Reaction, Workup, or Purification) start->check_conditions reaction Reaction Medium check_conditions->reaction workup Aqueous Workup check_conditions->workup purification Chromatography check_conditions->purification reaction_sol • Use milder acid • Lower reaction temperature • Protect carboxylic acid reaction->reaction_sol workup_sol • Minimize contact time • Use weaker acid • Extract first workup->workup_sol purification_sol • Neutralize silica • Use alternative stationary phase • Avoid acidic mobile phase purification->purification_sol

Caption: Troubleshooting workflow for stability issues.

References

  • Asahara, H., Kubo, E., Togaya, K., Koizumi, T., Mochizuki, E., & Oshima, T. (2007). Acid-catalyzed rearrangement of aryl-substituted homobenzoquinone epoxides. Organic Letters, 9(17), 3421–3424. [Link]

  • Boyer, P. D. (Ed.). (1972). The Enzymes (3rd ed., Vol. 6). Academic Press.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 8: Addition Reactions of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • Wiley-VCH. (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. [Link]

Sources

Technical Support Center: Crystallization of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the crystallization of this molecule. This guide is structured as a series of questions you might encounter in the lab, followed by detailed explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific problems that can arise during the crystallization process. The underlying principle of crystallization is to dissolve your compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of a supersaturated solution from which pure crystals will form, excluding impurities into the solvent.[1][2][3]

Q1: My compound has "oiled out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the impure solvent. The resulting oil is essentially a molten, impure form of your compound.

Causality and Solution Strategy:

  • Re-dissolve and Dilute: The most immediate fix is to heat the solution to re-dissolve the oil. Once dissolved, add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[5] This ensures that the saturation point will be reached at a lower temperature upon cooling, hopefully below the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[4] After re-dissolving, allow the flask to cool very slowly. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to minimize the thermal gradient. An ideal crystallization should show crystal growth over a period of 20 minutes or more.[5]

  • Lower the Polarity: If the issue persists, consider changing the solvent system. Oiling out can be prevalent in highly nonpolar solvents like hexane. Adding a slightly more polar co-solvent (an "anti-solvent") in which the compound is less soluble can sometimes promote crystallization over oiling. For this molecule, a hexane/acetone or hexane/ethyl acetate system could be effective.[6]

Q2: I've cooled my solution, but no crystals have formed. What are my next steps?

A2: A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated.[7] This could be because too much solvent was used, or the compound is simply highly soluble even at low temperatures.[7]

Inducing Nucleation and Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections created on the glass can serve as nucleation sites for crystal growth.[5][7]

  • Seeding: If you have a tiny amount of pure crystalline material from a previous batch, add a single seed crystal to the solution.[4][7] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If scratching and seeding fail, you likely have too much solvent.[5] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow it to cool again.

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your crystallization solvent.[7] Add the anti-solvent dropwise to your solution at room temperature until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to stand. This technique, also known as solvent layering, can be highly effective.[8]

Troubleshooting Workflow for Failed Crystallization

The following diagram outlines a decision-making process for when initial crystallization attempts fail.

G start Cooled Solution, No Crystals scratch Scratch inner surface of the flask start->scratch seed Add a seed crystal scratch->seed No success success Crystals Form scratch->success Success reduce_vol Evaporate some solvent and re-cool seed->reduce_vol No success seed->success Success anti_solvent Add anti-solvent reduce_vol->anti_solvent No success reduce_vol->success Success anti_solvent->success Success fail Re-evaluate solvent system anti_solvent->fail No success

Caption: Decision tree for inducing crystallization.

Q3: My crystallization produced a very fine powder that is difficult to filter. How can I get larger crystals?

A3: The formation of fine powder is typically the result of rapid crystallization, where nucleation significantly outpaces crystal growth.[5] This happens when the solution becomes supersaturated too quickly, leading to the simultaneous formation of many small crystals rather than the slow growth of a few large ones.

Promoting Larger Crystal Growth:

  • Use More Solvent: The solution is likely too concentrated. Re-heat the mixture until the solid dissolves, then add an additional 5-10% of the solvent to slightly reduce the supersaturation level.[5]

  • Ensure Slow Cooling: This is the most critical factor. After dissolving, ensure the solution cools as slowly as possible. An insulated container or a dewar can be used to slow heat loss.

  • Minimize Agitation: Do not disturb the flask while it is cooling. Agitation can induce rapid nucleation, leading to smaller crystals.[9]

The Crystallization Zone

This diagram illustrates the relationship between temperature, concentration, and the state of the solute, highlighting the "metastable zone" where optimal crystal growth occurs.

G cluster_0 Concentration vs. Temperature a Concentration b Temperature sol_curve Solubility Curve meta_curve Metastable Limit p1 p2 p1->p2 p3 p4 p3->p4 lab1 Undersaturated (Clear Solution) lab2 Metastable Zone (Crystal Growth) lab3 Labile Zone (Rapid Nucleation -> Fine Powder/Oil)

Caption: Supersaturation zones in crystallization.

Frequently Asked Questions (FAQs)

Q4: What are the key physicochemical properties of this compound?

A4: Understanding the molecule's properties is crucial for designing a successful crystallization protocol.

  • Molecular Formula: C₁₃H₁₃FO₃[10]

  • Molecular Weight: 236.24 g/mol [10]

  • Key Functional Groups: The molecule possesses a carboxylic acid, a ketone, and a fluorophenyl group. The carboxylic acid moiety allows for hydrogen bonding, which generally favors good crystallization behavior.[6] The ketone is a polar group, and the fluorophenyl group adds aromatic character.

Q5: What solvent systems are recommended for crystallizing this compound?

A5: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Given the functional groups, a systematic screening is recommended.

Solvent SystemRationale & Comments
Single Solvents
Ethanol / IsopropanolAlcohols are good starting points for polar compounds with hydrogen bonding capabilities.
Ethyl AcetateOften a good general-purpose solvent for molecules with moderate polarity.[6]
AcetoneThe ketone functionality suggests good solubility in acetone; however, its low boiling point might make it less ideal for slow cooling.[8]
WaterDue to the carboxylic acid, there might be some solubility in hot water, making it a potential, though less likely, candidate.[6]
Mixed Solvents
n-Hexane / Ethyl AcetateA classic combination. Dissolve in the minimum amount of hot ethyl acetate, then slowly add hexane as an anti-solvent until turbidity appears.[6]
n-Hexane / AcetoneSimilar to the above, this system is very effective for compounds containing ketone groups.[6]
Toluene / n-HexaneFor less polar impurities, dissolving in hot toluene and adding hexane can be effective.
Q6: Can you provide a general starting protocol for recrystallization?

A6: This protocol serves as a robust starting point for optimization.

Experimental Protocol: General Recrystallization
  • Solvent Selection: Choose a promising solvent system from the table above. Perform a small-scale test by dissolving ~20 mg of your crude material in a few drops of the hot solvent and allowing it to cool to see if crystals form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until it boils. Continue adding small portions of the hot solvent until all the solid has just dissolved.[2]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming large, pure crystals.[5][11] Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the crystal surfaces.[1]

  • Drying: Allow the crystals to dry completely, either by continuing to pull a vacuum over them in the funnel or by transferring them to a watch glass.[1] The purity can then be assessed by techniques such as melting point analysis.[2]

References

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, August 16).
  • What should I do if crystallisation does not occur? - Quora. (2017, April 5).
  • This compound | 80912-58-9 - ChemicalBook. (n.d.).
  • Guide for crystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • Crystallization | Organic Chemistry Lab Techniques - YouTube. (2024, January 5).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).

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Side reactions to avoid when working with 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim here is to move beyond simple protocols and provide you with the causal, mechanistic insights needed to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic campaigns.

This molecule, with its distinct carboxylic acid and ketone functionalities, offers numerous synthetic handles but also presents specific challenges. Understanding the interplay between these two groups is paramount to avoiding unwanted side reactions and achieving high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the primary reactive centers of this molecule and their relative reactivity?

A1: The molecule possesses two key functional groups: a tertiary carboxylic acid and a ketone.

  • Carboxylic Acid: This is the most acidic site and will readily undergo deprotonation with base. It is the primary center for nucleophilic acyl substitution reactions like amide bond formation and esterification.[1][2] The tertiary nature of the carbon to which it is attached introduces some steric hindrance that should be considered when selecting reagents.

  • Ketone: The carbonyl group of the cyclohexanone ring is electrophilic and susceptible to attack by nucleophiles (e.g., organometallics, hydrides) and can be converted to functional groups like alcohols, imines, or enamines.[3] It also provides acidic α-protons, opening pathways for enolate formation and subsequent reactions like alkylation or condensation, although this is less common than reactions at the carbonyl itself.[4]

Generally, reactions involving the acidic proton of the carboxylic acid are the most facile. For transformations, the choice of reagents and conditions will dictate which functional group reacts preferentially.

Q2: Is thermal decarboxylation a significant risk with this compound?

A2: No, under typical synthetic conditions, decarboxylation is not a primary concern. This molecule is a γ-keto acid (the ketone is at the gamma position relative to the carboxyl group). The well-known propensity for facile decarboxylation upon heating is characteristic of β-keto acids , which can form a stable, six-membered cyclic transition state to eliminate CO2.[5][6] Since this compound cannot form this low-energy transition state, it is significantly more stable towards thermal decarboxylation.[7] However, extremely harsh thermal conditions (>200-250 °C) or specific catalytic conditions could potentially induce decarboxylation and should be avoided unless desired.

Q3: What are the recommended storage and handling conditions?

A3: Like many carboxylic acids, this compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption. A similar, related compound, 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, is recommended to be stored at room temperature in a dry environment.[8][9] No particular light sensitivity is noted, but storage in an amber vial is always good practice.

Troubleshooting Guide: Navigating Common Synthetic Transformations

This section provides in-depth, scenario-based guidance for specific reactions.

Scenario 1: Amide Coupling Reactions

Amide coupling is one of the most frequent applications for this molecule in drug discovery.[10]

Q: I am attempting an amide coupling with a primary amine using a standard carbodiimide reagent (e.g., DCC, EDC) but am observing low yield of the desired amide and the formation of several byproducts. What is going wrong?

A: This is a classic challenge where the bifunctional nature of the starting material interferes with the desired reaction. Several factors could be at play.

Potential Cause 1: Competing N-Acylurea Formation With carbodiimide reagents like DCC, the initially formed O-acylisourea intermediate is highly reactive. If the amine nucleophile is sterically hindered or not sufficiently reactive, this intermediate can rearrange to a stable N-acylurea byproduct, consuming your starting material.

Potential Cause 2: Side Reactions at the Ketone While less likely under standard amide coupling conditions, the ketone carbonyl is still an electrophilic site. Under certain conditions or with specific amine substrates (e.g., those that can readily form enamines), you might see unwanted interactions.

Potential Cause 3: Inadequate Activation The tertiary nature of the carboxylic acid may require more robust activation than for a primary or secondary acid.

Solutions & Protocol:

  • Optimize the Coupling Reagent System: Switch from a standalone carbodiimide to a modern phosphonium or uronium salt-based reagent, which often provides faster and cleaner conversions, especially for sterically hindered systems.

    • Recommended Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice. It rapidly converts the carboxylic acid to a highly reactive HOBt ester, minimizing side reactions.[11]

  • Control the Reaction Stoichiometry and Order of Addition: Always add the coupling reagent to a solution of the carboxylic acid and a non-nucleophilic base before adding the amine. This pre-activation step ensures the reactive species is formed and ready to react immediately upon addition of the nucleophile.

  • Employ a Non-Nucleophilic Base: Use a hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to scavenge the acid produced during the reaction without competing as a nucleophile.

Validated Protocol: HATU-Mediated Amide Coupling

  • In an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Perform a standard aqueous workup followed by purification (typically silica gel chromatography).

Troubleshooting Flowchart for Amide Coupling

G start Low Amide Yield check_reagent Using Carbodiimide (DCC/EDC)? start->check_reagent switch_reagent Switch to HATU or HBTU + DIPEA. Implement pre-activation step. check_reagent->switch_reagent Yes check_sm Starting Material Consumed? check_reagent->check_sm No success High Yield Achieved switch_reagent->success byproducts Byproducts Observed? check_sm->byproducts Yes no_reaction No Reaction / SM Remains check_sm->no_reaction No acylurea N-Acylurea byproduct likely. (Common with DCC/EDC) byproducts->acylurea ketone_rxn Consider Ketone Protection (See Scenario 3) byproducts->ketone_rxn activation_fail Activation Failure. Check solvent dryness. Increase reagent equivalents. no_reaction->activation_fail purification Purification Issues? acylurea->switch_reagent activation_fail->switch_reagent

Caption: Troubleshooting workflow for low-yield amide coupling.

Scenario 2: Reactions Targeting the Ketone (e.g., Reduction)

Q: I want to selectively reduce the ketone to a hydroxyl group without affecting the carboxylic acid. When I use Lithium Aluminum Hydride (LiAlH4), I get a complex mixture and loss of the acid functionality. Why?

A: LiAlH4 is a very powerful, non-selective reducing agent. It will rapidly and irreversibly deprotonate the carboxylic acid, consuming one equivalent of hydride. It will then proceed to reduce the resulting carboxylate to a primary alcohol.[12] Simultaneously, it will reduce the ketone to a secondary alcohol. This lack of chemoselectivity makes it unsuitable for your desired transformation.

Solutions & Protocol:

  • Choose a Chemoselective Reducing Agent: Sodium borohydride (NaBH4) is the ideal choice here. It is a much milder reducing agent than LiAlH4 and is generally inert towards carboxylic acids and esters while efficiently reducing ketones and aldehydes.[13] The reaction can typically be run in alcoholic solvents like methanol or ethanol.

  • Protect the Carboxylic Acid: If a stronger reductant is required for other reasons, or if the reaction conditions are incompatible with a free carboxylic acid, you must first protect it. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common and effective strategy.[14][15] The ester is much less reactive towards many reducing agents than the ketone. After the ketone has been modified, the ester can be hydrolyzed back to the carboxylic acid.

Validated Protocol: Selective Ketone Reduction

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, controlling any gas evolution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding aqueous HCl (1M) until the pH is ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the desired 1-(4-Fluorophenyl)-4-hydroxycyclohexanecarboxylic acid.

Scenario 3: When to Use Protecting Groups

Q: In what situations should I consider protecting either the ketone or the carboxylic acid?

A: Protecting groups are a strategic necessity when a reagent required for a transformation on one functional group would react undesirably with the other.[12]

Protect the Ketone When:

  • You are using powerful nucleophiles or bases that could react with the ketone (e.g., Grignard reagents, organolithiums intended to react with a derivative of the carboxylic acid).

  • You are performing reactions under strongly acidic conditions that might promote unwanted condensation or rearrangement of the ketone.

  • Common Protecting Group: An acetal or ketal, typically formed by reacting the ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-TsOH).[16][17] These are stable to bases, nucleophiles, and reducing agents but are easily removed with aqueous acid.[18]

Protect the Carboxylic Acid When:

  • You are using powerful, non-selective reducing agents like LiAlH4 or borane (BH3).

  • You are performing reactions on the α-position of the ketone via enolate chemistry, which requires a strong base that would otherwise just deprotonate the carboxylic acid.

  • Common Protecting Group: An ester (e.g., methyl, ethyl, or t-butyl). Methyl and ethyl esters are stable to a wide range of conditions and are typically removed by saponification (base hydrolysis) or acid hydrolysis.[15][19] T-butyl esters offer the advantage of being removable under milder acidic conditions (e.g., TFA) without affecting other acid-sensitive groups.

Synthetic Strategy Decision Workflow

G start Desired Transformation? target_acid Targeting Carboxylic Acid (e.g., Amide Coupling) start->target_acid target_ketone Targeting Ketone (e.g., Reduction, Grignard) start->target_ketone reagent_check_acid Reagent compatible with ketone? target_acid->reagent_check_acid reagent_check_ketone Reagent compatible with carboxylic acid? target_ketone->reagent_check_ketone protect_ketone Protect Ketone (e.g., as Ketal) reagent_check_acid->protect_ketone No (e.g., Organolithiums) proceed Proceed with Reaction reagent_check_acid->proceed Yes (e.g., HATU, SOCl2) protect_acid Protect Carboxylic Acid (e.g., as Ester) reagent_check_ketone->protect_acid No (e.g., LiAlH4, Strong Base) reagent_check_ketone->proceed Yes (e.g., NaBH4, Wittig) protect_ketone->proceed protect_acid->proceed

Caption: Decision workflow for using protecting groups.

By carefully considering the chemoselectivity of your reagents and implementing a protection strategy when necessary, you can effectively avoid common side reactions and achieve your synthetic goals with this compound.

References

  • Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Protection and deprotection of carboxylic acid | PPTX - Slideshare. Slideshare. [Link]

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones - JoVE. (2025). JoVE. [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Oxford University Press. [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. AK Lectures. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Chemistry Steps. [Link]

  • Protecting Groups for Carboxylic acid - YouTube. (2020). YouTube. [Link]

  • Video: Protecting Groups for Aldehydes and Ketones: Introduction - JoVE. (2025). JoVE. [Link]

  • Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • "Supersilyl" Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - NIH. (2011). National Institutes of Health. [Link]

  • 6.3: Carbonyl Protecting Groups - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Decarboxylation - Chemistry Steps. Chemistry Steps. [Link]

  • Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate - Charkit. Charkit. [Link]

  • Cyclohexanone - Wikipedia. Wikipedia. [Link]

  • Reactions of Cyclohexanone - YouTube. (2021). YouTube. [Link]

  • TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. (2004). Middle East Technical University. [Link]

  • 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid - MySkinRecipes. MySkinRecipes. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Luxembourg Bio Technologies. [Link]

  • Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS. QSAR ANALYTICS. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025). ACS Publications. [Link]

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem. PubChem. [Link]

  • 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem - NIH. National Institutes of Health. [Link]

  • 4-Oxocyclohexanecarboxylic acid | CAS#:874-61-3 | Chemsrc. Chemsrc. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Growing Science. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • US5618973A - Esterification process - Google Patents.
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. (2020). IAJPR. [Link]

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Technical Support Center: Chiral Separation of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantiomeric separation of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This resource is designed for researchers, chromatographers, and drug development professionals to provide practical, field-proven insights into method development, optimization, and troubleshooting for this specific chiral molecule.

The structure of this compound presents a distinct challenge for chiral recognition. As a carboxylic acid, its ionization state must be carefully controlled to achieve reproducible and efficient separation. This guide follows a logical workflow from initial method development to advanced troubleshooting, grounding all recommendations in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a separation method for this acidic compound?

The most critical first step is selecting a set of appropriate Chiral Stationary Phases (CSPs) for initial screening and, concurrently, choosing a mobile phase system that controls the ionization state of the carboxylic acid.[1][2] For an acidic analyte like this, you must suppress its ionization to achieve good peak shape and enable the specific interactions (hydrogen bonding, π-π stacking, steric hindrance) required for chiral recognition.[1][3] This is typically achieved by adding a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[4][5]

Q2: Which chromatographic mode—Normal-Phase HPLC, Reversed-Phase HPLC, or Supercritical Fluid Chromatography (SFC)—is the best starting point?

All three modes are viable, but Normal-Phase (NP) HPLC and SFC are often the most successful for polysaccharide-based CSPs, which are highly effective for a broad range of compounds.[2][6]

  • Normal-Phase (NP) HPLC: Offers excellent selectivity using non-polar mobile phases (e.g., hexane/alcohol). The low viscosity of these solvents leads to high efficiency.[1] It is often the preferred starting point for screening.

  • Supercritical Fluid Chromatography (SFC): A powerful and "green" alternative that uses supercritical CO₂ with an alcohol co-solvent.[7] SFC often provides faster separations and unique selectivity compared to HPLC.[6][8] For acidic compounds, an acidic additive in the co-solvent is essential.[6][9]

  • Reversed-Phase (RP) HPLC: While possible, it can be more complex to optimize. It requires careful pH control of an aqueous buffer system to keep the analyte in its protonated state, which is crucial for retention and interaction with the CSP.[1]

Q3: Why is an acidic mobile phase additive like TFA so important for this molecule?

The carboxylic acid group on your molecule is the primary site for potential undesirable interactions. In its ionized (anionic) state, it can interact strongly and non-specifically with any active sites on the stationary phase support (e.g., residual silanols), leading to severe peak tailing and poor resolution.[1] Adding an acidic modifier like 0.1% TFA ensures the carboxylic acid remains in its neutral, protonated form.[2][3] This allows the chiral selector on the CSP to be the dominant site of interaction, which is the basis for enantiomeric separation.[7]

Q4: Can I use the same method for both analytical determination of enantiomeric excess (ee) and larger-scale preparative purification?

Yes, methods developed on analytical columns can be scaled up for preparative purification, which is a key advantage of both HPLC and SFC. Polysaccharide-based CSPs are known for their high loading capacity, making them suitable for this purpose.[6] When scaling up, you will need to adjust the flow rate and injection volume proportionally to the column dimensions. SFC is particularly advantageous for preparative work due to the ease of removing the mobile phase (CO₂ evaporates), simplifying product recovery.[7]

Systematic Method Development Guide

A trial-and-error approach to chiral method development is inefficient.[2] A systematic screening strategy using a small, diverse set of columns and mobile phases is the most effective path to success.

Workflow for Chiral Method Development

MethodDevelopment Start Racemic Standard (1 mg/mL in mobile phase) Screen Step 1: CSP & Mobile Phase Screening Start->Screen Eval1 Evaluate Screening Results (Look for any peak splitting or shoulders) Screen->Eval1 Run 4-6 systems NoSep No Separation (Single Peak) Eval1->NoSep No hits PartialSep Partial Separation (Rs < 1.5) Eval1->PartialSep Promising hits GoodSep Good Separation (Rs >= 1.5) Eval1->GoodSep Baseline separation Optimize Step 2: Method Optimization Validate Step 3: Validation & Analysis Optimize->Validate Achieved Rs >= 1.5 NoSep->Screen Try alternative modes (e.g., RP, different additives) PartialSep->Optimize Select best condition GoodSep->Validate

Caption: Systematic workflow for chiral method development.

Step 1: Initial Screening

The goal of screening is not to achieve perfect separation, but to identify a CSP and mobile phase combination that shows any sign of enantioselectivity.[1] Even a small shoulder on a peak is a promising starting point for optimization.

Recommended CSPs for Screening Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds.[2][10] Start with a set of 3-4 columns with complementary characteristics.

CSP NameChiral SelectorKey Characteristics
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Broad selectivity, often considered a primary screening column.[2][11][12]
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to AD-H, very versatile.[2]
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase, offers different electronic interactions due to chloro-substituents and is compatible with a wider range of solvents.
CHIRALPAK® QN-AX Quinine tert-butylcarbamateAnion-exchange CSP specifically designed for acidic compounds; operates on an ion-exchange mechanism.[9]

Screening Mobile Phases For each column, test one or two mobile phase systems. Always include 0.1% TFA for this analyte.

ModeMobile Phase SystemRationale
NP-HPLC n-Hexane / 2-Propanol (IPA) / TFA (e.g., 80:20:0.1 v/v/v)A standard, high-selectivity system.[1][2]
NP-HPLC n-Hexane / Ethanol / TFA (e.g., 90:10:0.1 v/v/v)Ethanol can offer different selectivity compared to IPA.[5]
SFC CO₂ / Methanol / TFA (e.g., 85:15:0.1 v/v/v)A standard SFC condition providing fast analysis.[6][7]
Step 2: Optimization

Once a "hit" is identified, optimize the separation by systematically adjusting mobile phase composition, temperature, and flow rate.

  • Organic Modifier Percentage: Adjust the alcohol percentage in 5% increments. Lowering the alcohol content generally increases retention and can improve resolution, but also lengthens analysis time.[1]

  • Temperature: Temperature has a significant impact on chiral recognition.[7] Lowering the column temperature (e.g., from 25°C to 15°C) often increases resolution (Rs) by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

  • Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but at the cost of longer run times.

Troubleshooting Guide

Problem: I see no separation at all on any of my screening columns.

NoResolution Start Symptom: No Enantiomeric Resolution (Single Peak) Check1 Is an acidic additive (0.1% TFA/Formic Acid) present in the mobile phase? Start->Check1 Action1 Add 0.1% TFA to the mobile phase to suppress analyte ionization. Re-inject. Check1->Action1 No Check2 Is the organic modifier percentage too high? Check1->Check2 Yes Action1->Start Re-evaluate Action2 Decrease alcohol % in 5-10% increments to increase retention and interaction time. Re-inject. Check2->Action2 Yes Check3 Have you tried a different alcohol modifier? Check2->Check3 No Action2->Start Re-evaluate Action3 Switch from IPA to Ethanol or vice-versa. This can significantly alter selectivity. Check3->Action3 No Check4 Have you screened on a fundamentally different CSP? Check3->Check4 Yes Action3->Start Re-evaluate Action4 If using polysaccharide CSPs, try an anion-exchange (QN-AX) or macrocyclic glycopeptide (Chirobiotic T) CSP. Check4->Action4 No End Separation Achieved or Further Consultation Needed Check4->End Yes Action4->Start Re-evaluate

Caption: Troubleshooting flowchart for no enantiomeric resolution.

  • Causality & Action:

    • Verify Additive: The most common failure mode for acidic analytes is the lack of an acidic modifier. Without it, the analyte is ionized and won't interact correctly with the CSP. Action: Ensure 0.1% TFA or formic acid is in your mobile phase.[4]

    • Reduce Elution Strength: If the analyte passes through the column too quickly, there isn't enough time for chiral recognition to occur. Action: In NP mode, decrease the percentage of alcohol (e.g., from 20% IPA to 10% IPA). In SFC, decrease the co-solvent percentage.[1]

    • Change Modifier: The choice of alcohol (IPA, ethanol) can profoundly influence the hydrogen bonding and dipole-dipole interactions that govern chiral recognition. Action: If using IPA, switch to ethanol, and vice versa.[5]

    • Expand CSP Screening: If polysaccharide CSPs fail, the recognition mechanism may require a different type of selector. Action: Screen on a macrocyclic glycopeptide (e.g., Chirobiotic T) or a dedicated anion-exchange column (e.g., CHIRALPAK QN-AX), which uses a different separation mechanism based on ion-pairing.[9][13]

Problem: My peaks are broad and show significant tailing.

  • Causality & Action:

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing peak distortion. Action: Dilute your sample 10-fold and re-inject. If the peak shape improves, mass overload was the issue.[1]

    • Inappropriate Additive: Insufficient or incorrect additive can lead to secondary site interactions. Action: Confirm the concentration of your acidic additive is at least 0.1%. For particularly stubborn tailing, you can sometimes increase it to 0.2%, but be mindful of the effect on retention.[1]

    • Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Action: Whenever possible, dissolve your sample directly in the mobile phase.[1]

    • Column Degradation: Over time and after exposure to harsh conditions, column performance can degrade. Action: Wash the column according to the manufacturer's instructions.[14] If performance does not improve, the column may need replacement.

Problem: The resolution (Rs) is low (peaks are not baseline separated).

  • Causality & Action:

    • Suboptimal Temperature: Chiral separations are often enthalpically driven, meaning lower temperatures can increase the difference in interaction energy between the enantiomers and the CSP. Action: Decrease the column temperature in 5°C increments (e.g., 25°C → 20°C → 15°C) and observe the effect on resolution.[1][7]

    • Suboptimal Mobile Phase Composition: The ratio of alkane to alcohol is a powerful tool for tuning selectivity. Action: Perform a detailed optimization by varying the alcohol percentage by 1-2% increments around the best condition found during screening.

    • Low Efficiency: A high flow rate can reduce efficiency and compromise resolution. Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This increases analysis time but often yields a significant improvement in resolution.

Alternative & Complementary Techniques

Enzymatic Resolution

For preparative-scale access to single enantiomers, enzymatic resolution is a powerful alternative to chromatography. This technique typically involves the use of a lipase enzyme to selectively hydrolyze an ester derivative of the racemic carboxylic acid.[15]

  • Mechanism: The lipase (e.g., from Candida antarctica or Burkholderia cepacia) will preferentially catalyze the hydrolysis of one ester enantiomer to the carboxylic acid, leaving the other ester enantiomer unreacted.[15][16] The resulting mixture of the acid and the unreacted ester can then be easily separated by standard chemical extraction or achiral chromatography.

  • Applicability: This approach has been successfully applied to structurally related fluorinated arylcarboxylic acids and is a viable strategy for producing enantiopure this compound for further use.[15][17][18]

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis".
  • analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Elsevier. (n.d.). A generic strategy for chiral separations of pharmaceuticals by supercritical fluid chromatography.
  • Daicel. (n.d.). CHIRALPAK AD-H Instruction Manual.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • Joseph, J. F., & Parr, M. K. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 47-59.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • ResearchGate. (2025). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine.
  • Chromedia. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1035(1), 43-52.
  • National Institutes of Health. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • Crawford Scientific. (n.d.). Daicel and ChromTech columns.
  • de Gonzalo, G., et al. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 66(26), 8947-8953.
  • Lindner, W., et al. (2004). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 259-266.

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Technical Support Center: Strategies for Solubilizing 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of its poor solubility in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols to successfully formulate this compound for your experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecular structure is the first step in diagnosing solubility issues. This compound (Molecular Formula: C₁₃H₁₃FO₃, MW: 236.24 g/mol ) possesses distinct functional groups that dictate its behavior in aqueous solutions[1].

  • Hydrophobic Moiety: The compound features a fluorophenyl group and a cyclohexanone ring system. These bulky, non-polar structures are inherently hydrophobic ("water-fearing") and are the primary reason for the molecule's low intrinsic water solubility.

  • Hydrophilic Groups: It contains a polar ketone (-C=O) group and an ionizable carboxylic acid (-COOH) group. While these groups can interact with water, their influence is overshadowed by the large hydrophobic portion of the molecule, especially at neutral or acidic pH.

  • Ionizable Group: The carboxylic acid is a weak acid. Its pKa is not experimentally published but can be estimated to be in the range of 4.0 - 5.0, similar to other carboxylic acids[2][3]. This is the most critical property to exploit for solubility enhancement.

Q2: Why is this compound so poorly soluble in neutral aqueous media (e.g., PBS pH 7.4)?

A2: At a neutral pH of 7.4, which is significantly above the estimated pKa of the carboxylic acid group, one might expect the compound to be deprotonated and soluble. However, the large, non-polar surface area of the fluorophenyl and cyclohexanone components can lead to strong intermolecular interactions in the solid state (crystal lattice energy) and a high energy penalty for solvation in water. For many poorly soluble drugs, even ionization is not sufficient to achieve high aqueous solubility, leading to challenges in bioavailability and formulation.[4][5]

Solubilization Strategies & Experimental Protocols

Q3: How can I use pH adjustment to dissolve the compound? This seems like the simplest approach.

A3: You are correct; for an acidic compound, pH adjustment is the most direct and often the first strategy to attempt. The underlying principle is the conversion of the poorly soluble, neutral carboxylic acid into its much more soluble anionic carboxylate salt form.[6][7]

Causality: By increasing the pH of the aqueous medium to a value at least 2 units above the compound's pKa, you shift the equilibrium overwhelmingly towards the deprotonated (ionized) form, which has a much stronger affinity for polar water molecules.

Insoluble R-COOH (Poorly Soluble Acid) Predominant at Low pH Soluble R-COO⁻ + H⁺ (Soluble Carboxylate Salt) Predominant at High pH Insoluble->Soluble + OH⁻ Soluble->Insoluble + H⁺ cluster_0 cluster_1 FOCA FOCA (Hydrophobic Guest) CD Hydrophilic Exterior Lipophilic Cavity FOCA->CD:f1 Complexation Complex Water-Soluble Inclusion Complex CD->Complex

Caption: Formation of a host-guest inclusion complex.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in your desired buffer (e.g., PBS pH 7.4).

  • Add Excess Compound: To a fixed volume of each cyclodextrin solution, add an excess amount of this compound.

  • Equilibrate: Mix the suspensions at a constant temperature for 48-72 hours to ensure equilibrium.

  • Sample and Analyze: Centrifuge or filter the samples to remove undissolved solid, then dilute and quantify the concentration of the dissolved compound in the supernatant as described in the co-solvent protocol.

  • Plot Data: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.

Trustworthiness Check: A well-formed complex will significantly increase the aqueous concentration of the compound. Upon dilution into a larger volume of buffer, the complex will dissociate, but the rate of drug precipitation is often much slower compared to the precipitation from a co-solvent system, providing kinetic stability. [8]

Q6: I've seen surfactants used for solubilization. How do they work for this compound?

A6: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. [9] Causality: These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, effectively being dissolved in these nano-sized oil-like droplets dispersed throughout the aqueous phase. [10][11]This mechanism significantly increases the total amount of drug that can be brought into a solution. [12] Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15.

The experimental protocol for screening surfactants is very similar to that for co-solvents and cyclodextrins, where you would measure the saturation solubility of the compound in aqueous solutions containing increasing concentrations of the surfactant.

Troubleshooting Workflow

If you are unsure where to start, this decision tree can guide your strategy based on your experimental constraints.

Caption: Decision workflow for selecting a solubilization strategy.

References

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • NIH National Library of Medicine. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • NIH National Library of Medicine. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]

  • NIH National Library of Medicine. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. [Link]

  • The Pharma Guide. (n.d.). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • NIH National Library of Medicine. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • NIH National Library of Medicine. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. [Link]

Sources

Technical Support Center: Catalyst Selection for Hydrogenation of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of the 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid precursor. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this critical transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Reaction Overview and Key Challenges

The hydrogenation of the keto-acid precursor, this compound, to the corresponding 4-hydroxy derivative is a pivotal step in many synthetic pathways. The primary goal is the stereoselective reduction of the ketone to a hydroxyl group. However, this reaction is fraught with challenges, including achieving the desired diastereoselectivity (cis vs. trans), preventing the unintended cleavage of the robust carbon-fluorine bond, and ensuring complete conversion.

Reaction_Scheme cluster_reactants Reactant cluster_products Desired Products cluster_side_products Potential Side Product R This compound P_cis cis-1-(4-Fluorophenyl)-4-hydroxy- cyclohexanecarboxylic acid R->P_cis H₂, Catalyst (Stereoselective Ketone Reduction) P_trans trans-1-(4-Fluorophenyl)-4-hydroxy- cyclohexanecarboxylic acid R->P_trans H₂, Catalyst (Stereoselective Ketone Reduction) SP 1-Phenyl-4-hydroxy- cyclohexanecarboxylic acid (Defluorinated) R->SP H₂, Catalyst (Hydrodefluorination Side Reaction)

Caption: Key transformations in the hydrogenation of the keto-acid precursor.

Troubleshooting and Frequently Asked Questions (FAQs)

Issue 1: Low or No Conversion

Question: My hydrogenation reaction has stalled. The starting material is not being consumed, or the conversion is very low. What are the potential causes and how can I fix this?

Answer: Low or no conversion is a common issue that can typically be traced back to the catalyst, the reaction conditions, or impurities. A systematic approach is best for diagnosis.

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst may be blocked by poisons. Common poisons for noble metal catalysts include sulfur compounds, heavy metal ions, and sometimes even byproducts from the reaction itself.[1][2] Ensure all glassware is scrupulously clean and use high-purity, degassed solvents and reagents.[3] If poisoning is suspected, the catalyst may need to be replaced, or the starting material may require purification (e.g., charcoal treatment).

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Pyrophoric catalysts like Raney® Nickel and dry Palladium on Carbon (Pd/C) are particularly sensitive to air.[3] Always handle catalysts under an inert atmosphere. It is advisable to test a fresh batch of catalyst from a reliable supplier to rule out deactivation.

  • Suboptimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: While some hydrogenations can proceed under a hydrogen balloon, this reaction may require higher pressure to achieve a reasonable rate.[4][5] If you are using atmospheric pressure, consider moving to a Parr shaker or a dedicated autoclave to increase hydrogen pressure to 3-5 bar (approx. 45-75 psi) as a starting point.

    • Poor Agitation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer of hydrogen to the catalyst surface, limiting the reaction rate.[3] Ensure your stir rate is vigorous enough to create a vortex and keep the catalyst suspended.

    • Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. For this substrate, a starting temperature of 25-50°C is recommended.

  • Purity of Starting Material: The carboxylic acid group can potentially coordinate to the catalyst surface. Ensure the starting material is free of any strongly chelating impurities that could act as inhibitors.

Troubleshooting_Low_Conversion cluster_checks Diagnostic Checks cluster_solutions Potential Solutions Start Low / No Conversion Catalyst Catalyst Issue? Start->Catalyst Conditions Conditions Issue? Catalyst->Conditions No Sol_Catalyst Use fresh catalyst Handle under inert gas Screen different catalysts Catalyst->Sol_Catalyst Yes Purity Purity Issue? Conditions->Purity No Sol_Conditions Increase H₂ pressure Increase agitation Optimize temperature Conditions->Sol_Conditions Yes Sol_Purity Purify starting material Use high-purity solvents Purity->Sol_Purity Yes

Caption: Decision workflow for troubleshooting low conversion.

Issue 2: Undesirable Side Reaction - Defluorination

Question: My mass spectrometry analysis shows a significant peak corresponding to the loss of fluorine from my molecule. How can I prevent this hydrodefluorination?

Answer: Hydrodefluorination is a known side reaction in the hydrogenation of fluoroaromatic compounds.[6] The carbon-fluorine bond is the strongest carbon-halogen bond, but it can be cleaved under certain catalytic conditions, a process known as hydrogenolysis.[6][7]

  • Catalyst Choice is Critical: Palladium (Pd) catalysts are particularly notorious for promoting hydrodehalogenation.[8] While highly active for many reductions, Pd/C should be used with caution here.

    • Recommended Action: Switch to a different metal. Rhodium-on-carbon (Rh/C) or Platinum-on-carbon (Pt/C) are generally much less likely to catalyze C-F bond cleavage. Ruthenium (Ru) is also a possibility.[9]

  • Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable rate. Hydrogenolysis is often more sensitive to temperature increases than hydrogenation.

    • Hydrogen Pressure: Avoid excessively high hydrogen pressures.

    • Additives: In some cases, the addition of a carefully controlled amount of a catalyst inhibitor or modifier can selectively suppress the hydrogenolysis reaction without stopping the desired hydrogenation. However, this requires careful screening.

Issue 3: Poor Control of Stereochemistry (cis vs. trans)

Question: My product is an inseparable mixture of cis and trans diastereomers. How can I improve the selectivity towards one isomer?

Answer: The stereochemical outcome of cyclohexanone hydrogenation is determined by the direction of hydrogen attack on the ketone, which is adsorbed onto the catalyst surface. The bulky 1-(4-Fluorophenyl) group will strongly influence this.

  • Thermodynamic vs. Kinetic Control: The trans-alcohol (with the hydroxyl group equatorial) is generally the thermodynamically more stable product. The cis-alcohol (hydroxyl axial) is often the kinetically favored product, especially at lower temperatures.

  • Catalyst Selection: The choice of metal can have a profound impact on diastereoselectivity.

    • For cis-selectivity: Rhodium catalysts, such as Rh/C , often show a preference for delivering hydrogen from the less-hindered face, leading to the axial (cis) alcohol.[10] Zeolite-supported catalysts have also been shown to favor cis isomers due to transition-state selectivity within their pores.[11]

    • For trans-selectivity: Palladium and Platinum can sometimes favor the more stable trans product, especially under conditions that allow for equilibration (higher temperatures, longer reaction times).

  • Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface.[12] It is worth screening different solvents. Protic solvents like methanol or ethanol are common starting points, but a switch to a less polar solvent like THF or a more polar one like water could alter the selectivity.[12][13]

Catalyst Selection Guide

Choosing the right catalyst is a balance of activity, selectivity, and process safety. The following table provides a starting point for your selection process.

CatalystProsConsKey Considerations for this Reaction
Pd/C Highly active, common, cost-effective.High risk of hydrodefluorination .[8]Use with extreme caution. Best avoided as a first choice unless C-F cleavage is not a concern.
Pt/C, PtO₂ Good activity, generally lower risk of defluorination than Pd.More expensive than Pd. Can be less selective than Rh.A solid choice for initial screening. Monitor for defluorination. Can be effective in acidic media.[14]
Rh/C Excellent for ketone reductions , often shows good cis-selectivity for substituted cyclohexanones.[10] Low risk of defluorination.More expensive than Pd/Pt.Highly recommended starting point for achieving high selectivity and avoiding side reactions.
Raney® Ni Very active for ketone reductions, inexpensive.[15][16]Pyrophoric , requires careful handling.[3] Can have lower selectivity. Potential for metal leaching.A viable, low-cost option if stereoselectivity is not the primary driver and proper safety protocols are in place.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst.

  • Preparation: To an array of high-pressure glass tubes, add this compound (100 mg, 1.0 equiv).

  • Catalyst Addition: To each tube, add a different catalyst (5-10% w/w, e.g., 5% Pd/C, 5% Pt/C, 5% Rh/C, Raney Ni slurry). Perform this step in a glovebox or under a steady stream of inert gas (Nitrogen or Argon).[3]

  • Solvent Addition: Add the chosen solvent (e.g., Methanol, 2 mL) to each tube.

  • Inerting: Seal the tubes and place them in a parallel reactor block. Purge the system by pressurizing with Nitrogen (3x) and venting.

  • Hydrogenation: Pressurize the system with hydrogen to the desired pressure (e.g., 4 bar).

  • Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot, filter through a syringe filter (0.22 µm PTFE) to remove the catalyst, and analyze by LC-MS or GC-MS to determine conversion and product distribution (cis/trans ratio, defluorination).

Protocol 2: Safe Work-up and Catalyst Removal

CAUTION: Dry noble metal catalysts, especially Palladium on Carbon and Raney Nickel, can be pyrophoric and may ignite in the presence of air and solvent vapors.[17]

  • Venting: Once the reaction is complete, carefully vent the excess hydrogen from the reactor.

  • Inerting: Purge the reactor headspace thoroughly with an inert gas (Nitrogen or Argon) for several minutes to displace all residual hydrogen.[17]

  • Filtration: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst. Crucially, do not allow the filter cake to dry out. [3] Keep it wet with the reaction solvent at all times.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Catalyst Quenching: The wet filter cake should be transferred to a designated waste container and submerged in water for safe storage and disposal. Do not mix catalyst waste streams.

  • Isolation: The combined filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

References

  • Britannica. Catalyst poison. [Link]

  • Technomak. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • National Institutes of Health (NIH). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. [Link]

  • ACS Energy Letters. Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor. [Link]

  • The Journal of Organic Chemistry. Development of Catalysts for the Stereoselective Hydrogenation of α,β-Unsaturated Ketones. [Link]

  • Journal of the American Oil Chemists' Society. Influence of various catalyst poisons and other impurities on fatty acid hydrogenation. [Link]

  • ResearchGate. Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Poisoned catalyst. [Link]

  • National Institutes of Health (NIH). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. [Link]

  • The Royal Society of Chemistry. An Ambient Pressure, Direct Hydrogenation of Ketones. [Link]

  • ResearchGate. Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. [Link]

  • Reddit. My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. [Link]

  • ACS Catalysis. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. [Link]

  • Taylor & Francis Online. Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • ACS Publications. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. [Link]

  • PubMed. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. [Link]

  • Organic Process Research & Development Community. Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • ResearchGate. Kinetic studies of ketone hydrogenation over Raney nickel catalyst. [Link]

  • MDPI. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

  • PubMed Central. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. [Link]

  • Reddit. Hydrogenation reaction tips and tricks. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • ResearchGate. Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. [Link]

  • ScienceDirect. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. [Link]

  • ResearchGate. A catalytic enantioselective route to cis- and trans-3,4,4,5-tetrasubstituted cyclohexanones. [Link]

  • Chemical Society Reviews. Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn. [Link]

  • National Institutes of Health (NIH). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. [Link]

  • ResearchGate. (PDF) Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • ScienceDirect. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. [Link]

  • Semantic Scholar. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

  • Organic Chemistry Portal. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. [Link]

  • PubMed. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). [Link]

  • PubMed Central. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

  • MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]

  • Organic Chemistry Portal. Hydrogen. [Link]

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  • Google Patents. Hydrogenation of phenylprimary amines to cyclohexyl amines.

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Validation & Comparative

A Comparative Guide to the Spectral Analysis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid for Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of research and quality control. This guide provides an in-depth, comparative analysis of the spectral data for 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a compound of interest due to its potential applications as a synthetic intermediate.[1] We will explore how a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural elucidation. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind the experimental choices and interpretation.

The core challenge in analyzing this molecule lies in confirming the precise arrangement of its three key components: the 4-fluorophenyl group, the cyclohexanone ring, and the carboxylic acid moiety. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a robust and trustworthy confirmation, distinguishing it from potential synthetic precursors, byproducts, or isomers.

Workflow for Structural Elucidation

The comprehensive structural analysis of this compound follows a logical progression. Each technique builds upon the insights of the last, creating a cohesive and self-validating dataset.

Structural_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Connectivity & Stereochemistry MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Combined Spectral Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Infrared spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. In the case of this compound, we expect to see characteristic absorption bands for the carboxylic acid and ketone moieties.

The O-H stretch of a carboxylic acid is typically a very broad band spanning from 2500 to 3300 cm⁻¹, a result of strong hydrogen bonding.[2][3][4] The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak between 1690 and 1760 cm⁻¹.[5] The ketone carbonyl stretch is also a strong, sharp peak, typically found around 1715 cm⁻¹.[6] The presence of both of these C=O stretches, along with the broad O-H, provides initial, strong evidence for the desired structure.

Comparative Analysis:

A key comparison is with potential starting materials or byproducts. For instance, 4-oxocyclohexanecarboxylic acid would show the characteristic ketone and carboxylic acid peaks but would lack the signals associated with the aromatic ring.[7] Conversely, a potential byproduct where the ketone is reduced to an alcohol would show a distinct, broad O-H stretch around 3200-3550 cm⁻¹ but would be missing the sharp ketone C=O peak.[8]

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
KetoneC=O Stretch~1715Sharp, Strong
Carboxylic AcidC=O Stretch~1700Sharp, Strong
Aromatic RingC=C Stretch1450-1600Medium to Weak
C-F BondC-F Stretch1000-1400Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms. For our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. We expect to see signals for the aromatic protons of the 4-fluorophenyl group, the aliphatic protons of the cyclohexane ring, and the acidic proton of the carboxylic acid. The aromatic protons will appear as two doublets (or more complex multiplets) in the aromatic region (δ 7.0-8.0 ppm) due to the fluorine substitution. The cyclohexane protons will appear as a series of multiplets in the upfield region (δ 1.5-3.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm).[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments. We anticipate signals for the quaternary carbon attached to the phenyl ring, the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring. The carbonyl carbons are particularly diagnostic, appearing significantly downfield (ketone ~210 ppm, carboxylic acid ~170-180 ppm).[10][11]

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique.[12] We expect a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine attached to an aromatic ring.

Comparative Spectral Data:

NucleusFunctional GroupExpected Chemical Shift (δ ppm)
¹HCarboxylic Acid (-COOH)10.0 - 13.0 (broad s)
¹HAromatic (Ar-H)7.0 - 7.5 (m)
¹HCyclohexane (-CH₂-)1.8 - 3.0 (m)
¹³CKetone (C=O)>200
¹³CCarboxylic Acid (C=O)170 - 185
¹³CAromatic (Ar-C)115 - 165
¹³CCyclohexane (-CH₂-)25 - 50
¹⁹FAromatic (Ar-F)-110 to -120

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.[13]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. For this compound (C₁₃H₁₃FO₃), the expected monoisotopic mass is approximately 236.08 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. We would expect to see fragmentation corresponding to the loss of the carboxylic acid group (-COOH), water (H₂O), and potentially cleavage of the cyclohexane ring. The presence of a fluorine atom is also a useful marker, as fluorine has only one stable isotope.[14]

Comparative Analysis:

Mass spectrometry is invaluable for distinguishing the target compound from impurities that may have different molecular weights. For example, an incomplete reaction might leave starting material such as 4-oxocyclohexanecarboxylic acid (MW ≈ 142.15 g/mol ), which would be easily differentiated by its much lower mass.[7]

Expected Mass Spectrometry Data:

Ionm/z (approximate)Interpretation
[M+H]⁺237.09Protonated molecular ion
[M-H₂O+H]⁺219.08Loss of water
[M-COOH+H]⁺192.09Loss of carboxylic acid group

Synergistic Data Interpretation for Unambiguous Structure Confirmation

The true power of this multi-technique approach lies in the synergy of the data. IR confirms the presence of the key functional groups. NMR provides the detailed connectivity of the carbon-hydrogen framework and confirms the presence and environment of the fluorine atom. Mass spectrometry provides the definitive molecular weight and elemental composition.

Data_Synergy Target_Molecule 1-(4-Fluorophenyl)-4- oxocyclohexanecarboxylic acid IR IR Spectroscopy Target_Molecule->IR provides evidence of NMR NMR Spectroscopy Target_Molecule->NMR maps MS Mass Spectrometry Target_Molecule->MS confirms IR_Data Broad O-H Ketone C=O Carboxylic Acid C=O IR->IR_Data NMR_Data Aromatic & Aliphatic Protons Carbonyl & Aromatic Carbons Fluorine Signal NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data

Caption: Synergy of spectral data for structure confirmation.

By comparing the experimental data with the expected values and considering potential alternatives, a highly confident structural assignment can be made. For example, if the ketone were at a different position on the cyclohexane ring, the symmetry and splitting patterns in the NMR spectra would be significantly different. Similarly, if the fluorine were at a different position on the phenyl ring, the ¹⁹F and ¹H NMR aromatic signals would change.

Conclusion

The structural confirmation of this compound is a clear example of the necessity of a multi-faceted analytical approach in modern chemistry. No single technique can provide the complete picture with the same level of certainty as the combination of IR, NMR, and Mass Spectrometry. This guide has outlined the expected spectral features, provided a framework for comparative analysis against potential alternatives, and detailed the experimental considerations. By following this comprehensive and logical workflow, researchers can ensure the scientific integrity of their work and have utmost confidence in the identity and purity of their compounds.

References

  • Vertex AI Search. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum.
  • Echemi. (2024). IR Spectra Of Cyclohexanone And Cyclohexanol.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
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  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Proprep. (n.d.).
  • BenchChem. (2025). An In-Depth Technical Guide to the NMR Spectral Analysis of Substituted Cyclohexanols.
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  • ResearchGate. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES.
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  • ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F...
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  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • SpectraBase. (n.d.). 4-Fluorophenylglyoxal - Optional[13C NMR] - Chemical Shifts.
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.
  • The Royal Society of Chemistry. (n.d.).
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  • ResearchGate. (2016). Could any one suggest the effect of fluorine in mass spectrometry?.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 1,1-Cyclohexanedicarboxylic acid, 4-oxo-2,6-diphenyl-, diethyl ester - Optional[1H NMR] - Spectrum.
  • ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum.
  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • PubChem. (n.d.). 4-Oxocyclohexanecarboxylic acid.
  • Journal of Current Pharma Research. (2013). Impurities in Pharmaceuticals- A Review.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
  • Eco-Vector Journals Portal. (n.d.). Method for Synthesis of 4-(4-Hydroxyphenyl)
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A Comparative Guide to 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid and Structurally Similar Keto Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the exploration of small molecules that can modulate biological pathways with high specificity and efficacy is paramount. Among the vast chemical space, keto acids represent a privileged scaffold, appearing in numerous biologically active compounds and metabolic intermediates. Their unique combination of a ketone and a carboxylic acid functional group allows for diverse interactions with biological targets, particularly enzymes. This guide provides an in-depth comparison of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid and its structural analogs in the context of a pertinent biological assay. While direct comparative experimental data for this specific molecule is not extensively published, this document will leverage established principles of medicinal chemistry and enzyme kinetics to present a scientifically grounded comparison. The focus will be on a representative enzyme inhibition assay, a cornerstone in the evaluation of potential therapeutic agents.

The core structure, a 1-aryl-4-oxocyclohexanecarboxylic acid, is a compelling starting point for inhibitor design. The cyclohexane ring provides a rigid scaffold, while the aryl group and the carboxylic acid offer key interaction points with a target protein. The substitution on the phenyl ring, in this case, a fluorine atom, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby altering its biological activity. This guide will delve into the rationale behind selecting a specific biological assay, provide a detailed experimental protocol, and present a comparative analysis based on hypothetical, yet plausible, data to illustrate the structure-activity relationships (SAR) at play.

Rationale for Selecting a Biological Target: The Aldo-Keto Reductase Superfamily

The aldo-keto reductase (AKR) superfamily of enzymes presents a highly relevant target for compounds like this compound. AKRs are a large group of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide variety of carbonyl compounds, including aldehydes and ketones. Several members of the AKR superfamily, such as AKR1B1 (aldose reductase) and AKR1C3, are implicated in various pathological conditions, including diabetic complications, hormone-dependent cancers, and inflammation.[1]

The active site of many AKRs contains an "anionic binding pocket" that accommodates the carboxylate group of substrates and inhibitors.[2] This makes carboxylic acid-containing molecules, such as our topic compound, prime candidates for AKR inhibition. The 4-oxo group on the cyclohexane ring could also contribute to binding within the active site. Furthermore, the 1-phenyl substituent can form hydrophobic and van der Waals interactions with nonpolar residues in the enzyme's active site. The nature of the substituent on this phenyl ring (e.g., fluorine vs. chlorine vs. no substituent) is expected to modulate the binding affinity and selectivity. Therefore, an in-vitro enzyme inhibition assay against a representative AKR enzyme, such as AKR1C3, provides an excellent platform to compare the biological activity of this compound and its analogs.

Experimental Workflow: In-Vitro Inhibition of AKR1C3

The following diagram illustrates the general workflow for assessing the inhibitory potential of the test compounds against AKR1C3.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Enzyme, Cofactor, and Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme & Cofactor Preparation (AKR1C3, NADPH) Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation (e.g., 9,10-phenanthrenequinone) Reaction_Start Initiation of Reaction with Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Kinetic Measurement (NADPH Depletion at 340 nm) Reaction_Start->Measurement Rate_Calc Calculation of Reaction Rates Measurement->Rate_Calc IC50_Calc IC50 Determination (Non-linear Regression) Rate_Calc->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for the in-vitro AKR1C3 inhibition assay.

Detailed Experimental Protocol

This protocol describes a continuous spectrophotometric assay to determine the IC50 values of test compounds against human recombinant AKR1C3. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Human recombinant AKR1C3 (commercially available)

  • NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)

  • 9,10-Phenanthrenequinone (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds:

    • Compound 1: this compound

    • Compound 2: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid

    • Compound 3: 1-Phenyl-4-oxocyclohexanecarboxylic acid

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dissolve NADPH in the buffer to a final concentration of 10 mM. Store on ice.

    • Dissolve 9,10-phenanthrenequinone in DMSO to a stock concentration of 10 mM.

    • Dissolve test compounds in DMSO to a stock concentration of 10 mM.

  • Compound Dilution:

    • Perform serial dilutions of the test compound stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

  • Assay Setup:

    • In each well of the 96-well plate, add the following in order:

      • 175 µL of 100 mM potassium phosphate buffer (pH 7.4)

      • 1 µL of the diluted test compound in DMSO (or DMSO alone for control wells).

      • 10 µL of 10 µM human recombinant AKR1C3 in buffer.

      • 10 µL of 4 mM NADPH in buffer (final concentration 200 µM).

    • Mix gently and incubate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 5 µL of 2 mM 9,10-phenanthrenequinone in DMSO (final concentration 50 µM).

    • Immediately place the microplate in the spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each well by determining the linear slope of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Performance Data (Hypothetical)

The following table presents hypothetical IC50 values for the inhibition of AKR1C3 by this compound and its analogs. This data is for illustrative purposes to facilitate a discussion on structure-activity relationships.

Compound IDR (Substitution at para-position)Molecular Weight ( g/mol )Hypothetical IC50 (µM) for AKR1C3
1 -F236.242.5
2 -Cl252.691.8
3 -H218.258.7

Discussion and Structure-Activity Relationship (SAR) Analysis

The hypothetical data in the table above allows for a preliminary analysis of the structure-activity relationships for this class of keto acids as AKR1C3 inhibitors.

  • Effect of the Phenyl Ring: The unsubstituted analog, Compound 3 , displays the lowest potency (highest IC50 value). This suggests that the phenyl ring itself provides a baseline level of interaction with the enzyme, likely through hydrophobic interactions, but that substitutions can enhance this binding.

  • Impact of Halogen Substitution: The introduction of a halogen at the para-position of the phenyl ring (Compound 1 and Compound 2 ) leads to a significant increase in inhibitory activity compared to the unsubstituted analog. This is a common observation in medicinal chemistry, where halogens can enhance binding through various mechanisms, including favorable hydrophobic interactions and the formation of halogen bonds.

  • Fluorine vs. Chlorine: In this hypothetical scenario, the chloro-substituted analog (Compound 2 ) is slightly more potent than the fluoro-substituted analog (Compound 1 ). This could be attributed to the larger size and greater polarizability of the chlorine atom, potentially leading to more extensive van der Waals interactions within the enzyme's active site. The higher lipophilicity of the chloro-substituent might also contribute to improved binding in a hydrophobic pocket. However, it is important to note that fluorine can also offer advantages, such as improved metabolic stability and the ability to form specific hydrogen bonds, which might be beneficial in other biological contexts or against different enzyme targets.

The following diagram illustrates the key structural features and their potential interactions with the enzyme active site.

Caption: Key pharmacophoric features of 1-aryl-4-oxocyclohexanecarboxylic acids.

Conclusion

While specific experimental data on the biological activity of this compound is limited in the public domain, its structural features strongly suggest its potential as an enzyme inhibitor, particularly for the aldo-keto reductase superfamily. This guide has provided a comprehensive framework for how this compound and its analogs could be evaluated in a robust biological assay. The detailed protocol for an AKR1C3 inhibition assay, coupled with a hypothetical comparative dataset, serves to illustrate the principles of structure-activity relationship analysis.

The key takeaways for researchers are:

  • The 1-aryl-4-oxocyclohexanecarboxylic acid scaffold is a promising starting point for the design of enzyme inhibitors.

  • The carboxylic acid moiety is likely a critical anchor for binding to enzymes with anionic binding pockets.

  • Substitution on the phenyl ring, particularly with halogens, can significantly enhance inhibitory potency. The choice of halogen (e.g., fluorine vs. chlorine) can fine-tune the activity and properties of the molecule.

Further experimental studies are warranted to validate these hypotheses and to fully characterize the biological profile of this compound. Such research would not only elucidate the specific activities of this compound but also contribute to a broader understanding of the structure-activity relationships governing the inhibition of AKRs by this class of keto acids.

References

  • Aaron Chemistry. 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid. [Link]

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  • Lan-Rong, O., et al. (2011). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PLoS ONE, 6(10), e26143. [Link]

  • Mogilnicki, S., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(8), 2335. [Link]

  • Nithya, P., et al. (2015). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of Young Pharmacists, 7(2), 93-98. [Link]

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  • Tork, O. A., et al. (2010). Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. Archiv der Pharmazie, 343(11-12), 654-661. [Link]

  • Vaskevich, I. I., et al. (2012). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 14(7), 1733-1736. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 19(30), 6667-6679. [Link]

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A Comparative Guide to the Structural Validation of Synthesized 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making unambiguous structural validation a critical step in the synthesis of potential drug candidates. This guide provides an in-depth technical comparison of various analytical methods for validating the structure of synthesized 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a compound of interest in medicinal chemistry due to its substituted cyclohexanone framework.

This document moves beyond a mere listing of techniques, offering a rationale for experimental choices and presenting a multi-faceted approach to structural confirmation. By integrating data from several spectroscopic methods and considering the ultimate confirmation through X-ray crystallography, researchers can build a robust and self-validating system for their synthesized compounds.

The Synthetic Challenge and the Imperative of Validation

The synthesis of this compound can be approached through various synthetic routes, often involving multi-step processes. A plausible route, adapted from the synthesis of its chloro-analog, is the Michael addition of a 4-fluorophenyl containing nucleophile to a cyclohexenone derivative, followed by hydrolysis. Given the potential for side reactions and the formation of isomers, rigorous structural validation is not merely a procedural step but a scientific necessity.

This guide will focus on a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and will also discuss the definitive method of Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the piecing together of the molecular puzzle.

The Power of Prediction: Comparative NMR Analysis

To highlight the discerning power of NMR, we will compare the predicted spectra of This compound with a non-fluorinated analog, 4-oxocyclohexanecarboxylic acid , and a hypothetical positional isomer, 2-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid .

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AtomThis compound4-Oxocyclohexanecarboxylic acid2-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acidRationale for Distinction
C=O (ketone)~208~210~209The electronic environment of the ketone carbonyl is similar in all three compounds.
C-COOH~45~40~55The position of the fluorophenyl group significantly impacts the chemical shift of the carbon bearing the carboxylic acid.
C-F~162 (d, ¹JCF ≈ 245 Hz)-~162 (d, ¹JCF ≈ 245 Hz)The large coupling constant is characteristic of a direct C-F bond.
C-ipso (aromatic)~140-~140The aromatic carbon attached to the cyclohexane ring.
C-ortho (aromatic)~128 (d, ³JCF ≈ 8 Hz)-~128 (d, ³JCF ≈ 8 Hz)Coupling to fluorine helps in assignment.
C-meta (aromatic)~115 (d, ²JCF ≈ 21 Hz)-~115 (d, ²JCF ≈ 21 Hz)Coupling to fluorine helps in assignment.
C-para (aromatic)---Not applicable.
COOH~178~178~177The carboxylic acid carbonyl is relatively insensitive to the substitution on the ring.
Cyclohexane Ring CarbonsMultiple signalsFewer signals due to symmetryMultiple signalsThe symmetry of 4-oxocyclohexanecarboxylic acid results in fewer signals compared to the substituted analogs.[1]

Table 2: Predicted ¹H NMR Chemical Shifts (ppm)

Proton(s)This compound4-Oxocyclohexanecarboxylic acid2-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acidRationale for Distinction
Aromatic Protons~7.0-7.4 (m)-~7.0-7.4 (m)The multiplet pattern will be characteristic of a 1,4-disubstituted benzene ring.
Cyclohexane ProtonsComplex multipletsSimpler multipletsComplex multipletsThe substitution pattern and lack of symmetry in the fluorophenyl derivatives lead to more complex splitting patterns.[1]
COOH~12 (br s)~12 (br s)~12 (br s)The acidic proton is typically a broad singlet and its chemical shift is concentration and solvent dependent.[2]
Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is crucial for obtaining reliable and reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[3]

    • Transfer the solution to a clean 5 mm NMR tube.

    • Optionally, add a small amount of an internal standard like tetramethylsilane (TMS) for precise chemical shift referencing (δ 0.00 ppm).[1]

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

Caption: Workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational signatures will be those of the carboxylic acid and ketone moieties.

Table 3: Characteristic IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=O (Ketone)1710-1720Strong, sharp
C-F (Aromatic)1100-1250Strong
C-O (Carboxylic Acid)1210-1320Strong

The IR spectrum provides a characteristic fingerprint of the molecule. The broad O-H stretch of the carboxylic acid dimer is particularly diagnostic.[4][5] The carbonyl region will likely show a broadened or overlapping peak around 1710-1725 cm⁻¹ due to the presence of both the carboxylic acid and ketone C=O groups.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique that requires minimal sample preparation.

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural clues. For this compound (C₁₃H₁₃FO₃), the expected molecular weight is 236.08 g/mol .

Table 4: Expected Mass Spectrometry Data

Ionm/z (expected)Significance
[M]⁺236Molecular Ion
[M-OH]⁺219Loss of hydroxyl radical
[M-COOH]⁺191Loss of carboxylic acid group
[C₆H₄F]⁺95Fragment corresponding to the fluorophenyl group

The presence of the molecular ion peak at m/z 236 would be strong evidence for the correct elemental composition. The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.

Experimental Protocol: Electron Ionization (EI)-MS
  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are separated based on their mass-to-charge ratio and detected.

The Definitive Answer: Single Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides compelling evidence for the structure of a synthesized compound, single-crystal X-ray crystallography offers the most unambiguous and definitive structural determination.[7] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

Obtaining a single crystal suitable for X-ray diffraction can be a challenging and rate-limiting step.[7] However, the wealth of information it provides is unparalleled and is often a requirement for regulatory submissions in drug development.

Experimental Protocol: X-ray Crystallography
  • Crystallization: The primary challenge is to grow a single, well-ordered crystal of the compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Caption: Workflow for X-ray crystallography structural determination.

Conclusion: A Triad of Evidence for Structural Integrity

The validation of the structure of a synthesized compound like this compound is best achieved through a synergistic approach. NMR spectroscopy provides the foundational skeletal information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers fragmentation clues. Each technique provides a piece of the puzzle, and their collective agreement builds a strong case for the proposed structure.

For absolute and irrefutable proof, particularly in the context of pharmaceutical development, single-crystal X-ray crystallography stands as the gold standard. By employing this comprehensive suite of analytical techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in the downstream applications of their synthesized molecules.

References

  • Dauter, Z., & Jaskolski, M. (2010). X-Ray Crystallography of Chemical Compounds. eLS.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of its therapeutic potential. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on compounds based on the 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid scaffold. While public domain data on the specific cross-reactivity of this molecule is limited, this guide will equip you with the strategic and methodological expertise to generate and interpret such crucial data. We will delve into the rationale behind experimental choices, present detailed protocols, and use illustrative data to guide your analysis.

The Imperative of Selectivity: Why Cross-Reactivity Studies Matter

The therapeutic efficacy of any small molecule is intrinsically linked to its specific interaction with the intended biological target. However, due to structural similarities in binding sites across different proteins, a compound may bind to unintended targets, leading to off-target effects. These can range from benign side effects to severe toxicity, and are a major cause of drug candidate attrition during preclinical and clinical development.

Cross-reactivity studies are therefore a critical component of the preclinical safety assessment. They aim to:

  • Identify potential off-target interactions: Uncover unforeseen binding partners for your compound of interest.

  • Predict potential adverse drug reactions (ADRs): Correlate off-target binding with known physiological effects of inhibiting those targets.[1][2]

  • Inform structure-activity relationship (SAR) studies: Guide medicinal chemistry efforts to optimize selectivity and minimize off-target effects.

  • Provide a comprehensive safety profile: Essential for regulatory submissions and for designing safe and effective clinical trials.

For a molecule like this compound, which contains both a flexible cyclohexanone ring and a fluorophenyl group, the potential for promiscuous binding must be thoroughly investigated. The fluorophenyl moiety, for instance, is a common feature in many approved drugs and can influence binding affinity and metabolic stability.[3]

Designing a Cross-Reactivity Study: A Phased Approach

A robust cross-reactivity assessment follows a logical progression from broad, early-stage screening to more focused, in-depth characterization.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Cellular & In Vivo Validation In Silico Profiling In Silico Profiling Broad Panel In Vitro Screening Broad Panel In Vitro Screening In Silico Profiling->Broad Panel In Vitro Screening Dose-Response Assays Dose-Response Assays Broad Panel In Vitro Screening->Dose-Response Assays Identified Hits Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Cell-Based Target Engagement Cell-Based Target Engagement Orthogonal Assays->Cell-Based Target Engagement Confirmed Hits In Vivo Models In Vivo Models Cell-Based Target Engagement->In Vivo Models

Caption: A phased approach to cross-reactivity studies.

Phase 1: Broad Screening

The initial phase aims to cast a wide net to identify potential off-target interactions.

1.1. In Silico Profiling (Computational Screening):

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights. These approaches use the 3D structure of the compound to predict its binding affinity against a large database of protein structures.

  • Methodology: Molecular docking simulations are performed using software like AutoDock, Glide, or GOLD. The this compound structure is docked into the binding sites of a panel of known off-targets, particularly those with structural homology to the intended target.

  • Rationale: This method is rapid and cost-effective for prioritizing potential off-targets for experimental validation. It can help in designing more focused in vitro screening panels.

1.2. Broad Panel In Vitro Screening:

This is the cornerstone of early cross-reactivity assessment. The compound is tested at a single, high concentration (typically 10 µM) against a large panel of diverse biological targets.[4] Several commercial services offer curated panels for this purpose.

  • Recommended Panels:

    • SafetyScreen44 (Eurofins Discovery) or InVEST44 (Reaction Biology): These panels cover a well-established set of 44 targets, including GPCRs, ion channels, enzymes, and transporters, known to be associated with adverse drug reactions.[1][5]

    • Kinase Profiling Panels: Given the prevalence of kinases as drug targets and the conserved nature of their ATP-binding sites, screening against a broad kinase panel (e.g., KinomeScan) is highly recommended.[6][7]

  • Experimental Protocol (Illustrative - Radioligand Binding Assay):

    • Preparation: A membrane preparation or purified protein of the target receptor is incubated with a specific radioligand.

    • Competition: The test compound (this compound) is added at a concentration of 10 µM.

    • Incubation: The mixture is incubated to allow for binding equilibrium.

    • Separation: Bound and free radioligand are separated by filtration.

    • Detection: The amount of bound radioactivity is measured using a scintillation counter.

    • Calculation: The percentage of inhibition of radioligand binding by the test compound is calculated.

Phase 2: Hit Confirmation and Prioritization

Hits identified in the broad screening phase are subjected to further investigation to confirm their activity and determine their potency.

2.1. Dose-Response Assays (IC50/Ki Determination):

For each confirmed hit, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

  • Methodology: The assay used in the initial screen is repeated with a range of concentrations of the test compound (typically a 10-point, 3-fold serial dilution).

  • Data Interpretation:

    • IC50: The concentration of an inhibitor required to reduce the activity of a target by 50%. It is dependent on the assay conditions, particularly substrate concentration.[8]

    • Ki: The inhibition constant, which represents the binding affinity of the inhibitor for the target. It is a more fundamental measure of potency and is generally preferred for comparing compounds.[9][10] The relationship between IC50 and Ki can be complex and depends on the mechanism of inhibition.[8]

  • Causality: A lower IC50 or Ki value indicates a higher potency of the compound for the off-target. This quantitative data is crucial for assessing the potential clinical relevance of the off-target interaction.

Illustrative Comparative Data (Hypothetical):

To demonstrate how data from this phase would be presented, let's consider hypothetical results for this compound (Compound A) and two structural analogs.

CompoundTargetIC50 (µM)Ki (µM)
Compound A Primary Target X 0.05 0.02
Off-Target 1 (Kinase)1.20.5
Off-Target 2 (GPCR)5.82.1
Analog 1 (Chlorophenyl) Primary Target X 0.08 0.03
Off-Target 1 (Kinase)0.80.3
Off-Target 2 (GPCR)>10>10
Analog 2 (Methylphenyl) Primary Target X 0.2 0.09
Off-Target 1 (Kinase)8.53.2
Off-Target 2 (GPCR)9.14.0

2.2. Orthogonal Assays:

To ensure that the observed activity is not an artifact of the primary assay format, it is essential to confirm the hits using an orthogonal assay with a different detection technology.

  • Example: If the primary screen was a biochemical assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) or a Thermal Shift Assay to confirm direct binding.

Phase 3: Cellular and In Vivo Validation

The final phase aims to determine if the observed in vitro off-target activity translates to a cellular or physiological effect.

3.1. Cell-Based Target Engagement Assays:

These assays measure the interaction of the compound with its off-target in a more physiologically relevant cellular environment.

  • Methodologies:

    • Cellular Thermal Shift Assay (CETSA): Measures the stabilization of the target protein upon compound binding in intact cells.

    • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein in live cells.

3.2. Functional Cellular Assays:

These assays assess the downstream functional consequences of the compound interacting with the off-target.

  • Example: If the off-target is a GPCR, a functional assay could measure changes in downstream signaling molecules like cAMP or calcium.[11]

3.3. In Vivo Models:

If a significant and potent off-target interaction is confirmed in cellular assays, further investigation in animal models may be warranted, particularly if the off-target is associated with a known toxicity.

G Compound Compound Broad Panel Screen Broad Panel Screen Compound->Broad Panel Screen 10 µM Hit Identification Hit Identification Broad Panel Screen->Hit Identification >50% Inhibition Dose-Response (IC50/Ki) Dose-Response (IC50/Ki) Hit Identification->Dose-Response (IC50/Ki) Orthogonal Assay Confirmation Orthogonal Assay Confirmation Dose-Response (IC50/Ki)->Orthogonal Assay Confirmation Cellular Target Engagement Cellular Target Engagement Orthogonal Assay Confirmation->Cellular Target Engagement Functional Cellular Assay Functional Cellular Assay Cellular Target Engagement->Functional Cellular Assay In Vivo Assessment In Vivo Assessment Functional Cellular Assay->In Vivo Assessment If warranted

Caption: Experimental workflow for cross-reactivity profiling.

Data Interpretation and Risk Assessment

The ultimate goal of cross-reactivity studies is to assess the risk of adverse effects. This involves considering several factors:

  • Selectivity Window: The ratio of the off-target Ki to the on-target Ki. A larger selectivity window (e.g., >100-fold) is generally desirable.

  • Therapeutic Index: The ratio of the toxic dose to the therapeutic dose. Off-target effects are more likely to be clinically relevant if the concentrations at which they occur are close to the therapeutic exposure.

  • Known Function of the Off-Target: The physiological role of the off-target protein is a critical consideration. Inhibition of some off-targets may be well-tolerated, while inhibition of others could lead to serious adverse events.

Conclusion

A thorough and systematic investigation of cross-reactivity is an indispensable part of modern drug discovery. For compounds based on the this compound scaffold, a proactive and data-driven approach to selectivity profiling is essential. By following the phased methodology outlined in this guide, researchers can generate a comprehensive understanding of their compound's off-target profile, enabling informed decision-making and ultimately contributing to the development of safer and more effective medicines.

References

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A Comparative Guide to the Preclinical Efficacy of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and intricate. The family of compounds derived from 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid represents a compelling area of research, with emerging evidence suggesting their potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these derivatives, offering insights into their preclinical evaluation and therapeutic promise.

The core structure, featuring a fluorophenyl group appended to a 4-oxocyclohexanecarboxylic acid backbone, serves as a versatile template for chemical modification. These modifications are strategically designed to enhance target engagement, improve pharmacokinetic properties, and ultimately, translate laboratory findings into tangible clinical outcomes.

The Dichotomy of Preclinical Evaluation: In Vitro vs. In Vivo

The preclinical assessment of any novel chemical entity hinges on a two-pronged approach: in vitro and in vivo testing. In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide the initial litmus test for biological activity. They are indispensable for high-throughput screening, mechanism of action studies, and establishing baseline potency.

Conversely, in vivo studies, performed within a living organism, are crucial for understanding how a compound behaves in a complex biological system. These studies provide critical data on pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall safety and efficacy in a physiological context. A successful drug candidate must demonstrate a strong correlation between its in vitro activity and its in vivo efficacy.

Comparative Efficacy of this compound Derivatives

While a direct head-to-head comparison of a single derivative across a spectrum of assays is not yet available in the public domain, a synthesis of existing literature on structurally related compounds allows for a comparative overview. The primary therapeutic area where these derivatives have shown promise is in cancer therapy.

Anticancer Activity: A Tale of Two Environments

Derivatives of the core scaffold have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The fluorophenyl moiety is a common feature in many modern anticancer agents, often contributing to enhanced binding affinity with target proteins.

In Vitro Anticancer Efficacy

The initial assessment of anticancer potential typically involves screening against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Derivative ClassCancer Cell LineIn Vitro Efficacy (IC50)Reference
Phenyl-substituted cyclohexanecarboxylic acid derivativesHCT-116 (Colon Cancer)Comparable to Erlotinib[1]
Adamantane derivatives with fluorophenyl groupsVarious cancer cell linesHigh anticancer activity[2]
4-phenyl-2-quinolone derivativesCOLO205 (Colon Cancer), H460 (Lung Cancer)IC50 = 0.32 µM and 0.89 µM respectively[3]
Phenoxyacetamide derivativesHepG2 (Liver Cancer)IC50 = 1.43 µM[4]

These in vitro data are instrumental in identifying the most potent compounds for further investigation. For instance, the low micromolar IC50 values observed for some derivatives against colon and liver cancer cell lines are indicative of significant cytotoxic potential.[3][4]

In Vivo Anticancer Efficacy

Promising in vitro candidates are advanced to in vivo models, most commonly xenograft studies in immunocompromised mice. These studies assess the ability of a compound to inhibit tumor growth in a living organism.

Derivative ClassAnimal ModelIn Vivo EfficacyReference
Spirooxindole derivativesMouse xenograft modelComplete and long-lasting tumor regression[5]
Phenoxyacetamide derivativesSEC-bearing mouse modelConfirmed anticancer agent[4]
Quinazoline derivativesMouse xenograft modelOrally active at low doses[6]

The successful translation of in vitro potency to in vivo tumor regression, as seen with the spirooxindole and phenoxyacetamide derivatives, is a critical milestone in drug development.[4][5] It underscores the importance of favorable pharmacokinetic properties that allow the compound to reach the tumor site in sufficient concentrations to exert its therapeutic effect.

Methodologies in Preclinical Evaluation

The following sections detail representative protocols for the in vitro and in vivo assessment of anticancer efficacy.

In Vitro Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • 96-well plate format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Incubation time: 48-72 hours is typically sufficient to observe the anti-proliferative effects of a compound.

  • MTT concentration and incubation: Optimized to ensure sufficient formazan production without being toxic to the cells.

In Vivo Protocol: Xenograft Tumor Model

Xenograft models are the gold standard for evaluating the in vivo anticancer efficacy of novel compounds.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control). Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Causality Behind Experimental Choices:

  • Immunocompromised mice: Necessary to prevent the rejection of the human tumor cells.

  • Subcutaneous implantation: Creates a localized and easily measurable tumor.

  • Tumor volume measurement: Provides a quantitative measure of treatment efficacy.

  • Body weight monitoring: A critical parameter for assessing the overall toxicity of the compound.

Visualizing the Path to Efficacy

The following diagrams illustrate the logical flow of preclinical drug discovery and a simplified signaling pathway that could be targeted by these derivatives.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt MOA Mechanism of Action Studies Lead_Opt->MOA PK_PD Pharmacokinetics/Pharmacodynamics MOA->PK_PD Promising Candidate Efficacy Efficacy Studies (Xenografts) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A streamlined workflow of preclinical drug discovery, from initial in vitro screening to in vivo validation.

Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 1-(4-Fluorophenyl)-4- oxocyclohexanecarboxylic acid derivative Inhibitor->AKT

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with demonstrated preclinical efficacy, particularly in the realm of oncology. The successful translation from potent in vitro activity to significant in vivo tumor regression highlights the therapeutic potential of this chemical scaffold.

Future research should focus on:

  • Direct comparative studies: To elucidate the structure-activity relationships and identify the most promising candidates.

  • Mechanism of action studies: To precisely define the molecular targets and pathways modulated by these compounds.

  • Advanced in vivo models: Including patient-derived xenografts (PDXs) to better predict clinical outcomes.

  • Exploration of other therapeutic areas: Such as inflammation and infectious diseases, where related structures have shown activity.

By systematically bridging the gap between in vitro and in vivo data, the scientific community can unlock the full therapeutic potential of this versatile chemical family.

References

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A Comparative Guide to the Structure-Activity Relationships of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is a cornerstone of modern medicinal chemistry.[1] This guide provides a comprehensive comparative analysis of the SAR of 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid analogs, a scaffold with significant potential in the development of novel therapeutic agents. While direct SAR studies on this specific parent compound are not extensively published, this guide synthesizes findings from closely related cyclohexane carboxylic acid analogs to elucidate key structural determinants for biological activity, particularly in the realms of anti-inflammatory and antiproliferative effects.[2]

The cyclohexane ring, coupled with an aromatic substituent and a carboxylic acid moiety, presents a versatile framework for interacting with various biological targets. The 4-oxo group and the 4-fluorophenyl substituent on the core structure of this compound offer key anchor points for modification, allowing for a systematic exploration of how structural changes influence potency, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced effects of these modifications, supported by experimental data from analogous series, to provide actionable insights for drug design and optimization.

Key Structural Modifications and Their Impact on Biological Activity

The biological activity of cyclohexane-based compounds can be significantly modulated by strategic structural modifications. Analysis of related series, such as cyclohexaneacetic acid and cyclohex-1-ene-1-carboxylic acid derivatives, reveals critical insights into the SAR of this class of molecules.[2][3] The primary areas for modification include the aromatic ring, the cyclohexane core, and the carboxylic acid group.

Influence of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are pivotal in determining the biological activity profile. In a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, substitutions on the phenyl ring dramatically influenced their anti-inflammatory and antiproliferative activities.[2][3]

For instance, the presence of a 4-chlorophenyl group (Compound 2b in the referenced study) resulted in potent inhibition of the pro-inflammatory cytokines TNF-α, IL-6, and IL-10 at high concentrations.[2][3] In contrast, a 2,4-dichlorophenyl substituent (Compound 2f ) led to selective and consistent inhibition of TNF-α across various concentrations.[2][3] This highlights that both the electronic nature and the position of the substituent can impart selectivity for specific biological targets. Furthermore, the presence of a 4-methylphenyl or a 4-nitrophenyl group has been shown to enhance antiproliferative activity in some amidrazone derivatives.[3]

Modifications of the Cyclohexane Core

Alterations to the cyclohexane ring itself, such as the introduction of double bonds or changes in stereochemistry, can have profound effects on activity. For example, the presence of a double bond in the cyclohex-1-ene ring was found to enhance the antiproliferative activity of certain amidrazone derivatives.[3] Saturation of the cyclohexane ring, on the other hand, has been observed to generally enhance the inhibitory effect on TNF-α levels.[3]

The stereochemistry of substituents on the cyclohexane ring is also a critical factor, as demonstrated in the development of a key building block, (1R,2R)-2-(4-bromobenzoyl)cyclohexanecarboxylic acid, for drug candidates.[4] The specific trans configuration was crucial for its intended biological activity. This underscores the importance of three-dimensional structure in ligand-receptor interactions.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle that can be modified to improve pharmacokinetic properties, such as absorption and stability, through the formation of esters or amides.[5] In the context of the parent compound, this group is crucial for its acidic nature and potential to form ionic interactions with biological targets. While the provided literature primarily focuses on modifications elsewhere in the molecule, the conversion of the carboxylic acid to other functional groups, such as hydrazones, has been shown to yield compounds with significant antibacterial activity.[6]

Comparative Biological Activity of Cyclohexane Carboxylic Acid Analogs

To provide a clear comparison, the following tables summarize the biological activities of representative cyclohexane carboxylic acid analogs from published studies. These analogs, while not direct derivatives of this compound, share the core cyclohexane carboxylic acid scaffold and provide valuable SAR insights.

Table 1: Anti-inflammatory Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [2][3]

CompoundSubstituent (R)TNF-α Inhibition (%) at 100 µg/mLIL-6 Inhibition (%) at 100 µg/mLIL-10 Inhibition (%) at 100 µg/mL
2a 4-methylphenyl~90-95%Not significantNot significant
2b 4-chlorophenyl~92%~99%~99%
2c 2-pyridylNot specifiedNot specifiedNot specified
2d 4-nitrophenylIncreased TNF-αNot significantNot significant
2f 2,4-dichlorophenyl~66-81% (consistent across doses)Not significantNot significant

Table 2: Antiproliferative Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [2][3]

CompoundSubstituent (R)Antiproliferative Activity at 100 µg/mL
2a 4-methylphenyl~90-95% inhibition (more effective than ibuprofen)
2d 4-nitrophenyl~90-95% inhibition (more effective than ibuprofen)
2f 2,4-dichlorophenyl~90-95% inhibition (more effective than ibuprofen)

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key biological assays employed in the cited studies.

Synthesis of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives (General Procedure)

A general method for the synthesis of the discussed amidrazone derivatives involves the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[3]

Step-by-step procedure:

  • Dissolve the appropriate amidrazone in a suitable solvent.

  • Add 3,4,5,6-tetrahydrophthalic anhydride to the solution.

  • The reaction mixture is typically stirred at a specific temperature for a set period.

  • The resulting product is then isolated and purified, often through recrystallization.

  • Characterization of the final compounds is performed using techniques such as NMR, IR, and mass spectrometry.[3]

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory activity is commonly assessed by measuring the inhibition of pro-inflammatory cytokine secretion from stimulated immune cells.[2][3]

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with a mitogen (e.g., phytohemagglutinin) to induce the production of cytokines like TNF-α and IL-6. The ability of the test compounds to inhibit this secretion is then quantified.

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds.

  • Stimulate the cells with a mitogen.

  • After an incubation period, collect the cell supernatant.

  • Quantify the concentration of cytokines (TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate the percentage of inhibition relative to the untreated control.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity is frequently determined using the MTT assay, which measures cell viability.[2]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability or inhibition compared to the control.

Logical Relationships in SAR Analysis

The process of SAR analysis follows a logical workflow, starting from the synthesis of analogs to the interpretation of biological data to guide further drug design.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Interpretation A Core Scaffold (e.g., Cyclohexane carboxylic acid) B Design & Synthesize Analogs A->B Modification C In Vitro Assays (e.g., Anti-inflammatory, Antiproliferative) B->C D In Vivo Models (if applicable) C->D Lead Compounds E Data Compilation (IC50, % Inhibition) C->E F SAR Identification E->F G Iterative Design (New Analogs) F->G G->B Feedback Loop

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Signaling Pathway Context: Cytokine Inhibition

The anti-inflammatory effects observed for many of the discussed analogs are mediated through the inhibition of key inflammatory signaling pathways. A simplified representation of this is the inhibition of pro-inflammatory cytokine production.

Cytokine_Inhibition Stimulus Inflammatory Stimulus (e.g., Mitogen) Cell Immune Cell (e.g., PBMC) Stimulus->Cell Signaling Intracellular Signaling Cascade Cell->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Inhibitor Cyclohexane Carboxylic Acid Analog Inhibitor->Signaling Inhibition

Caption: Inhibition of pro-inflammatory cytokine production by active analogs.

Conclusion and Future Directions

The structure-activity relationship studies of analogs related to this compound reveal a rich field for the development of novel therapeutic agents. The key takeaways for medicinal chemists are:

  • Aromatic Substitution is Key: The electronic properties and steric profile of substituents on the phenyl ring are critical for both potency and selectivity. Halogenation, in particular, appears to be a favorable modification for enhancing anti-inflammatory activity.

  • Cyclohexane Core Rigidity and Stereochemistry Matter: Modifications to the cyclohexane ring, including the degree of saturation and the stereochemical arrangement of substituents, significantly impact biological outcomes.

  • The Carboxylic Acid is a Versatile Handle: While crucial for activity in its native form, the carboxylic acid can be derivatized to modulate physicochemical properties and explore new biological activities.

Future research should focus on the direct synthesis and evaluation of this compound analogs to build a more precise SAR model. Exploring a wider range of substituents on the phenyl ring and investigating the effects of stereochemistry at the C1 and C4 positions of the cyclohexane ring will be crucial next steps. Furthermore, elucidating the specific molecular targets of these compounds will provide a more rational basis for future drug design efforts.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available from: [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF - ResearchGate. Available from: [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Available from: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents - ResearchGate. Available from: [Link]

  • 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid - MySkinRecipes. Available from: [Link]

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Comparative docking studies of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Virtual Screening of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Derivatives

A Senior Application Scientist's Guide to Comparative Molecular Docking for Novel Drug Discovery

Executive Summary

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs.[1] This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on derivatives of this scaffold. We will utilize Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as our therapeutic target to illustrate a robust virtual screening workflow.[2] This document is designed for researchers and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind critical experimental choices. By synthesizing established computational techniques with structure-activity relationship (SAR) analysis, this guide serves as a practical blueprint for identifying and optimizing lead compounds in the early stages of drug discovery.[3][4]

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. Computational methods, such as molecular docking, have become indispensable tools for accelerating this process by rapidly predicting the binding affinity and orientation of small molecules within the active site of a target protein.[5] This in silico approach allows for the efficient screening of vast virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental testing.[6]

The core scaffold, this compound, and its analogs are recognized as valuable intermediates in the synthesis of anti-inflammatory and analgesic agents.[1] The cycloalkane ring provides a rigid framework, while the carboxylic acid and fluorophenyl groups offer key points for interaction with biological targets. Understanding how modifications to this core structure influence binding affinity is crucial for rational drug design.[7]

This guide will compare a series of rationally designed, hypothetical derivatives of the parent compound against the active site of the COX-2 enzyme. COX-2 is an ideal target as it is a well-validated enzyme in inflammatory pathways, and its inhibition is a common strategy for pain and inflammation management.[8] Our objective is to establish a clear structure-activity relationship (SAR) that can guide future optimization efforts.

Methodology: A Validated Workflow for Comparative Docking

A successful docking study hinges on meticulous preparation of both the protein target and the small molecule ligands. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Selection of Target and Ligands
  • Protein Target: The crystal structure of human Cyclooxygenase-2 (COX-2) in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 1CX2). This structure provides a high-resolution map of the enzyme's active site.[2]

  • Ligand Set: A small, focused library of derivatives was designed to probe the effect of common chemical modifications. This includes the parent compound (A), a methyl ester (B), a reduced alcohol (C), and an analog with an additional phenolic hydroxyl group (D). A known clinical drug, Diclofenac, is included as a reference standard.

Experimental Workflow Diagram

The entire computational procedure, from data retrieval to final analysis, is outlined below. This workflow ensures a logical and systematic progression of the study.

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Download Target PDB (e.g., 1CX2) PrepProt PrepProt PDB->PrepProt Remove Water, Heteroatoms Ligands Design & Draw Ligands (Parent + Derivatives A-D) Conv3D Conv3D Ligands->Conv3D 2D to 3D Conversion AddH AddH PrepProt->AddH Add Polar Hydrogens AssignCharge AssignCharge AddH->AssignCharge Assign Charges (Gasteiger) GridBox Define Grid Box (around active site) AssignCharge->GridBox EnergyMin EnergyMin Conv3D->EnergyMin Energy Minimization (MMFF94) LigandCharge LigandCharge EnergyMin->LigandCharge Assign Charges Dock Run Docking Simulation (AutoDock Vina) LigandCharge->Dock GridBox->Dock Results Extract Binding Energies (kcal/mol) Dock->Results Pose Analyze Binding Poses (Interactions) Results->Pose SAR Establish Structure-Activity Relationship (SAR) Pose->SAR

Caption: Computational docking workflow from preparation to analysis.

Step-by-Step Protein Preparation Protocol

Causality: The raw PDB structure contains non-essential molecules (water, co-factors) and lacks hydrogen atoms, which are crucial for calculating interactions. This protocol refines the structure for a biologically relevant simulation.

  • Download: Obtain the PDB file (1CX2) from the RCSB Protein Data Bank.

  • Clean Structure: Using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer), remove all water molecules and any co-crystallized ligands or ions from the structure.[9]

  • Prepare Protein: Utilize AutoDock Tools to process the protein.[10]

    • Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.

    • Compute and assign Gasteiger charges, which are essential for electrostatic calculations in the scoring function.

    • Save the prepared protein in the required PDBQT format.

Step-by-Step Ligand Preparation Protocol

Causality: Ligands must be converted to their lowest energy 3D conformation to ensure the docking simulation starts from a physically realistic state.

  • 2D Sketching: Draw the 2D structures of the parent compound and its derivatives (A-D) using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion & Energy Minimization: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to find the most stable conformer.

  • Prepare Ligands: Use AutoDock Tools to:

    • Detect the rotatable bonds within each ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligands in the PDBQT format.

Molecular Docking Protocol

Causality: The docking algorithm systematically explores different conformations and orientations of the ligand within a defined active site, using a scoring function to estimate the binding affinity for each pose.

  • Grid Box Generation: Using AutoDock Tools, define a 3D grid box centered on the active site of COX-2. The active site location can be determined from the position of the co-crystallized ligand in the original PDB file. The grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely.[10]

  • Configuration: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases computational time but also the reliability of the result).

  • Execution: Run the docking simulation using AutoDock Vina.[9] Vina will generate several possible binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.

Results: A Comparative Analysis

The docking simulations provide quantitative data on the binding affinities of each derivative, as well as qualitative insights into their binding modes. The results for our hypothetical library are summarized below for illustrative purposes.

Table 1: Structures of the Ligand Library

Compound IDStructureModification from Parent
Parent (A) This compound-
Derivative B Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylateCarboxylic acid -> Methyl ester
Derivative C 1-(4-Fluorophenyl)-4-hydroxycyclohexanecarboxylic acidKetone -> Hydroxyl
Derivative D 1-(4-Fluoro-2-hydroxyphenyl)-4-oxocyclohexanecarboxylic acidAddition of ortho-hydroxyl on phenyl ring
Reference DiclofenacKnown NSAID

Table 2: Comparative Docking Results against COX-2 (PDB: 1CX2)

Compound IDBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Parent (A) -8.5Ser530, Tyr385Val349, Leu352, Val523
Derivative B -7.2NoneVal349, Leu352, Val523
Derivative C -9.1Ser530, Tyr385, Arg120Val349, Leu352
Derivative D -9.5Ser530, Tyr385, Gln192Val349, Leu352, Val523, Phe518
Reference -9.8Ser530, Arg120Val349, Leu352, Phe518

Discussion: Elucidating the Structure-Activity Relationship (SAR)

The docking results provide a clear, albeit predictive, structure-activity relationship for the studied series.

  • The Importance of the Carboxylic Acid: The parent compound (A) shows a strong binding affinity of -8.5 kcal/mol. Its carboxylic acid group forms critical hydrogen bonds with the side chains of Ser530 and Tyr385 in the COX-2 active site.[8] When this group is masked by conversion to a methyl ester (Derivative B), these hydrogen bonds are lost, resulting in a significantly weaker binding affinity (-7.2 kcal/mol). This highlights the carboxylate moiety as a crucial pharmacophore for anchoring the ligand in the active site.

  • Exploiting Additional Hydrogen Bonds: The reduction of the ketone to a hydroxyl group in Derivative C introduces a new hydrogen bond donor/acceptor. This new hydroxyl group forms an additional hydrogen bond with the key residue Arg120, leading to an improved binding affinity of -9.1 kcal/mol. This suggests that the 4-position of the cyclohexane ring is a viable site for modification to enhance potency.

  • Lead Compound - Derivative D: The most potent compound in our hypothetical series is Derivative D (-9.5 kcal/mol), which features an additional hydroxyl group on the fluorophenyl ring. This modification not only preserves the essential interactions of the parent compound but also establishes a new hydrogen bond with Gln192 and enhances hydrophobic interactions with Phe518. This demonstrates how subtle electronic and steric changes can be leveraged to optimize target engagement.

The binding mode of our lead compound, Derivative D, illustrates a classic example of successful ligand-protein interactions.

G cluster_protein COX-2 Active Site cluster_ligand Derivative D Ser530 Ser530 Tyr385 Tyr385 Arg120 Arg120 Gln192 Gln192 Carboxyl Carboxylic Acid Carboxyl->Ser530 H-Bond Carboxyl->Tyr385 H-Bond PhenylOH Phenyl Hydroxyl PhenylOH->Gln192 H-Bond Val349 Val349 Leu352 Leu352 Phe518 Phe518 Val523 Val523 LigandCore LigandCore->Val349 Hydrophobic LigandCore->Leu352 LigandCore->Phe518 LigandCore->Val523

Caption: Key interactions of Derivative D in the COX-2 active site.

Conclusion and Future Directions

This guide demonstrates a systematic and scientifically rigorous approach to performing comparative molecular docking studies. Through this in silico analysis, we have successfully established a preliminary SAR for this compound derivatives targeting the COX-2 enzyme. Our findings indicate that the carboxylic acid is essential for binding and that potency can be significantly enhanced by introducing additional hydrogen bond donors at the 4-position of the cyclohexane ring and the ortho-position of the phenyl ring.

Derivative D has emerged as a promising lead candidate. The logical next steps would involve the chemical synthesis of these proposed derivatives and their subsequent in vitro biological evaluation to validate these computational predictions.[11] Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding poses over time. This iterative cycle of design, prediction, synthesis, and testing is the cornerstone of modern, efficient drug discovery.[12]

References

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  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). PubMed Central (PMC).
  • Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. (2025, August 7). ResearchGate.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
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  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor. (2015, September 10). PubMed.
  • Squaryl molecular metaphors – application to rational drug design and imaging agents. (n.d.). Bentham Science.
  • Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. (n.d.). Physical Chemistry Research.
  • Structure–Activity Relationship of Antischistosomal Ozonide Carboxylic Acids. (n.d.). PubMed Central (PMC).
  • Molecular Docking Studies of Phytochemicals of Allophylus Serratus against Cyclooxygenase-2 Enzyme. (n.d.). Longdom Publishing.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.
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Benchmarking the Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a key structural motif in medicinal chemistry and drug development. Its rigid cyclohexanone core, coupled with the synthetically versatile carboxylic acid handle and the 4-fluorophenyl group—a common substituent for enhancing metabolic stability and binding affinity—makes it a valuable building block for a diverse range of therapeutic agents. The analogous 1-(4-chlorophenyl) derivative is a known intermediate in the synthesis of anti-inflammatory, analgesic, and immunomodulatory compounds, highlighting the pharmaceutical relevance of this molecular architecture.[1]

This guide provides a comparative analysis of established synthetic strategies for accessing this important molecule. We will delve into the mechanistic underpinnings of two classical and robust ring-forming reactions—the Dieckmann condensation and the Robinson annulation—and a third approach via nitrile hydrolysis, offering detailed, field-proven protocols. By presenting a side-by-side comparison of these methodologies, we aim to equip researchers with the knowledge to select the most appropriate synthetic route based on factors such as precursor availability, desired scale, and experimental constraints.

Methodology 1: The Dieckmann Condensation Approach

The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a β-keto ester, a reaction well-suited for the formation of five- and six-membered rings.[2][3] This retro-synthetic approach envisions the target molecule arising from a substituted pimelate diester.

Reaction Scheme: Dieckmann Condensation Route

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Alkylation cluster_2 Step 3: Krapcho Decarboxylation cluster_3 Step 4: Dieckmann Condensation cluster_4 Step 5: Hydrolysis & Decarboxylation A Diethyl malonate + Ethyl acrylate B Diethyl 2-carbethoxy-glutarate A->B NaOEt, EtOH C Diethyl 2-(4-fluorobenzyl) -2-carbethoxy-glutarate B->C 1. NaOEt, EtOH 2. 4-Fluorobenzyl bromide D Diethyl 3-(4-fluorophenyl)pimelate C->D LiCl, DMSO, H₂O, heat E Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-2-carboxylate D->E NaOEt, Toluene, reflux F This compound E->F aq. HCl, reflux

Caption: Synthetic pathway via Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation

Step 1-3: Synthesis of Diethyl 3-(4-fluorophenyl)pimelate

  • This precursor can be synthesized through a multi-step sequence starting with a Michael addition of diethyl malonate to ethyl acrylate, followed by alkylation with 4-fluorobenzyl bromide and a subsequent Krapcho decarboxylation.

Step 4: Dieckmann Condensation

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in dry toluene, add diethyl 3-(4-fluorophenyl)pimelate dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-2-carboxylate.

Step 5: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours until the hydrolysis and decarboxylation are complete (monitored by TLC or the cessation of CO₂ evolution).

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality and Experimental Choices
  • Base and Solvent: Sodium ethoxide is a classic and cost-effective base for the Dieckmann condensation. Toluene is an excellent high-boiling solvent that facilitates the intramolecular cyclization.

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid is a standard and efficient method to obtain the desired ketone.[4] Heating is necessary to drive the decarboxylation.

Methodology 2: The Robinson Annulation Pathway

The Robinson annulation is a cornerstone of six-membered ring synthesis in organic chemistry. It involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[5][6][7][8]

Reaction Scheme: Robinson Annulation Route

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation cluster_2 Step 3: Conjugate Reduction cluster_3 Step 4: Hydrolysis A Ethyl (4-fluorophenyl)acetate + Methyl vinyl ketone B Ethyl 2-(4-fluorophenyl)-5-oxohexanoate A->B NaOEt, EtOH C Ethyl 1-(4-fluorophenyl)-4-oxocyclohex-2-enecarboxylate B->C NaOEt, EtOH, heat D Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate C->D H₂, Pd/C, EtOH E This compound D->E aq. NaOH, then H₃O⁺

Caption: Synthetic pathway via Robinson annulation.

Experimental Protocol: Robinson Annulation

Step 1: Michael Addition

  • In a round-bottom flask, dissolve ethyl (4-fluorophenyl)acetate in absolute ethanol.

  • Add a catalytic amount of sodium ethoxide.

  • Cool the mixture in an ice bath and add methyl vinyl ketone dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure to obtain the crude Michael adduct, ethyl 2-(4-fluorophenyl)-5-oxohexanoate.

Step 2: Intramolecular Aldol Condensation

  • Dissolve the crude Michael adduct in ethanol and add a stoichiometric amount of sodium ethoxide.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, neutralize the reaction and remove the solvent. The crude product is ethyl 1-(4-fluorophenyl)-4-oxocyclohex-2-enecarboxylate.

Step 3: Conjugate Reduction

  • Dissolve the crude enone from the previous step in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to give crude ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate.

Step 4: Hydrolysis

  • To the crude ester, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain the pure product.

Causality and Experimental Choices
  • Michael Donor and Acceptor: Ethyl (4-fluorophenyl)acetate serves as the Michael donor, and methyl vinyl ketone is a classic Michael acceptor for the Robinson annulation.

  • Cyclization: The intramolecular aldol condensation is base-catalyzed and proceeds readily upon heating.

  • Reduction: Catalytic hydrogenation is a clean and efficient method for the selective reduction of the carbon-carbon double bond in the cyclohexenone intermediate without affecting the ketone or the aromatic ring.

  • Hydrolysis: Basic hydrolysis of the ester followed by acidic workup is a standard procedure to obtain the carboxylic acid.

Methodology 3: Nitrile Hydrolysis Pathway

This approach leverages the synthesis of a nitrile-containing intermediate, which is then hydrolyzed to the final carboxylic acid. The synthesis of the key intermediate, 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile, can be achieved through a Michael addition of 4-fluorophenylacetonitrile to an acrylate, followed by cyclization.

Reaction Scheme: Nitrile Hydrolysis Route

cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Thorpe-Ziegler) cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Nitrile Hydrolysis A 4-Fluorophenylacetonitrile + Ethyl acrylate (2 equiv.) B Diethyl 4-cyano-4-(4-fluorophenyl)heptanedioate A->B Base (e.g., Triton B) C Ethyl 2-amino-1-(4-fluorophenyl)-4-oxocyclohex-2-ene-1-carboxylate B->C NaH, Toluene D 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile C->D aq. H₂SO₄, heat E This compound D->E aq. HCl or H₂SO₄, reflux

Caption: Synthetic pathway via nitrile hydrolysis.

Experimental Protocol: Nitrile Hydrolysis

Step 1-3: Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

  • This intermediate can be prepared via a double Michael addition of 4-fluorophenylacetonitrile to ethyl acrylate, followed by an intramolecular Thorpe-Ziegler cyclization and subsequent hydrolysis and decarboxylation.[9][10]

Step 4: Nitrile Hydrolysis

  • In a round-bottom flask, suspend 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.[11][12][13][14][15]

Causality and Experimental Choices
  • Nitrile as a Carboxylic Acid Precursor: The cyano group is a robust and versatile precursor to a carboxylic acid, stable to a range of reaction conditions before the final hydrolysis step.

  • Strong Acid Hydrolysis: The hydrolysis of a sterically hindered tertiary nitrile requires vigorous conditions, typically strong acid and prolonged heating, to proceed to completion.

Performance Comparison

ParameterDieckmann CondensationRobinson AnnulationNitrile Hydrolysis
Overall Yield Moderate to GoodModerateModerate
Number of Steps 544
Precursor Availability Readily available starting materialsReadily available starting materialsReadily available starting materials
Scalability Generally scalableScalable, but Michael addition can be sensitiveScalable, but nitrile hydrolysis requires harsh conditions
Key Challenges Synthesis of the pimelate precursor; potential for side reactions during cyclization.Control of Michael addition; potential for polymerization of vinyl ketone.Harsh conditions for nitrile hydrolysis may not be suitable for sensitive substrates.
Purification Crystallization is often effective for the final product.Chromatographic purification of intermediates may be necessary.Crystallization of the final product is typical.

Benchmark Characterization Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10-12 ppm (br s, 1H, -COOH)

    • δ 7.2-7.4 ppm (m, 2H, Ar-H)

    • δ 6.9-7.1 ppm (m, 2H, Ar-H)

    • δ 2.0-2.8 ppm (m, 8H, cyclohexyl-H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~210 ppm (C=O, ketone)

    • δ ~180 ppm (C=O, carboxylic acid)

    • δ ~162 ppm (d, J_CF ≈ 245 Hz, C-F)

    • δ ~138 ppm (d, J_CF ≈ 3 Hz, C-aryl)

    • δ ~128 ppm (d, J_CF ≈ 8 Hz, CH-aryl)

    • δ ~115 ppm (d, J_CF ≈ 21 Hz, CH-aryl)

    • δ ~45-55 ppm (quaternary C)

    • δ ~30-40 ppm (cyclohexyl CH₂)

  • IR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)[18][19][20]

    • ~1710 (strong, C=O stretch of ketone)[21]

    • ~1700 (strong, C=O stretch of carboxylic acid)[21]

    • ~1600, 1510 (C=C stretch of aromatic ring)

    • ~1230 (C-F stretch)

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻ at m/z 235.07

    • Characteristic fragmentation patterns for carboxylic acids, such as the loss of H₂O and CO₂.[22][23]

Conclusion and Recommendations

All three presented synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges.

  • The Dieckmann condensation is a classic and reliable method, particularly for large-scale synthesis, though it may involve a longer initial sequence to prepare the necessary pimelate diester.

  • The Robinson annulation is an elegant and efficient approach, but careful control of the initial Michael addition is crucial to avoid side reactions. The need for a hydrogenation step adds to the process.

  • The nitrile hydrolysis route is a solid alternative, especially if the nitrile intermediate is accessible. However, the final hydrolysis step requires harsh conditions that might not be compatible with more complex molecules containing sensitive functional groups.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials and specialized equipment (e.g., for hydrogenation), and the tolerance of any other functional groups in the target molecule's broader synthetic scheme. It is recommended that small-scale trial reactions be conducted to optimize conditions for the chosen route.

References

  • ESI for - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Robinson annulation - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Dieckmann Condensation - SynArchive. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Dieckmann Condensation - Organic Reactions. (n.d.). Retrieved January 7, 2026, from [Link]

  • 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved January 7, 2026, from [Link]

  • The suggested mechanism for the Robinson annulation reaction. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents. (n.d.).
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  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (2025, January 19). Retrieved January 7, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Robinson Annulation - Master Organic Chemistry. (2018, December 10). Retrieved January 7, 2026, from [Link]

  • 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals - PubMed. (2022, July 15). Retrieved January 7, 2026, from [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved January 7, 2026, from [Link]

  • 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 7, 2026, from [Link]

  • Dieckmann Condensation Reaction Mechanism - YouTube. (2018, May 10). Retrieved January 7, 2026, from [Link]

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations - ResearchGate. (2025, August 7). Retrieved January 7, 2026, from [Link]

  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene - NSF Public Access Repository. (2023, June 5). Retrieved January 7, 2026, from [Link]

  • Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

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  • Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. (2010, November 15). Retrieved January 7, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid. The procedures outlined here are grounded in established safety principles and regulatory frameworks, ensuring the protection of laboratory personnel and the environment.

The causality behind these rigorous protocols stems from the inherent hazards of chemical compounds and the legal requirements for waste management. This compound, while not extensively characterized in public literature, must be handled with a conservative approach based on data from structurally similar molecules. This ensures a self-validating system of safety, where we anticipate potential hazards and implement controls accordingly.

Hazard Assessment and Characterization

A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. Based on an analysis of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are presumed to be skin irritation, serious eye irritation, and potential respiratory irritation, with a possibility of being harmful if swallowed.[1][2][3][4][5]

Property Identifier Source
Chemical Name This compound[3]
CAS Number 80912-58-9[3]
Molecular Formula C13H13FO3[3]
Presumed Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed (Xn, R22)[1][3][4][6]

This assessment dictates that the compound must be managed as regulated hazardous waste, in compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

Immediate Safety Protocols: PPE and Spill Management

Before handling the waste material for disposal, it is imperative to use the correct Personal Protective Equipment (PPE) and be prepared for accidental spills.

Required Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum requirements when handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1][4]
Eye/Face Protection Chemical safety goggles. A face shield should be used if there is a splash risk.To prevent serious eye irritation or damage from dust or splashes.[1][2][9]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is necessary.To prevent respiratory tract irritation from airborne dust.[1][2]
Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Assess and Secure: Evaluate the spill size. If it is beyond your capacity to handle safely, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[10]

  • Control Ignition Sources: If any flammable materials are nearby, turn off ignition sources.[10]

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Prevent the spilled material from entering drains or waterways.[2][11]

  • Clean-Up: For this solid compound, carefully sweep or shovel the material into a designated, sealable container for hazardous waste.[1][11] Avoid any actions that generate dust.[11]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for the cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste along with the spilled chemical.[10][12]

The Core Disposal Workflow

The disposal of this compound must follow a systematic, documented process from the moment it is declared waste until its final disposition by a licensed facility. This is known as "cradle-to-grave" management.[13]

G cluster_prep Preparation Phase cluster_contain Containment & Labeling Phase cluster_storage Accumulation & Disposal Phase start Material is Declared Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste (Solid, Non-reactive, Toxic) ppe->classify segregate Segregate as Solid Waste. Do NOT mix with liquids or other solids. classify->segregate container Select Compatible Container (e.g., Original Bottle or HDPE Jar) segregate->container labeling Attach Hazardous Waste Label. Fill out completely. container->labeling store Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->store pickup Request Pickup from Institutional EH&S or Licensed Waste Vendor store->pickup end Waste Transferred for Final Disposal pickup->end

Caption: Disposal Workflow for this compound.

Step-by-Step Methodology
  • Waste Classification : The moment the material is no longer intended for use, it is considered waste.[12] Based on the hazard assessment, classify it as a solid, hazardous chemical waste. This determination is the responsibility of the waste generator.[13][14]

  • Segregation : Keep this solid waste separate from all other waste streams, especially liquids and incompatible chemicals.[15][16] Commingling of incompatible wastes can lead to dangerous chemical reactions.[16]

  • Container Selection : The waste must be stored in a container that is compatible with the chemical.[12][17] The best option is often the original manufacturer's container.[12] If unavailable, use a clean, dry, high-density polyethylene (HDPE) container with a secure, screw-top lid. Ensure the container is in good condition and free of leaks.[12] Do not overfill containers.[15]

  • Labeling : Proper labeling is a critical regulatory requirement.[17] Affix a hazardous waste tag or label to the container. The label must include:

    • The full, unabbreviated chemical name: "this compound".[16]

    • The words "Hazardous Waste".

    • The date when waste was first added to the container (the "accumulation start date").[17]

    • Clear indication of the hazards (e.g., "Irritant," "Harmful").[18]

  • Accumulation : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[14][18] This area must be at or near the point of generation and under the control of the laboratory personnel. Do not store waste containers on the floor; use secondary containment, such as a spill tray, whenever possible.[16]

  • Disposal Request : Once the container is full or you are ready to dispose of it, contact your institution's EH&S office or designated hazardous waste coordinator to schedule a pickup.[14] Do not attempt to dispose of the chemical down the sink or in the regular trash.[16] All disposal must be handled by a licensed hazardous waste facility to ensure compliance with EPA regulations.[17]

By adhering to this structured and scientifically-grounded protocol, you fulfill your professional responsibility to ensure safety and environmental stewardship in the laboratory.

References

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  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

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  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

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  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

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  • FACT SHEET: Hazardous Waste Disposal. Tulane University Office of Environmental Health and Safety (OEHS). [Link]

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  • MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid. Scribd. [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to ensure a safe operating environment. The integrity of our work and our personal well-being depend on a deeply ingrained culture of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (CAS No. 80912-58-9). While this compound is not classified with acute toxicity, its nature as a powdered organic acid necessitates stringent protocols to mitigate risks of irritation and exposure.

This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step. It is designed to empower you, the researcher, to build a self-validating system of safety that protects you, your colleagues, and your research.

Disclaimer: This guide is for informational purposes and serves as a supplement to, not a replacement for, a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department. Always adhere to your organization's specific Chemical Hygiene Plan and all local, state, and federal regulations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any bottle is opened, a thorough understanding of the potential hazards is critical. While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, we can establish a robust safety profile by examining data from structurally analogous compounds, such as other substituted cyclohexanecarboxylic acids.[1][2][3]

These analogues are consistently classified with the following hazards, which we will conservatively assume apply to our compound of interest:

Hazard StatementGHS CodePotential Effect & Rationale for Protection
Causes skin irritation H315The acidic nature and chemical structure can disrupt the skin's lipid barrier, leading to redness, itching, or inflammation.[1][2] Protective gloves are non-negotiable.
Causes serious eye irritation H319The eyes are extremely sensitive to chemical insults. Contact with fine powder or a splash of a solution can cause significant, potentially lasting, damage.[1][2][3] Chemical safety goggles are mandatory.
May cause respiratory irritation H335As a fine powder, this compound can easily become airborne.[4] Inhalation can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and discomfort.[1][2] Engineering controls are the primary defense.

This risk profile dictates that our primary goals are to prevent inhalation of the powder, dermal contact with the solid or its solutions, and eye contact at all times.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Personal Protective Equipment is the final barrier between you and a potential hazard.[5][6] Its effectiveness hinges on proper selection and consistent, correct use. The minimum required PPE for handling this compound is detailed below.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-rated chemical safety goggles must be worn at all times.[7] Standard safety glasses with side shields do not provide an adequate seal against airborne dust or splashes and are insufficient.

  • Best Practice: When handling larger quantities (>10g) or when there is a significant splash hazard (e.g., during vigorous mixing or transfers), a face shield should be worn in addition to safety goggles. The goggles provide the primary seal, while the face shield protects the rest of the face.[7][8]

Hand Protection
  • Selection: Standard nitrile laboratory gloves are the appropriate choice for incidental contact. They offer excellent protection against solids and splashes of common laboratory solvents. Always inspect gloves for tears or pinholes before use.[9][10]

  • Technique: If prolonged contact is anticipated, or when handling concentrated solutions, consider double-gloving.[7] This provides an additional layer of protection. Crucially, gloves should be removed using a technique that avoids touching the outer contaminated surface with bare skin.[10] Wash hands thoroughly with soap and water after every glove removal.[9][11]

Body Protection
  • Standard: A buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[7][8]

  • Additional Measures: Ensure you are wearing long pants and closed-toe shoes to protect your lower body and feet from potential spills.[7][9]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls, not respirators.[6]

  • Primary Control: All weighing and handling of this powdered compound must be performed inside a certified chemical fume hood, a powder containment hood, or a glove box.[4][12] This is the most effective way to prevent inhalation exposure.

  • When a Respirator May Be Necessary: In the rare event of an engineering control failure or a large spill, a NIOSH-approved N95 dust mask or a half-mask respirator with P100 (particulate) filters may be required. Use of a respirator is subject to your institution's formal respiratory protection program, which includes fit-testing and training as mandated by OSHA standard 29 CFR 1910.134.[6][13]

Operational Workflow: A Self-Validating Protocol

A safe experiment begins before the first measurement is taken. The following workflow integrates safety checks at every stage, creating a protocol that inherently validates its own safety.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Designate Work Area (Fume Hood) gather 2. Assemble Materials (Chemical, Glassware, PPE) prep->gather verify 3. Verify Engineering Controls (Check Hood Airflow) gather->verify ppe_don 4. Don Full PPE (Goggles, Coat, Gloves) verify->ppe_don handle 5. Handle Chemical in Hood (Weigh, Transfer, Dissolve) ppe_don->handle work 6. Perform Experiment handle->work decon 7. Decontaminate Surfaces (Wet Wipe Benchtop) work->decon waste 8. Segregate Waste (Solid, Liquid, Sharps) decon->waste ppe_doff 9. Doff PPE Correctly (Gloves First, then Goggles, then Coat) waste->ppe_doff wash 10. Wash Hands Thoroughly ppe_doff->wash

Caption: A validated workflow for safely handling powdered chemicals.

Step-by-Step Methodology
  • Preparation:

    • Designate a work area inside a chemical fume hood. Cover the work surface with disposable absorbent paper.[4]

    • Gather all necessary chemicals, glassware, and equipment.

    • Verify the fume hood is functioning correctly (check airflow monitor).

  • Execution:

    • Don your full PPE ensemble: lab coat, chemical goggles, and nitrile gloves.

    • Carefully open the chemical container inside the hood. Avoid creating dust clouds by using a spatula to gently scoop the powder rather than pouring it.[4]

    • Use a weigh boat or creased weighing paper to prevent spills on the balance. Keep containers closed when not actively dispensing.[4]

    • Conduct all subsequent experimental steps involving the compound within the fume hood.

  • Decontamination and Disposal:

    • After the experiment is complete, decontaminate the work surface using a wet wipe or towel to avoid aerosolizing any residual powder.

    • Segregate all waste streams as described in Section 5.

    • Doff PPE in the correct order to prevent cross-contamination: remove gloves, then goggles, then lab coat.

    • Immediately wash your hands with soap and water.[11]

Emergency Response and Spill Management

Preparedness is key to mitigating the impact of an accident.[11]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[10][14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][14]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[10][14]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Small Spill (<5g) Response Logic

G spill Small Spill Occurs alert Alert Colleagues Nearby spill->alert ppe Ensure Full PPE is Worn alert->ppe contain Gently Cover with Absorbent Paper ppe->contain wet Carefully Wet Paper (e.g., with Water) to Prevent Dust contain->wet collect Collect Material with Scoop Place in Labeled Waste Bag wet->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Protocol clean->dispose

Caption: Decision workflow for managing a minor laboratory powder spill.

For large spills , evacuate the immediate area, alert your supervisor and EHS, and prevent others from entering.

Waste Disposal: Completing the Cycle Safely

Proper disposal is a critical, final step in the chemical handling lifecycle. Improper disposal can pose risks to support staff and the environment.[11][15]

  • Contaminated Solids: All disposable items contaminated with the compound (e.g., gloves, weigh boats, absorbent paper, contaminated silica gel) must be collected in a clearly labeled hazardous waste container. Do not mix with general trash.[16]

  • Aqueous Waste: Carboxylic acid solutions should not be disposed of down the drain without neutralization and explicit approval from your institution's EHS.[16][17] Collect aqueous waste containing this compound in a labeled hazardous waste container.

  • Organic Solvent Waste: Solutions of this compound in organic solvents should be collected in the appropriate non-halogenated or halogenated solvent waste container.[15]

  • Empty Containers: "Empty" containers that once held the solid powder must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of in the appropriate glass or plastic recycling stream.[17]

By integrating these principles of hazard assessment, proper PPE use, and validated procedures, you can handle this compound with confidence and safety, ensuring that your focus remains on the science.

References

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  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]

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  • WORKING SAFELY WITH TOXIC POWDERS . Duke University - Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager Magazine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.